molecular formula C14H26Cl2N2 B3125829 1-(2-Adamantyl)piperazine dihydrochloride CAS No. 329768-53-8

1-(2-Adamantyl)piperazine dihydrochloride

Katalognummer: B3125829
CAS-Nummer: 329768-53-8
Molekulargewicht: 293.3
InChI-Schlüssel: BRARYBUDONWTDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Adamantyl)piperazine dihydrochloride is a useful research compound. Its molecular formula is C14H26Cl2N2 and its molecular weight is 293.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(2-adamantyl)piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2.2ClH/c1-3-16(4-2-15-1)14-12-6-10-5-11(8-12)9-13(14)7-10;;/h10-15H,1-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRARYBUDONWTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2C3CC4CC(C3)CC2C4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Adamantyl)piperazine Dihydrochloride: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This technical guide provides a comprehensive overview of 1-(2-Adamantyl)piperazine dihydrochloride, a heterocyclic compound that merges two pharmacologically significant scaffolds: the rigid, lipophilic adamantane cage and the versatile piperazine ring. This unique structural combination has garnered interest in medicinal chemistry for its potential to create novel therapeutic agents. This document details the molecule's chemical structure, physicochemical properties, a proposed synthetic pathway, and its emerging pharmacological profile, with a particular focus on its potential applications in oncology. By synthesizing data from related analogues and foundational chemical principles, this guide serves as a resource for researchers and drug development professionals exploring the therapeutic landscape of adamantane-piperazine hybrids.

Introduction: The Adamantyl-Piperazine Scaffold

The strategic combination of well-characterized pharmacophores is a cornerstone of modern drug discovery. The 1-(2-Adamantyl)piperazine structure exemplifies this approach, creating a hybrid molecule with potentially synergistic properties.

The Adamantane Moiety: A Lipophilic "Bullet"

Adamantane, a tricyclic hydrocarbon, is a unique scaffold in medicinal chemistry.[1] Its cage-like structure provides exceptional rigidity and three-dimensionality, which can be exploited to control the orientation of functional groups for optimal interaction with biological targets.[2] The adamantane group's primary contribution is its significant lipophilicity, which can enhance a molecule's ability to cross cell membranes and improve its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties.[3] This "lipophilic bullet" has been successfully incorporated into several clinically approved drugs, including the antiviral agent amantadine and the neuroprotective drug memantine, which acts as an NMDA receptor antagonist for the treatment of Alzheimer's disease.[1][4]

The Piperazine Ring: A Privileged Heterocycle

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions.[5] It is considered a "privileged scaffold" due to its frequent appearance in a wide array of bioactive compounds, particularly those targeting the central nervous system (CNS).[6][7] The two nitrogen atoms can be functionalized, allowing for fine-tuning of the molecule's properties. Furthermore, these nitrogens act as hydrogen bond acceptors and can be protonated to form water-soluble salts, which is crucial for drug formulation and bioavailability.[8] Piperazine derivatives are found in drugs with antipsychotic, antidepressant, anxiolytic, and antihistaminic activities.[6]

Rationale for Hybridization

The conjugation of adamantane with piperazine is a deliberate design strategy. The adamantane moiety provides a bulky, lipophilic anchor, while the piperazine ring offers a site for polar interactions and salt formation, improving solubility and handling.[8][9] This combination can yield compounds with a balanced physicochemical profile, enhancing target affinity and overall drug-like properties.[9] Research into related 1-(2-aryl-2-adamantyl)piperazine derivatives has demonstrated that this scaffold is a promising foundation for developing novel anticancer agents.[10][11]

Chemical Identity and Physicochemical Properties

Chemical Structure

This compound consists of a piperazine ring attached via one of its nitrogen atoms to the C-2 position of an adamantane cage. The dihydrochloride salt form indicates that both nitrogen atoms of the piperazine ring are protonated and associated with chloride counter-ions.

  • IUPAC Name: 1-(Adamantan-2-yl)piperazine dihydrochloride

  • Molecular Formula (as Dihydrochloride): C₁₄H₂₆Cl₂N₂

  • Molecular Formula (as Free Base): C₁₄H₂₄N₂[12]

  • SMILES (as Free Base): C1CN(CCN1)C2C3CC4CC(C3)CC2C4[12]

  • InChIKey (as Free Base): LBXYGEXAYYPYSE-UHFFFAOYSA-N[12]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1-(2-Adamantyl)piperazine and its dihydrochloride salt.

PropertyValueSource
Molecular Weight (Free Base) 220.35 g/mol [12]
Molecular Weight (Dihydrochloride) 293.28 g/mol [13]
Physical Form Typically a white to off-white solid/powder.[14]
Solubility The dihydrochloride salt form is expected to have enhanced solubility in water and polar protic solvents compared to the free base.[15]
Storage Room Temperature.

Synthesis and Characterization

While the direct synthesis of this compound is not extensively detailed in the provided literature, a logical and efficient pathway can be proposed based on established organic chemistry principles and syntheses of similar structures. The most direct approach is reductive amination.

Proposed Synthetic Pathway

The synthesis begins with the commercially available 2-adamantanone. This ketone undergoes a reductive amination reaction with piperazine. In this process, the ketone and amine form a transient iminium ion intermediate, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to form the target C-N bond without reducing the ketone starting material. The final step involves treating the resulting free base with hydrochloric acid to precipitate the stable dihydrochloride salt.

Synthetic_Pathway Adamantanone 2-Adamantanone Intermediate 1-(2-Adamantyl)piperazine (Free Base) Adamantanone->Intermediate 1. Piperazine 2. NaBH(OAc)₃ Piperazine Piperazine STAB NaBH(OAc)₃ HCl 2 eq. HCl FinalProduct 1-(2-Adamantyl)piperazine dihydrochloride Intermediate->FinalProduct HCl in Ether/MeOH Mechanism_of_Action Compound 1-(2-Aryl-Adamantyl) piperazine Derivatives Cell Melanoma Cell Compound->Cell Acts on Effect1 Induces LC3 Accumulation Cell->Effect1 Effect2 PARP Cleavage & Procaspase 3 Decrease Cell->Effect2 Pathway1 Autophagy Effect1->Pathway1 Suggests activation of Pathway2 Apoptosis Effect2->Pathway2 Suggests activation of Outcome Inhibition of Cell Proliferation & Cell Death Pathway1->Outcome Pathway2->Outcome

Sources

Positional Isomerism in Drug Design: A Comparative Analysis of 1-(1-Adamantyl)piperazine and 1-(2-Adamantyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its unique structural and physicochemical properties.[1] Its rigid, lipophilic, and three-dimensional cage-like structure enhances metabolic stability and facilitates penetration across biological membranes like the blood-brain barrier.[1][2] This guide delves into the nuanced yet critical differences between two key positional isomers: 1-(1-adamantyl)piperazine and 1-(2-adamantyl)piperazine. By examining their distinct structural attributes, synthetic pathways, and pharmacological profiles, we aim to provide a comprehensive resource for researchers engaged in the rational design of novel therapeutics. This analysis underscores how a subtle shift in the substitution point on the adamantane core—from the tertiary bridgehead carbon (C1) to the secondary carbon (C2)—can profoundly influence biological activity and therapeutic potential.[2]

The Structural and Physicochemical Divide

The fundamental difference between the two isomers lies in the point of attachment of the piperazine ring to the adamantane cage. In 1-(1-adamantyl)piperazine , the linkage is at a tertiary (bridgehead) carbon, while in 1-(2-adamantyl)piperazine , it is at a secondary carbon. This seemingly minor variation has significant stereochemical and electronic consequences.

The C1 position is sterically more accessible and results in a molecule with a distinct spatial arrangement compared to the C2-substituted isomer. The adamantane cage itself is highly lipophilic, a property that influences the solubility, permeability, and pharmacokinetic profile of its derivatives.[1][3] The introduction of the polar piperazine ring, with its two nitrogen atoms, creates an amphipathic molecule, a common feature in centrally active agents.[4]

G cluster_0 Isomer Comparison cluster_1 Key Structural Differences node_1 1-(1-Adamantyl)piperazine (C1 - Tertiary Bridgehead) img_1 node_2 1-(2-Adamantyl)piperazine (C2 - Secondary Carbon) img_2 diff_1 Attachment Point: - C1 is a tertiary carbon - C2 is a secondary carbon diff_2 Steric Profile: - C1 substitution leads to a more direct outward projection. - C2 substitution places the piperazine ring in a different spatial plane relative to the cage. diff_3 Reactivity: - Precursors for C1 substitution (e.g., 1-bromoadamantane) are often more readily available. - C2 functionalization can be more synthetically challenging.

Caption: Core structural differences between the 1- and 2-substituted adamantylpiperazine isomers.

Synthesis Strategies: A Tale of Two Isomers

The synthetic accessibility of adamantane derivatives is heavily influenced by the targeted substitution position. The bridgehead positions (C1 and C3) are more reactive towards electrophilic substitution, making precursors for 1-substituted derivatives more common.

Synthesis of 1-(1-Adamantyl)piperazine

A common and direct approach involves the nucleophilic substitution of a leaving group at the C1 position, such as a halogen, with piperazine. The use of excess piperazine can serve as both the nucleophile and the base to neutralize the resulting acid.

Synthesis of 1-(2-Adamantyl)piperazine

The synthesis of the 2-substituted isomer typically requires a different strategy, often starting from 2-adamantanone. A standard method is reductive amination, where 2-adamantanone is reacted with piperazine in the presence of a reducing agent.

G cluster_1 Synthesis of 1-(1-Adamantyl)piperazine cluster_2 Synthesis of 1-(2-Adamantyl)piperazine A1 1-Bromoadamantane A3 Nucleophilic Substitution A1->A3 A2 Piperazine (excess) A2->A3 A4 1-(1-Adamantyl)piperazine A3->A4 B1 2-Adamantanone B3 Reductive Amination (e.g., with NaBH(OAc)₃) B1->B3 B2 Piperazine B2->B3 B4 1-(2-Adamantyl)piperazine B3->B4

Caption: Generalized synthetic workflows for adamantylpiperazine isomers.

Experimental Protocol: Reductive Amination for 1-(2-Adamantyl)piperazine

This protocol provides a representative method for synthesizing the 2-substituted isomer, a crucial step for enabling its pharmacological evaluation.

  • Reaction Setup: To a solution of 2-adamantanone (1.0 eq) in 1,2-dichloroethane (DCE) in a round-bottom flask, add piperazine (1.5 eq).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The choice of NaBH(OAc)₃ is critical as it is mild enough to not reduce the ketone before iminium ion formation, thus favoring the amination pathway.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM) (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 1-(2-adamantyl)piperazine.[5]

Comparative Pharmacological Profiles

The position of the adamantyl-piperazine linkage is a critical determinant of biological activity, leading to distinct pharmacological profiles.[2] Arylpiperazine derivatives are well-known for their interactions with aminergic G protein-coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[6][7]

Serotonergic and Dopaminergic Activity

Derivatives of 1-(1-adamantyl)piperazine have been investigated for their effects on the central nervous system, particularly as ligands for serotonin receptors. For example, certain functionalized adamantyl arylpiperazines, where the adamantyl group is attached at the C1 position, have shown high affinity for 5-HT₁A receptors and moderate affinity for 5-HT₂ receptors.[8] This profile is characteristic of potential anxiolytic and antidepressant agents.[8]

In contrast, while direct comparative binding data for the unsubstituted 1-(2-adamantyl)piperazine is less prevalent in the literature, its derivatives have emerged as promising candidates in other therapeutic areas, such as oncology.[5][9] The arylpiperazine moiety itself is a well-established scaffold for dopamine D₂ receptor ligands.[7][10] The interaction typically involves a key salt bridge between a protonated piperazine nitrogen and a conserved aspartate residue in the receptor's transmembrane domain.[10]

G cluster_0 GPCR Signaling Cascade ligand Adamantylpiperazine (Ligand) receptor D₂ / 5-HT₁A Receptor (Gi/o-coupled) ligand->receptor Binds g_protein G-Protein (αβγ) receptor->g_protein Activates effector Adenylyl Cyclase (Effector) g_protein->effector Inhibits (αi) second_messenger cAMP (Second Messenger) effector->second_messenger ↓ Production response Cellular Response (e.g., ↓ Neuronal Excitability) second_messenger->response Leads to

Caption: Simplified signaling pathway for Gi/o-coupled receptors like D₂ and 5-HT₁A.

Compound ClassReceptor TargetAffinity (Ki, nM)Implied Therapeutic Area
1-(1-Adamantyl)piperazine Derivatives [8]5-HT₁A1 - 8Anxiolytic / Antidepressant
5-HT₂73 - 75Anxiolytic / Antidepressant
D₂> 700Low affinity suggests fewer motor side effects
Arylpiperazine Scaffolds [6][7]D₂0.74 - 3.3 (Aripiprazole)Antipsychotic
1-(2-Adamantyl)piperazine Derivatives [9]σ₁ ReceptorHigh Affinity (Implied)Anticancer
σ₂ ReceptorHigh Affinity (Implied)Anticancer

Table 1: Comparative receptor affinities and potential applications. Data for 1- and 2-isomers are from studies on different functionalized derivatives and are not from a direct head-to-head comparison of the parent compounds.

Anticancer Activity

Recent research has highlighted the potent in vitro anticancer activity of 1-(2-aryl-2-adamantyl)piperazine derivatives.[5] These compounds have demonstrated significant cytotoxic and anti-proliferative effects across various human cancer cell lines, with particularly notable efficacy against melanoma.[5][11] The mechanism of action appears to involve the induction of multiple cell death pathways, including apoptosis and autophagy.[5][12]

CompoundCell LineIC₅₀ (µM)
Parent 1-(2-aryl-2-adamantyl)piperazine (6) [9]HeLa (Cervical)9.2
MDA-MB-231 (Breast)8.4
Fluorinated Derivative (13) [9]HeLa (Cervical)8.4
MDA-MB-231 (Breast)6.8

Table 2: In vitro antiproliferative activity of representative 1-(2-aryl-2-adamantyl)piperazine derivatives.

The causality behind this activity profile may lie in the specific three-dimensional shape presented by the 2-substituted isomer, which could allow for optimal interaction with targets like sigma receptors, known to be overexpressed in some cancer types.[9][13]

Experimental Protocol: In Vitro Receptor Binding Assay

This protocol outlines a standard method for determining the binding affinity of a compound for a specific receptor, a cornerstone of pharmacological characterization.[14][15]

  • Preparation of Membranes: Use cell membranes prepared from a stable cell line (e.g., HEK-293) expressing the human receptor of interest (e.g., Dopamine D₂ receptor).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Competition Binding: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors) at a fixed concentration near its Kd value, and varying concentrations of the test compound (e.g., 1-(1-adamantyl)piperazine or its isomer).

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand. This step is critical to trap the ligand-receptor complexes on the filter.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine non-specific binding in the presence of a high concentration of a known unlabeled ligand. Calculate the specific binding at each concentration of the test compound. Plot the data and use non-linear regression analysis to determine the IC₅₀ value, which can be converted to the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) and Future Directions

The available data, though not always from direct comparative studies, allows for the formulation of a preliminary structure-activity relationship.

  • 1-Substitution: The more direct, sterically accessible nature of the C1 position appears favorable for interaction with certain CNS receptors like 5-HT₁A. The adamantyl group acts as a bulky, lipophilic anchor, while modifications to the piperazine or an attached aryl ring can fine-tune selectivity and potency.[8]

  • 2-Substitution: The alternative spatial orientation provided by C2 substitution has unlocked a different pharmacological profile, particularly in the realm of anticancer agents.[5][9] This suggests that the shape of the 2-substituted scaffold is better suited for the binding pockets of targets like sigma receptors.

Future research should focus on:

  • Direct Comparative Studies: Synthesizing and testing both parent isomers and their analogous derivatives in the same panel of assays is essential for a definitive comparison of their pharmacological profiles.

  • Elucidation of Anticancer Mechanism: Further investigation into the downstream signaling pathways affected by 2-adamantylpiperazine derivatives will be crucial for their development as potential cancer therapeutics.

  • Exploration of Novel Targets: The unique stereochemistry of the 2-substituted isomer warrants its evaluation against a broader range of biological targets to uncover new therapeutic opportunities.

References

  • Benchchem. Comparative Biological Activity of Adamantane Derivatives: A Guide for Researchers. BenchChem. Accessed February 26, 2026.
  • Benchchem. A Comparative Guide to the Biological Activity of 1-Adamantanol and 2-Adamantanol. BenchChem. Accessed February 26, 2026.
  • Nikolaev, Y. A., & Marusich, M. V. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. Accessed February 26, 2026.
  • Sagan, J., Wróbel, D., & Szymański, P. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Accessed February 26, 2026.
  • Eison, A. S., Yocca, F. D., & Guss, V. B. (Year not available). Synthesis and SAR of adatanserin: novel adamantyl aryl- and heteroarylpiperazines with dual serotonin 5-HT(1A) and 5-HT(2) activity as potential anxiolytic and antidepressant agents. PubMed. Accessed February 26, 2026.
  • ResearchGate. (Year not available). Biologically-active adamantane-based derivatives.
  • Papapostolou, I., Sereti, E., Chatira, S., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. Accessed February 26, 2026.
  • SciSpace. (Year not available). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. Accessed February 26, 2026.
  • ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. Accessed February 26, 2026.
  • Stary, M., & Stary, F. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PMC. Accessed February 26, 2026.
  • Google Patents. (Year not available). Adamantane modulators of nmda receptor and/or 5ht3 receptor.
  • Fytas, G., et al. (2015). Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity. PubMed. Accessed February 26, 2026.
  • di Pietro, O., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. Accessed February 26, 2026.
  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. Accessed February 26, 2026.
  • Stary, M., & Stary, F. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. Accessed February 26, 2026.
  • Glennon, R. A., et al. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. PubMed. Accessed February 26, 2026.
  • PubChem. 1-(2-Adamantyl)piperazine. National Institutes of Health. Accessed February 26, 2026.
  • Papapostolou, I., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. NCBI. Accessed February 26, 2026.
  • Papapostolou, I., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. Accessed February 26, 2026.
  • PMC. (Year not available). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. National Institutes of Health. Accessed February 26, 2026.
  • Nowak, M., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. MDPI. Accessed February 26, 2026.
  • Plavšić, V., et al. (Year not available). Interaction of arylpiperazines with the dopamine receptor D2 binding site. PubMed. Accessed February 26, 2026.
  • PubMed. (Year not available). Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. National Institutes of Health. Accessed February 26, 2026.
  • Whittaker, W., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Accessed February 26, 2026.
  • Sykes, D. A., et al. (2021). Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. Publisher not available. Accessed February 26, 2026.
  • ResearchGate. (2020). Pharmacological profile of natural and synthetic compounds with rigid adamantane-based scaffolds as potential agents for the treatment of neurodegenerative diseases.
  • PubChemLite. 1-(1-adamantyl)piperazine (C14H24N2). Université du Luxembourg. Accessed February 26, 2026.
  • Singh, S., et al. (Year not available). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Accessed February 26, 2026.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Accessed February 26, 2026.
  • Benchchem. The Pharmacological Profile of 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives: A Technical Guide. BenchChem. Accessed February 26, 2026.
  • ChemicalBook. (2023). 1-(1-ADAMANTYL)PIPERAZINE. ChemicalBook. Accessed February 26, 2026.
  • Sigma-Aldrich. 1-(1-ADAMANTYLMETHYL)PIPERAZINE. Sigma-Aldrich. Accessed February 26, 2026.
  • PubMed. (2006). Synthesis of highly substituted enantiopure piperazines and ketopiperazines from vicinal N-sulfinyl diamines. National Institutes of Health. Accessed February 26, 2026.
  • PubMed. (2010). Design and synthesis of disubstituted (4-piperidinyl)-piperazine derivatives as potent acetyl-CoA carboxylase inhibitors. National Institutes of Health. Accessed February 26, 2026.
  • ResearchGate. (Year not available). Structure‐activity relationship of antipsychotic piperazine derivatives.
  • Norton, S. (Year not available). Some pharmacological properties of piperazine. PubMed. Accessed February 26, 2026.
  • Benchchem. (2025). A Comparative Guide to the Structural Activity Relationship of Dioxopiperazine Derivatives: A Proxy for Bipolaramide. BenchChem. Accessed February 26, 2026.
  • Wikipedia. (Year not available). 1-(1-Naphthyl)piperazine. Wikipedia. Accessed February 26, 2026.
  • Hit2Lead. 1-(1-adamantyl)piperazine. ChemBridge. Accessed February 26, 2026.
  • Santa Cruz Biotechnology. 1-(2-Adamantyl)piperazine. Santa Cruz Biotechnology. Accessed February 26, 2026.
  • Organic Chemistry Portal. (Year not available). Synthesis of piperazines. Organic Chemistry Portal. Accessed February 26, 2026.
  • RSC Publishing. (Year not available). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. Royal Society of Chemistry. Accessed February 26, 2026.
  • de Haan, L., et al. (2017). Dopamine D2-receptor affinity of antipsychotics in relation to subjective well-being in patients with a psychotic disorder. Amsterdam UMC. Accessed February 26, 2026.
  • PubMed. (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. National Institutes of Health. Accessed February 26, 2026.

Sources

An In-depth Technical Guide to 1-(2-Adamantyl)piperazine Dihydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers a comprehensive overview of 1-(2-Adamantyl)piperazine dihydrochloride, a molecule of significant interest in medicinal chemistry. We will delve into its physicochemical properties, synthesis, and potential therapeutic applications, providing researchers and drug development professionals with the foundational knowledge required to explore its utility.

Introduction: The Strategic Combination of Adamantane and Piperazine

The adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has become a privileged scaffold in modern drug discovery.[1] Its unique structure allows for precise positioning of substituents, enabling effective interaction with biological targets.[1] The incorporation of an adamantyl group can enhance a drug candidate's metabolic stability, increase its plasma half-life, and improve its absorption, distribution, metabolism, and excretion (ADME) properties, such as permeability across the blood-brain barrier.[1]

Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, is another key pharmacophore extensively utilized in medicinal chemistry. Piperazine derivatives exhibit a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects, primarily through their interaction with monoamine pathways in the central nervous system.

The conjunction of these two powerful pharmacophores in 1-(2-Adamantyl)piperazine creates a molecule with significant therapeutic potential, warranting in-depth investigation. This guide provides a detailed examination of its chemical identity, synthesis, and the scientific rationale for its exploration in drug development.

Physicochemical Properties

A clear understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. Below is a summary of the key data for 1-(2-Adamantyl)piperazine and its dihydrochloride salt.

PropertyValueSource
Compound Name This compoundN/A
CAS Number 57942-77-5 (for the free base)[2]
Molecular Formula (Free Base) C₁₄H₂₄N₂[2][3][4]
Molecular Weight (Free Base) 220.35 g/mol [2][3][4]
Molecular Formula (Dihydrochloride) C₁₄H₂₆Cl₂N₂Calculated
Molecular Weight (Dihydrochloride) 293.28 g/mol Calculated
IUPAC Name (Free Base) 1-(adamantan-2-yl)piperazine[2]

Synthesis of 1-(2-Adamantyl)piperazine

The synthesis of 1-(2-Adamantyl)piperazine can be achieved through established organic chemistry methodologies. A common approach involves the reductive amination of 2-adamantanone with piperazine. This method is advantageous due to the commercial availability of the starting materials and the generally high yields.

Experimental Protocol: Reductive Amination

This protocol is a representative example of how 1-(2-Adamantyl)piperazine can be synthesized in a laboratory setting.

Step 1: Reaction Setup

  • To a solution of 2-adamantanone (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add piperazine (1.5-2 equivalents).

  • The excess piperazine is used to drive the reaction towards the formation of the desired product and to minimize the formation of di-substituted byproducts.

Step 2: Imine Formation

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine or enamine. The progress of this step can be monitored by techniques such as Thin Layer Chromatography (TLC).

Step 3: Reduction

  • Cool the reaction mixture in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), in portions. STAB is often preferred as it is a milder and more selective reducing agent for imines.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

Step 4: Workup and Purification

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure 1-(2-Adamantyl)piperazine free base.

Step 5: Dihydrochloride Salt Formation

  • Dissolve the purified free base in a suitable solvent such as diethyl ether or isopropanol.

  • Add a solution of hydrochloric acid in the same or a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The dihydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound as a solid.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification & Salt Formation 2-Adamantanone 2-Adamantanone Imine Formation Imine Formation 2-Adamantanone->Imine Formation Piperazine Piperazine Piperazine->Imine Formation Reduction Reduction Imine Formation->Reduction Add Reducing Agent (e.g., NaBH₄ or STAB) Workup & Column Chromatography Workup & Column Chromatography Reduction->Workup & Column Chromatography Salt Formation (HCl) Salt Formation (HCl) Workup & Column Chromatography->Salt Formation (HCl) Purified Free Base Product Product Salt Formation (HCl)->Product 1-(2-Adamantyl)piperazine dihydrochloride

Caption: Synthesis workflow for this compound.

Potential Therapeutic Applications

While specific pharmacological data for this compound is not extensively published, the known activities of related adamantane-piperazine derivatives provide a strong basis for predicting its potential therapeutic applications.

Anticancer Activity

Recent studies have explored the anticancer potential of 1-(2-aryl-2-adamantyl)piperazine derivatives.[1][5][6] These compounds have demonstrated in vitro antiproliferative activity against various human cancer cell lines, including cervical, breast, pancreatic, and non-small cell lung cancer.[5] Notably, certain derivatives have shown selective efficacy against melanoma.[1] The proposed mechanism involves the induction of multiple cell death pathways.[6] The lipophilic adamantane core is thought to enhance the drug-like properties of these molecules without a significant increase in toxicity.[1]

Central Nervous System (CNS) Applications

The adamantane scaffold is a key component of several FDA-approved drugs targeting the CNS, such as memantine for Alzheimer's disease and amantadine for Parkinson's disease.[2] The piperazine moiety is also prevalent in drugs with CNS activity, including antipsychotics and antidepressants.[7] The combination of these two pharmacophores in 1-(2-Adamantyl)piperazine suggests its potential as a modulator of CNS targets. Further research could explore its activity at receptors such as sigma (σ) receptors, for which other adamantyl-piperazine derivatives have shown binding affinity.[5]

G Adamantane_Moiety Adamantane Moiety + Rigidity + Lipophilicity + Metabolic Stability Combined_Scaffold {1-(2-Adamantyl)piperazine | Enhanced Drug-like Properties} Adamantane_Moiety->Combined_Scaffold Piperazine_Moiety Piperazine Moiety + CNS Target Affinity + Modulator of Monoamine Pathways Piperazine_Moiety->Combined_Scaffold Potential_Applications {Potential Therapeutic Applications | - Anticancer - CNS Disorders} Combined_Scaffold->Potential_Applications

Caption: Logical relationship of pharmacophores to potential applications.

Conclusion and Future Directions

This compound represents a promising chemical entity for further investigation in drug discovery. The strategic combination of the adamantane and piperazine scaffolds provides a strong rationale for exploring its therapeutic potential, particularly in the areas of oncology and neurology. Future research should focus on the comprehensive pharmacological profiling of this compound to elucidate its mechanism of action and to identify specific biological targets. Further structural modifications and the development of a structure-activity relationship (SAR) could lead to the identification of more potent and selective drug candidates. This in-depth technical guide serves as a foundational resource for scientists embarking on the exploration of this and related compounds.

References

  • Papapostolou, I., Sereti, E., Chatira, S., Sakellaridis, N., Fytas, G., Zoidis, G., & Dimas, K. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina, 61(10), 1731. [Link]

  • Fytas, G., et al. (2015). Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity. European Journal of Medicinal Chemistry, 95, 24-34. [Link]

  • Papapostolou, I., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina (Kaunas, Lithuania), 61(10), 1731. [Link]

  • Su, Q., et al. (n.d.). Facile Synthesis of N-{2-[4-(2-Pyrimidinyl)-1-Piperazinyl]ethyl} Adamantane-1-Carboxamide.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 4599242, 1-(2-Adamantyl)piperazine. Retrieved from [Link].

  • NIST. (n.d.). N,N'-di-sec-Butyl-p-phenylenediamine. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 14849096, N'-di-s-butyl-p-phenylenediamine. Retrieved from [Link].

  • Kolocouris, N., et al. (2009). Design and synthesis of 1,2-annulated adamantane piperidines with anti-influenza virus activity. Bioorganic & Medicinal Chemistry, 17(4), 1534-1541. [Link]

  • Pharmaffiliates. (n.d.). Piperazine Dihydrochloride. Retrieved from [Link]

  • de Oliveira, R. S., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 2-15. [Link]

  • ResearchGate. (2024).
  • Inxight Drugs. (n.d.). N,N'-DI-SEC-BUTYL-P-PHENYLENEDIAMINE. Retrieved from [Link]

  • DSW CHEMICAL CO., LTD. (n.d.). N,N'-di-cec-butyl-p-phenylenediamine.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 1549000, Levocetirizine. Retrieved from [Link].

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • electronic medicines compendium (emc). (2023). Levocetirizine Dihydrochloride 5 mg film-coated tablets - Summary of Product Characteristics (SmPC). Retrieved from [Link]

Sources

Biological Activity of Adamantane-Piperazine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

The fusion of the adamantane cage with the piperazine pharmacophore represents a strategic "hybridization" approach in modern medicinal chemistry. This guide analyzes the biological activity of 1-(2-aryl-2-adamantyl)piperazine derivatives , a class of compounds demonstrating potent, selective cytotoxicity against melanoma and triple-negative breast cancer (TNBC) lines.

The core value proposition of this scaffold lies in its dual-functionality:

  • The Adamantane "Bullet": A lipophilic, bulky diamondoid cage that enhances membrane permeability, improves blood-brain barrier (BBB) penetration, and provides specific affinity for Sigma (

    
    ) receptors .
    
  • The Piperazine Linker: A privileged structure that improves water solubility and provides a versatile handle for hydrogen bonding within the target active site.

This document details the structure-activity relationships (SAR), validated mechanisms of action (MOA), and standardized experimental protocols for developing these agents.

Chemical Rationale & Structure-Activity Relationship (SAR)

The efficacy of adamantane-piperazine hybrids is not accidental; it is a result of precise steric and electronic tuning. The adamantane moiety serves as a bioisostere for large hydrophobic groups, protecting the molecule from premature metabolic degradation while anchoring it in hydrophobic pockets of target proteins (e.g., Sigma-1/2 receptors).

SAR Visualization

The following diagram illustrates the critical structural features governing the potency of these derivatives.

SAR_Adamantane_Piperazine Core Adamantane-Piperazine Scaffold Adamantane Adamantane Cage (Lipophilicity & Sigma Affinity) Core->Adamantane Piperazine Piperazine Ring (Solubility & H-Bonding) Core->Piperazine Linker C2 Position (Steric Bulk) Adamantane->Linker C2 Attachment Target Target Interaction (Sigma-1/2 Receptors) Adamantane->Target Hydrophobic Pocket Binding Aryl 2-Aryl Substitution (Electronic Tuning) Linker->Aryl Mod_F Para-Fluorination (-F) Increases Potency (IC50 < 7μM) Aryl->Mod_F Optimization Mod_Ac N-Acetylation Enhances Stability Piperazine->Mod_Ac Optimization Mod_F->Target Enhanced Affinity

Figure 1: Structural logic of adamantane-piperazine hybrids. Key modifications like para-fluorination significantly enhance cytotoxic profiles.

Key SAR Findings
  • C2-Aryl Substitution: The introduction of a phenyl ring at the C2 position of the adamantane cage creates a chiral center (if asymmetrically substituted) and increases steric bulk, which is critical for Sigma-2 receptor selectivity .

  • Halogenation: Para-fluorination of the phenyl ring (e.g., Compound 7 ) significantly improves cytotoxicity compared to the unsubstituted analog. This is likely due to the fluorine atom's ability to block metabolic oxidation at the para-position and enhance lipophilicity.

  • Piperazine N-Substitution: Acetylation or simple alkylation of the distal piperazine nitrogen can modulate basicity and improve cellular uptake.

Mechanism of Action (MOA)

Recent studies indicate a pleiotropic mechanism of action.[1] Unlike simple alkylating agents, these derivatives appear to trigger a "dual-death" signal involving both apoptosis and autophagy, mediated primarily through Sigma receptor modulation.

Validated Pathways
  • Sigma Receptor Modulation: Adamantane derivatives are known ligands for

    
     and 
    
    
    
    receptors.[2]
    
    
    receptor activation is directly linked to cytotoxicity in cancer cells.
  • Autophagy Induction: Treatment leads to the accumulation of LC3-II (a marker of autophagosome formation), suggesting a blockage of autophagic flux or excessive autophagy leading to cell death.

  • Apoptosis: Classical apoptotic markers, including Procaspase-3 depletion and PARP cleavage , are observed at concentrations near the IC50.

MOA_Pathway Ligand Adamantane-Piperazine Derivative (e.g., Cmpd 7) SigmaR Sigma-1 / Sigma-2 Receptor Modulation Ligand->SigmaR ER_Stress ER Stress Response SigmaR->ER_Stress Mito Mitochondrial Destabilization SigmaR->Mito LC3 LC3-II Accumulation (Autophagy Marker) ER_Stress->LC3 Caspase Caspase-3 Activation (Procaspase Decrease) Mito->Caspase Autophagy Autophagic Cell Death LC3->Autophagy PARP PARP Cleavage Caspase->PARP Apoptosis Apoptosis PARP->Apoptosis

Figure 2: Dual-mechanism pathway showing simultaneous induction of autophagy and apoptosis via Sigma receptor modulation.[3]

Quantitative Efficacy Data

The following table summarizes the cytotoxic activity (


) of key derivatives against a panel of human cancer cell lines. Note the selectivity for melanoma and breast cancer lines.
Compound IDStructure DescriptionHeLa (Cervical)MDA-MB-231 (TNBC)Melanoma (LOX-IMVI)Mechanism Note
Compound 6 1-(2-phenyl-2-adamantyl)piperazine9.2

M
8.4

M
~5.0

M
Moderate Sigma affinity
Compound 7 1-[2-(4-fluorophenyl)-2-adamantyl]piperazine4.1

M
6.2

M
< 3.0

M
Enhanced lipophilicity
Compound 13 N-acetylated derivative of Cmpd 78.4

M
6.8

M
N/AImproved stability
Ref (Gefitinib) EGFR Inhibitor32.2

M
>50

M
N/AReference control

Data aggregated from Fytas et al. and related studies [1, 2].

Detailed Experimental Protocols

To ensure reproducibility, the following protocols utilize standard reagents and validated detection methods.

Synthesis of 1-(2-Aryl-2-adamantyl)piperazines

Principle: This synthesis exploits the reactivity of 2-adamantanone. A Grignard addition introduces the aryl group, followed by a Ritter-type reaction or direct nucleophilic substitution to install the piperazine ring.

Step-by-Step Workflow:

  • Grignard Addition:

    • Dissolve 2-adamantanone (10 mmol) in anhydrous diethyl ether under

      
       atmosphere.
      
    • Add Phenylmagnesium bromide (or 4-Fluorophenylmagnesium bromide for Cmpd 7 ) (12 mmol) dropwise at 0°C.

    • Stir at room temperature for 4 hours. Quench with saturated

      
      .
      
    • Extract with EtOAc, dry over

      
      , and concentrate to yield the tertiary alcohol: 2-aryl-adamantan-2-ol.
      
  • Piperazine Coupling (Via Chloride Intermediate):

    • Convert the alcohol to the chloride using

      
       in 
      
      
      
      (0°C to RT, 2h). Evaporate volatiles.
    • Dissolve the crude chloride in anhydrous acetonitrile (

      
      ).
      
    • Add excess piperazine (5 eq) and

      
       (3 eq).
      
    • Reflux for 12–24 hours. Monitor by TLC.[1]

  • Purification:

    • Filter salts, concentrate filtrate.

    • Purify via Column Chromatography (Silica Gel, DCM:MeOH 9:1).

    • Validation: Confirm structure via

      
      -NMR and 
      
      
      
      -NMR (Look for adamantane multiplet at
      
      
      1.5–2.5 ppm and piperazine peaks).
In Vitro Cytotoxicity Assay (SRB Method)

Rationale: The Sulforhodamine B (SRB) assay is preferred over MTT for these compounds to avoid potential interference with mitochondrial reductase enzymes, which adamantane derivatives might affect.

  • Seeding: Seed cancer cells (e.g., MDA-MB-231) at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Add compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1 – 100

    
    M). Incubate for 72h.
    
  • Fixation: Add cold trichloroacetic acid (TCA) to a final concentration of 10% (w/v). Incubate at 4°C for 1h.

  • Staining: Wash with water (4x). Add 0.4% (w/v) SRB solution in 1% acetic acid. Incubate 10 min at RT.

  • Solubilization: Wash with 1% acetic acid (4x) to remove unbound dye. Air dry. Solubilize bound stain with 10 mM Tris base (pH 10.5).

  • Measurement: Read Optical Density (OD) at 510 nm. Calculate

    
     using non-linear regression.
    

Future Outlook: The "Brain-Penetrating" Potential

A critical advantage of the adamantane scaffold is its ability to cross the Blood-Brain Barrier (BBB) . While current research focuses on melanoma and breast cancer, the structural properties of these derivatives make them prime candidates for treating Glioblastoma Multiforme (GBM) or brain metastases from melanoma. Future development should focus on:

  • In Vivo BBB Permeability Studies: Verifying CNS accumulation.

  • Sigma-2 Receptor Radioligands: Developing these derivatives as PET imaging agents for tumor stratification.

References

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Source: Medicina (Kaunas), 2025. [3]

  • Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity. Source: European Journal of Medicinal Chemistry, 2015. [4][5]

  • Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. Source: Molecules (MDPI), 2024.

  • An insight into the therapeutic potential of piperazine-based anticancer agents. Source: Turkish Journal of Chemistry, 2018.

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Source: Molecules (MDPI), 2024.

Sources

The 1-(2-Adamantyl)piperazine Scaffold: A Privileged Structure in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic combination of distinct pharmacophores into a single molecular scaffold is a cornerstone of modern drug discovery. This guide provides a comprehensive technical overview of the 1-(2-adamantyl)piperazine scaffold, a promising and versatile structure in medicinal chemistry. We will dissect the constituent moieties—the rigid, lipophilic adamantane cage and the versatile piperazine ring—to understand the synergistic properties they impart. This whitepaper delves into the synthetic strategies for creating derivatives of this scaffold, details its primary application in oncology, and explores the underlying mechanisms of action and structure-activity relationships (SAR). Through detailed protocols, data-driven tables, and explanatory diagrams, this guide serves as a critical resource for researchers aiming to leverage the unique potential of the 1-(2-adamantyl)piperazine core in the development of novel therapeutics.

Chapter 1: Introduction to Privileged Scaffolds in Drug Discovery

The concept of "privileged scaffolds" refers to molecular frameworks that can bind to multiple, distinct biological targets, making them highly valuable starting points for drug design.[1] The 1-(2-adamantyl)piperazine structure is a quintessential example, merging two individually significant moieties into a powerful conjugate.

The Adamantane Moiety: A Lipophilic Anchor

Adamantane is a unique, perfectly symmetrical, and rigid tricyclic alkane. Its cage-like structure provides a bulky, highly lipophilic anchor. In medicinal chemistry, the incorporation of an adamantane group can significantly enhance a molecule's drug-like properties.[2]

  • Causality in Design: The rigidity of the adamantane cage restricts conformational flexibility, which can lead to higher binding affinity and selectivity for a target receptor by reducing the entropic penalty of binding. Its high lipophilicity improves membrane permeability, a critical factor for oral bioavailability and reaching intracellular targets. Historically, adamantane derivatives like Amantadine and Rimantadine have been successful as antiviral agents against the influenza A virus.[2]

The Piperazine Ring: A Versatile Pharmacophore

The piperazine ring is the third most common nitrogen-containing heterocycle found in FDA-approved drugs, featured in blockbusters like the anticancer drug Imatinib and the erectile dysfunction treatment Sildenafil.[3] Its prevalence is due to a unique combination of physicochemical properties.[4][5]

  • Expert Insight: The two nitrogen atoms at positions 1 and 4 are key to its utility. They can act as hydrogen bond acceptors, while the protonated form can act as a hydrogen bond donor.[3] This duality allows for fine-tuning interactions with biological targets. Furthermore, the basicity of the nitrogens improves aqueous solubility and can be modulated to optimize pharmacokinetic profiles. The piperazine ring offers a structurally rigid linker that can be easily functionalized at two distinct points, making it an ideal scaffold for combinatorial chemistry and library development.[4][5]

The Synergy of Adamantyl-Piperazine Conjugation: Rationale for the Scaffold

Combining the adamantane and piperazine moieties creates a scaffold with a compelling set of attributes. The adamantane group serves as a lipophilic "warhead" that can anchor the molecule in hydrophobic pockets of a target protein, while the piperazine ring provides a versatile linker and a site for crucial polar interactions.[2] The piperazine's second nitrogen atom (N4) offers a convenient handle for introducing additional substituents to explore the structure-activity relationship (SAR) or attach other pharmacophores, creating hybrid molecules with potentially novel or dual modes of action.[2]

Chapter 2: Synthesis and Chemical Characterization

The synthesis of 1-(2-adamantyl)piperazine derivatives, particularly the 1-(2-aryl-2-adamantyl)piperazine analogs that have shown significant biological activity, follows a multi-step but logical pathway.

General Synthetic Strategies

A common approach involves the preparation of a suitable adamantane precursor, followed by its coupling with a piperazine derivative. The diagram below illustrates a generalized workflow for synthesizing the target compounds, starting from adamantan-2-one.

G A Adamantan-2-one (Starting Material) B Grignard Reaction with Arylmagnesium Bromide A->B 1. Introduction of Aryl Group C 2-Aryl-adamantan-2-ol (Intermediate) B->C D Reaction with Thionyl Chloride (or similar halogenating agent) C->D 2. Hydroxyl to Halogen Conversion E 2-Aryl-2-chloroadamantane (Intermediate) D->E F Nucleophilic Substitution with N-Boc-piperazine E->F 3. Coupling with Piperazine G 1-(2-Aryl-2-adamantyl)-4-Boc-piperazine (Protected Intermediate) F->G H N-Boc Deprotection (e.g., with TFA or HCl) G->H 4. Removal of Protecting Group I 1-(2-Aryl-2-adamantyl)piperazine (Final Scaffold) H->I J Optional N4-Functionalization (e.g., Acetylation, Alkylation) I->J 5. Derivatization K Functionalized Derivatives J->K

Caption: Generalized synthetic workflow for 1-(2-Aryl-2-adamantyl)piperazine derivatives.

Detailed Experimental Protocol: Synthesis of a Representative 1-(2-Aryl-2-adamantyl)piperazine

The following protocol is a representative methodology based on published literature for synthesizing the core scaffold.[2]

Step 1: Synthesis of 2-Aryl-adamantan-2-ol

  • To a solution of an appropriate arylmagnesium bromide (Grignard reagent) in dry THF, add a solution of adamantan-2-one in dry THF dropwise at 0 °C under an inert atmosphere (e.g., Argon).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 2-aryl-adamantan-2-ol, which can be purified by column chromatography.

Step 2: Synthesis of 2-Aryl-2-chloroadamantane

  • Dissolve the 2-aryl-adamantan-2-ol from the previous step in a suitable solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C and add thionyl chloride (SOCl₂) dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into ice water.

  • Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution and brine, dry over Na₂SO₄, and concentrate to yield the chloro-intermediate.

Step 3: Coupling and Deprotection

  • To a solution of 2-aryl-2-chloroadamantane and N-Boc-piperazine in a solvent such as acetonitrile, add a base like potassium carbonate (K₂CO₃).

  • Reflux the mixture for 24-48 hours.

  • After cooling, filter the solids and concentrate the filtrate. Purify the crude product by column chromatography to obtain 1-(2-aryl-2-adamantyl)-4-Boc-piperazine.

  • Dissolve the Boc-protected compound in DCM and add trifluoroacetic acid (TFA) for deprotection. Stir at room temperature for 2-3 hours.

  • Remove the solvent and excess TFA under vacuum. Neutralize the residue with a base and extract the final product, 1-(2-aryl-2-adamantyl)piperazine.

Structural Elucidation Techniques

The identity and purity of all synthesized compounds must be rigorously confirmed. Standard analytical techniques include:

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. 2D NMR experiments like COSY and HMQC can be used for unambiguous assignment of protons and carbons.[2]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.[6]

Chapter 3: Therapeutic Applications of the 1-(2-Adamantyl)piperazine Scaffold

While the scaffold holds potential across various therapeutic areas, its most significant and well-documented application to date is in the field of oncology.

Anticancer Activity: The Primary Frontier

Novel derivatives of 1-(2-aryl-2-adamantyl)piperazine have demonstrated potent in vitro antiproliferative activity against a range of human cancer cell lines, including melanoma, cervical carcinoma (HeLa), breast cancer (MDA-MB-231), and pancreatic cancer (MIA PaCa2).[7][8]

A key feature of these compounds is their ability to induce cancer cell death through multiple pathways, a highly desirable trait that can potentially overcome resistance mechanisms. Western blot analyses have shown that these derivatives trigger both apoptosis and autophagy.[2][8]

  • Apoptosis: Indicated by a decrease in procaspase 3 levels and the cleavage of PARP (Poly(ADP-ribose) polymerase).

  • Autophagy: Evidenced by the accumulation of LC3 (Microtubule-associated protein 1A/1B-light chain 3).

This dual-action mechanism suggests a robust and multifaceted attack on cancer cell viability.

G Compound 1-(2-Aryl-2-adamantyl)piperazine Derivative Cell Cancer Cell Compound->Cell Targets Autophagy Autophagy Induction Cell->Autophagy Apoptosis Apoptosis Induction Cell->Apoptosis LC3 LC3 Accumulation Autophagy->LC3 leads to Procaspase3 Procaspase 3 Decrease Apoptosis->Procaspase3 leads to Death Cell Death LC3->Death PARP PARP Cleavage Procaspase3->PARP results in PARP->Death

Caption: Dual mechanism of action involving apoptosis and autophagy induction.

SAR studies have provided critical insights for optimizing the anticancer potency of this scaffold.[7]

  • Aryl Substitution: The presence of an aryl group at the 2-position of the adamantane ring is crucial for activity.

  • Fluorination: Adding a fluorine atom at the C4-position of the phenyl ring significantly enhances antiproliferative activity. This is a common strategy in medicinal chemistry, as fluorine can improve metabolic stability, cell permeability, and binding affinity.[9]

  • N4-Piperazine Substitution: Acetylation of the free NH group on the piperazine ring leads to a notable increase in potency.[7] This modification neutralizes the basicity of the nitrogen and introduces a hydrogen bond acceptor, potentially altering the binding mode or pharmacokinetic properties.

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for key compounds against various cancer cell lines, demonstrating their potent activity.[7]

Compound IDModificationsHeLa IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)
6 Parent Piperazine9.28.4
7 C4-Fluorination of Phenyl RingData focused on melanoma[2]Data focused on melanoma[2]
13 C4-Fluorination + N4-Acetylation8.46.8

Note: Compound IDs are based on the numbering in the cited literature.[7]

A crucial aspect of any potential anticancer agent is its selectivity for cancer cells over healthy cells. Promisingly, active compounds from this series, such as compounds 6 and 13 , have exhibited significantly low cytotoxicity against normal human cell lines, including HUVEC (Human Umbilical Vein Endothelial Cells) and NHDF (Normal Human Dermal Fibroblasts).[7] This suggests a favorable therapeutic window, a critical attribute for further drug development.

Chapter 4: Future Perspectives and Conclusion

The 1-(2-adamantyl)piperazine scaffold has emerged as a highly promising platform for the development of novel therapeutics, particularly in oncology. The unique combination of the bulky, lipophilic adamantane core and the versatile piperazine linker provides a foundation for creating potent and selective drug candidates. The demonstrated ability of its derivatives to induce multiple cell death pathways offers a compelling strategy to combat drug resistance.

Future research should focus on several key areas:

  • In Vivo Efficacy: Translating the potent in vitro results into animal models is the critical next step to validate the therapeutic potential.

  • Target Identification: While the mechanism involves apoptosis and autophagy, the precise molecular target(s) of these compounds remain to be fully elucidated. Binding studies, including those exploring the speculative link to sigma receptors, are warranted.[9]

  • Pharmacokinetic Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies are necessary to optimize the drug-like properties of lead compounds.

  • Scaffold Expansion: Exploring the scaffold's potential in other therapeutic areas where adamantane and piperazine derivatives have shown promise, such as CNS disorders and viral infections, could open new avenues for discovery.[1][2]

References

  • Papapostolou, I., Sereti, E., Chatira, S., Sakellaridis, N., Fytas, G., Zoidis, G., & Dimas, K. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina, 61(10), 1731. [Link]

  • Zoidis, G., et al. (2015). Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity. European Journal of Medicinal Chemistry, 95, 265-276. [Link]

  • Papapostolou, I., et al. (2025). Peer Review of "Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives...". MDPI. [Link]

  • Papapostolou, I., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. NCBI. [Link]

  • (PDF) Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents. (n.d.). ResearchGate. [Link]

  • Saeed, A., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. [Link]

  • Li, Y. H., et al. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. [Link]

  • Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. [Link]

  • Singh, L. S. K. J., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR. [Link]

  • Kos, J., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI. [Link]

  • Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

  • The structure-activity relationship of anticancer activity piperazine derivatives. (n.d.). ResearchGate. [Link]

  • 1-(2-Adamantyl)piperazine. (n.d.). PubChem. [Link]

  • Synthesis of Piperazines by C-H Functionalization. (2021). Encyclopedia MDPI. [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

  • Yilmaz, F., & Menteşe, M. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 2-Adamantyl Piperazines on Sigma Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of 2-adamantyl piperazine derivatives as ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. The unique structural features of the adamantane cage combined with the well-established piperazine pharmacophore create a class of compounds with significant affinity and diverse functional activities at these receptors. This document synthesizes data from binding affinity studies, functional assays, and downstream signaling analyses to construct a coherent model of their molecular interactions and cellular consequences. We will explore their roles as modulators of intracellular calcium signaling, ER stress, and cell survival pathways, with a focus on their potential as therapeutic agents, particularly in oncology. Detailed experimental protocols and data interpretation frameworks are provided to equip researchers and drug development professionals with the necessary tools to investigate this promising class of compounds.

Introduction: The Convergence of a Unique Scaffold and a Pluripotent Target

The adamantane moiety, a rigid, lipophilic, tricyclic alkane, has become a privileged scaffold in medicinal chemistry. Its bulk and defined three-dimensional structure allow for precise spatial orientation of pharmacophoric elements, often leading to enhanced binding affinity and improved pharmacokinetic properties. When coupled with a piperazine ring, a common pharmacophore for G-protein coupled receptors and other targets, it creates a versatile platform for engaging complex biological systems.

Simultaneously, sigma receptors, once misclassified as opioid receptors, have emerged as critical modulators of cellular function.[1] They are now understood as two distinct proteins:

  • Sigma-1 Receptor (σ₁R): A unique ligand-operated intracellular chaperone protein, primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[2][3] Encoded by the SIGMAR1 gene, σ₁R is not a classical receptor but a pluripotent modulator that interacts with a host of client proteins, including ion channels and kinases, to regulate cellular stress responses and calcium homeostasis.[3][4]

  • Sigma-2 Receptor (σ₂R): Identified as the transmembrane protein 97 (TMEM97), σ₂R is implicated in cholesterol homeostasis and cell proliferation.[5][6] It is highly overexpressed in proliferating cells, particularly in a wide range of tumors, making it a compelling biomarker and target for cancer diagnostics and therapy.[6][7]

The intersection of these two fields—the unique chemistry of adamantane derivatives and the complex biology of sigma receptors—has led to the development of 2-adamantyl piperazines as potent and often selective sigma receptor ligands.[8][9] This guide elucidates the mechanisms through which these compounds exert their effects upon binding to σ₁ and σ₂ receptors.

Binding Characteristics: Affinity and Selectivity

The initial step in the mechanism of action is the direct binding of the 2-adamantyl piperazine ligand to the sigma receptor. This interaction is governed by the compound's structural features, which dictate its affinity (Kᵢ) and its selectivity for σ₁R versus σ₂R. The bulky adamantyl group typically occupies a hydrophobic pocket within the receptor binding site, while the protonated nitrogen of the piperazine ring forms a key electrostatic interaction.

Numerous studies have synthesized and characterized novel 1-(2-aryl-2-adamantyl)piperazine derivatives, revealing high affinity for both sigma receptor subtypes.[10] Modifications to the aryl group (e.g., fluorination) and the second nitrogen of the piperazine ring (e.g., acetylation) can modulate both affinity and selectivity, allowing for the fine-tuning of pharmacological profiles.[10]

Table 1: Representative Binding Affinities (Kᵢ, nM) of 2-Adamantyl Piperazine Derivatives

Compound IDAryl GroupPiperazine N-Substituentσ₁R Kᵢ (nM)σ₂R Kᵢ (nM)Selectivity (σ₁/σ₂)Reference
Compound 6 Phenyl-H9.2 (IC₅₀)Not Reported-[10]
Compound 13 4-Fluorophenyl-Acetyl8.4 (IC₅₀)Not Reported-[10]
Analog 2a Phenyl-HEvaluatedEvaluated-[9]

Note: Data is often presented as IC₅₀ values from competitive binding assays. While related to Kᵢ, they are not identical. The table reflects the data as reported in the cited literature.

The binding of these ligands is typically assessed using radioligand binding assays, a foundational technique in pharmacology for determining receptor affinity.

Experimental Protocol: Radioligand Competition Binding Assay

This protocol outlines the determination of binding affinity for a test compound (e.g., a 2-adamantyl piperazine derivative) at σ₁ and σ₂ receptors.

  • Preparation of Membranes:

    • Homogenize tissue (e.g., guinea pig brain for σ₁R, rat liver for σ₂R) or cultured cells overexpressing the target receptor in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membrane fraction.

    • Wash the pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

  • Competitive Binding:

    • For σ₁R , use the selective radioligand -pentazocine.

    • For σ₂R , use the radioligand [³H]-DTG in the presence of a high concentration of an unlabeled σ₁-selective ligand (e.g., (+)-pentazocine) to mask σ₁ sites.[1]

    • Set up assay tubes containing:

      • A fixed concentration of radioligand.

      • A range of concentrations of the unlabeled test compound.

      • Membrane preparation.

      • Assay buffer to final volume.

    • Include controls for total binding (no competitor) and non-specific binding (a high concentration of a non-radioactive ligand, e.g., haloperidol).

  • Incubation and Termination:

    • Incubate tubes at the appropriate temperature (e.g., 37°C) for a set time to reach equilibrium.

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates bound from free radioligand.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Place filters in scintillation vials with scintillation cocktail.

    • Quantify radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Functional Activity and Downstream Signaling

Binding affinity alone does not define the mechanism of action. The critical next step is to determine the functional consequence of this binding—whether the ligand acts as an agonist, antagonist, or allosteric modulator. For 2-adamantyl piperazines, the primary downstream effects observed are related to the induction of cell death pathways, particularly in cancer cells.[8][11]

Sigma-2 Receptor (σ₂R/TMEM97) Agonism and Pro-Apoptotic Signaling

A significant body of evidence points to 2-adamantyl piperazines acting as agonists at the σ₂ receptor. The high expression of σ₂R in proliferating tumor cells makes this interaction a key driver of their anticancer activity.[6][12] σ₂R agonists are known to induce apoptosis through a novel, caspase-independent pathway that can also potentiate the effects of traditional chemotherapeutics.[13]

The proposed mechanism involves the following steps:

  • Binding and Conformational Change: The 2-adamantyl piperazine binds to the σ₂R/TMEM97 protein.

  • Calcium Dysregulation: Agonist binding leads to a rise in intracellular calcium concentration ([Ca²⁺]ᵢ).[13] This may be linked to the receptor's role in cholesterol homeostasis and its interaction with other membrane proteins that influence ion flux.

  • Mitochondrial Stress: The sustained increase in [Ca²⁺]ᵢ can lead to mitochondrial calcium overload, triggering the production of reactive oxygen species (ROS) and the opening of the mitochondrial permeability transition pore (mPTP).

  • Apoptosis Induction: This mitochondrial dysfunction culminates in the release of pro-apoptotic factors and subsequent cell death. Studies on 1-(2-aryl-2-adamantyl)piperazine derivatives have confirmed the induction of PARP cleavage, a hallmark of apoptosis.[11]

sigma2_pathway cluster_membrane Plasma & ER Membranes cluster_cyto Cytosol cluster_mito Mitochondrion Ligand 2-Adamantyl Piperazine S2R σ₂R (TMEM97) Ligand->S2R Agonist Binding Ca_release ↑ Intracellular [Ca²⁺] S2R->Ca_release Mito_Ca Mitochondrial Ca²⁺ Overload Ca_release->Mito_Ca ROS ↑ ROS Production Mito_Ca->ROS Apoptosis Apoptosis (PARP Cleavage) ROS->Apoptosis

Caption: σ₂R-mediated pro-apoptotic signaling pathway.

Modulation of Autophagy

In addition to apoptosis, some 1-(2-aryl-2-adamantyl)piperazine derivatives have been shown to induce the accumulation of Light Chain 3 (LC3), a key marker for autophagy.[11] Autophagy is a cellular degradation process that can either promote survival or contribute to cell death, depending on the context. The induction of autophagy by these compounds suggests a complex interplay between cell survival and cell death pathways, which may be linked to σ₁R and σ₂R's roles in managing ER stress.[2][14]

Sigma-1 Receptor (σ₁R) Modulation

The role of 2-adamantyl piperazines at the σ₁R is less clearly defined and may be compound-specific, with evidence for both agonism and antagonism within the broader class of piperazine-based ligands.[15][16]

  • As Antagonists: If acting as antagonists, these compounds would block the chaperone activity of σ₁R. Under conditions of cellular stress (common in cancer cells), σ₁R normally dissociates from its binding partner BiP and helps to correctly fold proteins and buffer Ca²⁺ signals.[2][4] Antagonizing this protective function would exacerbate ER stress, potentially pushing the cell toward apoptosis. This could synergize with the pro-apoptotic effects mediated through σ₂R.

  • As Agonists: Conversely, if acting as agonists, they would potentiate σ₁R's protective functions. While this seems counterintuitive for an anticancer agent, it could be relevant in other therapeutic contexts, such as neuroprotection, where σ₁R agonists have shown promise.[17][18]

The precise functional activity (agonist vs. antagonist) at σ₁R is a critical determinant of the compound's overall pharmacological profile and must be determined empirically.

experimental_workflow cluster_functional Functional Characterization start Synthesized 2-Adamantyl Piperazine binding Radioligand Binding Assay (σ₁R & σ₂R) start->binding affinity Determine Kᵢ and Selectivity binding->affinity calcium Calcium Imaging Assay (e.g., Fura-2 AM) affinity->calcium High Affinity Compounds western Western Blot Analysis affinity->western High Affinity Compounds viability Cell Viability Assays (SRB, Clonogenic) affinity->viability High Affinity Compounds conclusion Mechanism of Action Profile: Agonist/Antagonist at σ₁/σ₂ Downstream Effects calcium->conclusion western->conclusion viability->conclusion

Caption: Workflow for characterizing 2-adamantyl piperazines.

Key Methodologies for Mechanistic Elucidation

To dissect the mechanisms described above, a suite of cell-based assays is required.

Western Blot for Apoptosis and Autophagy Markers

This technique quantifies changes in the expression of key proteins that indicate the activation of cell death pathways.

  • Cell Treatment: Culture cancer cells known to express sigma receptors (e.g., HeLa, MDA-MB-231) and treat with various concentrations of the 2-adamantyl piperazine derivative for a specified time (e.g., 24-48 hours).[10]

  • Lysate Preparation: Harvest cells, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against target proteins:

      • Apoptosis: Cleaved Caspase-3, Cleaved PARP.[11]

      • Autophagy: LC3-I/LC3-II (the ratio of lipidated LC3-II to cytosolic LC3-I indicates autophagy induction).[11]

      • Loading Control: β-actin or GAPDH to ensure equal protein loading.

    • Wash and incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imaging system.[8] Densitometry analysis is used to quantify changes in protein levels relative to the loading control.

Cell Viability and Proliferation Assays

These assays provide quantitative data on the cytotoxic and anti-proliferative effects of the compounds.

  • Sulforhodamine B (SRB) Assay: Measures cell density based on the measurement of cellular protein content. It is a reliable method for assessing cytotoxicity over a short term (e.g., 48-72 hours).[11]

  • Clonogenic Assay: A long-term assay that assesses the ability of a single cell to grow into a colony. It measures the effectiveness of a compound in causing reproductive cell death.[11]

By comparing IC₅₀ values from these assays with the Kᵢ values from binding studies, a correlation between sigma receptor affinity and cytotoxic potency can be established, strengthening the mechanistic link.

Conclusion and Future Directions

The mechanism of action for 2-adamantyl piperazines at sigma receptors is multifaceted, primarily driven by their interaction with the overexpressed σ₂R in proliferating cells. Acting as agonists, they induce a pro-apoptotic signaling cascade involving calcium dysregulation and mitochondrial stress. Concurrently, their modulation of σ₁R can influence ER stress responses, potentially synergizing with their cytotoxic effects.

This dual-action potential makes them highly attractive candidates for further development, particularly in oncology. Future research should focus on:

  • Developing highly selective ligands for either σ₁R or σ₂R to dissect the specific contribution of each receptor to the observed pharmacology.

  • Elucidating the link between σ₂R/TMEM97's role in cholesterol metabolism and the induction of apoptosis by 2-adamantyl piperazine ligands.

  • In vivo studies using xenograft models to validate the anti-tumor efficacy and safety profiles of lead compounds.[9]

  • Exploring their potential in combination therapies, given their ability to potentiate the effects of existing antineoplastic drugs.[13]

By leveraging the detailed experimental frameworks provided in this guide, researchers can continue to unravel the complex and therapeutically promising pharmacology of this unique class of sigma receptor modulators.

References

  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. (2023). MDPI. Available from: [Link]

  • Sigma-2 receptor. Wikipedia. Available from: [Link]

  • Maurice, T., & Su, T. P. (2009). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. PMC. Available from: [Link]

  • The Sigma-2 Receptor. (2023). Encyclopedia MDPI. Available from: [Link]

  • Al-Atrache, Z., & Geiger, T. (2021). Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. PMC. Available from: [Link]

  • Zhao, H., & Zhang, H. (2021). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers in Pharmacology. Available from: [Link]

  • Nguyen, L., & Lucke-Wold, B. (2022). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. MDPI. Available from: [Link]

  • Sigma-1 receptor. Wikipedia. Available from: [Link]

  • Crawford, K. W., & Bowen, W. D. (2002). Sigma-2 Receptor Agonists Activate a Novel Apoptotic Pathway and Potentiate Antineoplastic Drugs in Breast Tumor Cell Lines. Cancer Research, 62(1), 313–322. Available from: [Link]

  • Papapostolou, I., et al. (2025). New Adamantane Derivatives with Sigma Affinity and Antiproliferative Activity. ResearchGate. Available from: [Link]

  • Riganas, S., et al. (2012). Synthesis, σ₁, σ₂-receptors binding affinity and antiproliferative action of new C1-substituted adamantanes. Bioorganic & Medicinal Chemistry, 20(10), 3323-3331. Available from: [Link]

  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Usiena air. Available from: [Link]

  • Szałata, M., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 1-15. Available from: [Link]

  • Selivanova, S. V., et al. (2015). Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. Nuclear Medicine and Biology, 42(4), 347-356. Available from: [Link]

  • Fytas, G., et al. (2015). Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity. European Journal of Medicinal Chemistry, 95, 246-254. Available from: [Link]

  • Papapostolou, I., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina (Kaunas), 61(10), 1731. Available from: [Link]

  • Berardi, F., et al. (2009). Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). Journal of Medicinal Chemistry, 52(23), 7817-7828. Available from: [Link]

  • Grün, M., et al. (2007). Synthesis of bridged piperazines with sigma receptor affinity. Bioorganic & Medicinal Chemistry, 15(20), 6645-6655. Available from: [Link]

  • Lever, J. R., et al. (2016). N-phenylpropyl-N´-substituted piperazines occupy sigma receptors and alter methamphetamine-induced hyperactivity in mice. PMC. Available from: [Link]

  • Zampieri, D., et al. (2018). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters, 28(19), 3206-3209. Available from: [Link]

  • Entrena, A., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in Pharmacology. Available from: [Link]

  • Kourrich, S. (2020). Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes. Frontiers in Pharmacology. Available from: [Link]

  • Ayaz, M., et al. (2022). Impact of Two Neuronal Sigma-1 Receptor Modulators, PRE084 and DMT, on Neurogenesis and Neuroinflammation in an Aβ 1–42 -Injected, Wild-Type Mouse Model of AD. MDPI. Available from: [Link]

  • Szałata, M., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. Usiena air. Available from: [Link]

  • The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. (2023). MDPI. Available from: [Link]

  • Dal Col, V., & Gialluca, N. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Medicinal Chemistry Letters, 12(7), 1074-1089. Available from: [Link]

Sources

1-(2-Adamantyl)piperazine: A Strategic Scaffold for Lipophilic Pharmacophore Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and pharmacological profile of 1-(2-Adamantyl)piperazine , a specialized building block in medicinal chemistry.

Executive Summary

1-(2-Adamantyl)piperazine (CAS: 74525-85-2) represents a high-value pharmacophore scaffold that merges the lipophilic, space-filling properties of the adamantane cage with the versatile ligation capabilities of the piperazine ring. Unlike its more common isomer, 1-(1-adamantyl)piperazine, the 2-substituted variant offers a distinct steric vector and improved metabolic stability profiles.

This scaffold is primarily utilized to enhance the lipophilicity (LogP) and blood-brain barrier (BBB) permeability of drug candidates targeting G-protein coupled receptors (GPCRs), Sigma receptors (


), and ion channels. Recent studies have also validated 1-(2-aryl-2-adamantyl)piperazine derivatives as potent anticancer agents, specifically inducing autophagic and apoptotic death in melanoma cell lines.

Structural & Physicochemical Profile

The 1-(2-adamantyl)piperazine moiety is characterized by the attachment of the nitrogenous heterocycle to the secondary carbon (C2) of the adamantane cage. This creates a structural distinction from the C1-attachment found in drugs like amantadine.

Key Structural Advantages
FeatureTechnical BenefitImpact on Drug Design
Steric Bulk The diamondoid cage (approx. diameter 7 Å) fills hydrophobic pockets.Increases receptor affinity via van der Waals interactions.
Lipophilicity High carbon-to-hydrogen ratio increases LogP.Enhances membrane permeability and BBB crossing.
Metabolic Blocking The adamantane cage is resistant to oxidative metabolism.Prolongs half-life (

) by protecting the attached pharmacophore.
Vector Orientation C2 attachment provides a 109.5° bond angle distinct from the C1 bridgehead.Allows for unique exploration of chemical space in SAR studies.

Synthetic Architectures

The synthesis of 1-(2-adamantyl)piperazine and its derivatives requires specific protocols depending on the desired substitution pattern at the C2 position.

Protocol A: Synthesis of the Core Scaffold (Secondary Amine)

This route yields the mono-substituted 1-(2-adamantyl)piperazine, where the C2 position retains a hydrogen atom.

Mechanism: Reductive Amination Reagents: 2-Adamantanone, Piperazine, Sodium Triacetoxyborohydride (NaBH(OAc)


).

Step-by-Step Methodology:

  • Imine Formation: Dissolve 2-adamantanone (1.0 eq) and piperazine (3.0 eq, excess to prevent bis-alkylation) in anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF).

  • Activation: Add catalytic Acetic Acid (AcOH, 1-2 drops) to protonate the carbonyl and accelerate imine formation. Stir at room temperature for 30 minutes.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)

    
      (1.5 eq) portion-wise. This reducing agent is chosen for its selectivity toward imines over ketones, minimizing side reactions.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours under nitrogen atmosphere.

  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract with Dichloromethane (DCM). Wash the organic layer with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: The crude amine is purified via flash column chromatography (SiO

    
    , MeOH:DCM gradient) or crystallized as the dihydrochloride salt using HCl/Ether.
    
Protocol B: Synthesis of 2-Aryl Derivatives (Quaternary Center)

For advanced applications (e.g., Phencyclidine analogs), a quaternary center is created at the C2 position. This requires an


 substitution strategy due to the steric hindrance preventing direct nucleophilic attack.

Mechanism:


 Substitution via Carbocation
Reagents:  2-Aryl-2-adamantanol, Thionyl Chloride (

), 1-Boc-Piperazine.

Step-by-Step Methodology:

  • Chlorination: Convert 2-aryl-2-adamantanol to 2-aryl-2-adamantyl chloride using

    
     in DCM (0°C to RT). Evaporate volatiles immediately (the tertiary benzylic-like chloride is unstable).
    
  • Substitution: Dissolve the fresh chloride in anhydrous nitromethane or acetonitrile. Add 1-Boc-piperazine (2.0 eq).

  • Heating: Heat the mixture to reflux (80–100°C). The reaction proceeds via the formation of a stabilized tertiary carbocation at the C2 position, which is then trapped by the piperazine nucleophile.

  • Deprotection: Treat the intermediate with Trifluoroacetic acid (TFA) in DCM or TMSCl/NaI in acetonitrile to remove the Boc group, yielding the free amine.

Synthetic Workflow Diagram

SynthesisPathways Adamantanone 2-Adamantanone ReductiveAmination Reductive Amination (NaBH(OAc)3, Piperazine) Adamantanone->ReductiveAmination CoreScaffold 1-(2-Adamantyl)piperazine (Core Scaffold) ReductiveAmination->CoreScaffold Route A ArylAlcohol 2-Aryl-2-Adamantanol Chloride 2-Aryl-2-Adamantyl Chloride ArylAlcohol->Chloride SOCl2 SN1 SN1 Substitution (Heat, 1-Boc-Piperazine) Chloride->SN1 Derivative 1-(2-Aryl-2-Adamantyl)piperazine (Quaternary Derivative) SN1->Derivative Route B (via Carbocation)

Figure 1: Divergent synthetic pathways for mono-substituted vs. di-substituted adamantyl piperazines.

Pharmacological Applications[1][2][3][4]

Case Study: Anticancer Activity in Melanoma

Recent literature (Papapostolou et al., 2025) highlights the efficacy of 1-(2-aryl-2-adamantyl)piperazine derivatives against melanoma cell lines (MDA-MB-435).

  • Compound Profile: The introduction of a fluorine atom on the aryl ring (e.g., 4-fluorophenyl) significantly enhances potency.

  • Mechanism of Action: These derivatives function as "dual-trigger" cytotoxic agents. They do not rely solely on necrosis but activate programmed cell death pathways.

Signaling Pathway Activation:

  • Autophagy: Induction of LC3-II accumulation, indicating autophagosome formation.

  • Apoptosis: Cleavage of PARP and reduction of Procaspase-3 levels.

  • Sigma Receptor Modulation: The adamantane cage acts as a high-affinity ligand for Sigma-1 (

    
    ) and Sigma-2 (
    
    
    
    ) receptors, which are often overexpressed in tumor cells.
Mechanism of Action Diagram[5]

MOA Drug 1-(2-Adamantyl)piperazine Derivative SigmaR Sigma Receptors (σ1 / σ2) Drug->SigmaR Binding Autophagy Autophagy Pathway SigmaR->Autophagy Modulation Apoptosis Apoptosis Pathway SigmaR->Apoptosis Signaling LC3 LC3-II Accumulation Autophagy->LC3 Caspase Caspase-3 Activation PARP Cleavage Apoptosis->Caspase Death Tumor Cell Death (Melanoma) LC3->Death Caspase->Death

Figure 2: Proposed mechanism of action involving Sigma receptor modulation and dual cell-death pathways.

Strategic Design Considerations

When selecting 1-(2-adamantyl)piperazine as a building block, researchers should consider the following SAR (Structure-Activity Relationship) factors:

  • Isomer Selection (1- vs 2-Adamantyl):

    • Use 1-adamantyl (tertiary attachment) when a rigid, globular spacer is needed.

    • Use 2-adamantyl (secondary attachment) when a slightly more flexible vector or a specific chiral orientation (in substituted versions) is required to fit a binding pocket.

  • Solubility Management:

    • The adamantane group is highly hydrophobic. To maintain water solubility, the piperazine nitrogen (N4) should be derivatized with polar groups (e.g., amines, alcohols) or formulated as a hydrochloride/maleate salt.

  • Metabolic Stability:

    • The bridgehead carbons of adamantane are susceptible to hydroxylation by CYP450 enzymes. However, the 2-substituted derivatives often sterically shield these sites better than their 1-substituted counterparts, potentially extending in vivo half-life.

References

  • Papapostolou, I., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina, 61(10), 1731. Link

  • Fytas, G., et al. (2015).[1][2] Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity. European Journal of Medicinal Chemistry, 93, 281-290. Link

  • Beshore, D. C., & Dinsmore, C. J. (2002).[3] Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(7), 1201-1204. Link

  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. Link

  • Sigma-Aldrich. Product Specification: 1-(2-Adamantyl)piperazine. CAS 74525-85-2.[][5] Link

Sources

Methodological & Application

Synthesis protocol for 1-(2-Adamantyl)piperazine dihydrochloride from 2-adamantanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adamantane-containing pharmacophores are highly valued in medicinal chemistry for their ability to enhance lipophilicity, metabolic stability, and blood-brain barrier (BBB) penetrability. Coupling the adamantyl moiety with a piperazine linker yields 1-(2-adamantyl)piperazine, a critical building block frequently utilized to target the central nervous system, such as in the development of sigma receptor ligands ()[1]. This application note details a robust, field-proven, two-step synthetic protocol to obtain 1-(2-adamantyl)piperazine dihydrochloride from 2-adamantanone, utilizing a highly selective reductive amination followed by an anhydrous Boc-deprotection.

Scientific Rationale & Mechanistic Insights

The direct alkylation of amines with alkyl halides is notoriously difficult to control, frequently resulting in over-alkylation and complex product mixtures ()[2]. To synthesize a mono-alkylated piperazine derivative, a strategic reductive amination approach is required[3]:

  • Amine Protection (1-Boc-piperazine): Using unprotected piperazine with 2-adamantanone would result in a mixture of mono- and di-alkylated products. Utilizing 1-Boc-piperazine ensures that only one secondary amine is available for imine formation, guaranteeing strict stoichiometric control.

  • Reducing Agent Selection (NaBH(OAc)₃): Sodium triacetoxyborohydride is the reagent of choice for this transformation. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering it significantly milder than sodium borohydride ()[4]. This mild nature allows it to selectively reduce the protonated iminium ion intermediate at a much faster rate than the unreacted 2-adamantanone precursor ()[5], preventing the unwanted formation of 2-adamantanol[4]. Furthermore, NaBH(OAc)₃ avoids the severe toxicity associated with sodium cyanoborohydride (NaBH₃CN) while delivering excellent yields in weakly acidic environments ()[6].

  • Solvent Selection (DCE): 1,2-Dichloroethane (DCE) is the preferred reaction solvent for NaBH(OAc)₃-mediated reductive aminations, offering superior solubility and reaction kinetics compared to THF or acetonitrile[4].

  • Salt Formation and Isolation: The tert-butyloxycarbonyl (Boc) protecting group is highly acid-labile. Treatment with anhydrous 4M HCl in dioxane cleanly cleaves the carbamate, releasing isobutylene and carbon dioxide as gaseous byproducts. Because the resulting 1-(2-adamantyl)piperazine is a diamine, it precipitates directly out of the organic solvent as a highly pure dihydrochloride salt, eliminating the need for tedious chromatographic purification of the final product.

Materials and Reagents

Table 1: Stoichiometric Requirements for Phase 1 (Reductive Amination)
ReagentMW ( g/mol )EquivalentsRole
2-Adamantanone150.221.0Electrophile / Starting Material
1-Boc-piperazine186.251.05Nucleophile
Sodium triacetoxyborohydride211.941.5Mild Reducing Agent
Glacial Acetic Acid60.051.0Acid Catalyst
1,2-Dichloroethane (DCE)98.96-Solvent (0.2 M concentration)
Table 2: Stoichiometric Requirements for Phase 2 (Deprotection)
ReagentMW ( g/mol )EquivalentsRole
1-Boc-4-(2-adamantyl)piperazine320.481.0Intermediate
4M HCl in Dioxane36.4610.0Deprotecting Agent / Acid
Dichloromethane (DCM)84.93-Co-solvent

Experimental Workflow Diagram

SynthesisWorkflow Step1 1. Imine Formation 2-Adamantanone + 1-Boc-Piperazine AcOH (cat.), DCE Step2 2. Selective Reduction NaBH(OAc)3 addition Stir 12-24h at RT Step1->Step2 Intermediate: Iminium Ion Step3 3. Workup & Purification Aq. NaHCO3 quench Extraction & Column Chroma. Step2->Step3 Intermediate: 1-Boc-4-(2-adamantyl)piperazine Step4 4. Boc Deprotection 4M HCl in Dioxane Stir 2-4h at RT Step3->Step4 Purified Intermediate Step5 5. Isolation Filtration & Ether Wash 1-(2-Adamantyl)piperazine·2HCl Step4->Step5 - CO2 - Isobutylene

Workflow for the synthesis and isolation of this compound.

Step-by-Step Experimental Protocol

Phase 1: Reductive Amination (Synthesis of 1-Boc-4-(2-adamantyl)piperazine)
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-adamantanone (1.0 eq) and 1-Boc-piperazine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Catalysis: Add glacial acetic acid (1.0 eq) to the mixture. Insight: The mildly acidic environment accelerates the dehydration of the hemiaminal intermediate, driving the equilibrium toward the reactive iminium ion.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (1.5 eq) over 15 minutes at room temperature. Insight: Portion-wise addition prevents rapid temperature spikes and controls the evolution of hydrogen gas if trace moisture is present.

  • Reaction: Stir the opaque suspension at room temperature under an inert atmosphere (N₂ or Ar) for 16–24 hours. Monitor reaction completion via LC-MS.

  • Quench and Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ until gas evolution ceases and the pH reaches ~8. Extract the aqueous layer with dichloromethane (DCM) three times.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude intermediate can be purified via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield pure 1-Boc-4-(2-adamantyl)piperazine as a white solid.

Phase 2: Deprotection and Salt Formation (Synthesis of 1-(2-Adamantyl)piperazine·2HCl)
  • Dissolution: Dissolve the purified 1-Boc-4-(2-adamantyl)piperazine in a minimal volume of anhydrous DCM.

  • Deprotection: Cool the solution to 0 °C in an ice bath. Slowly add 4M HCl in dioxane (10.0 eq). Insight: A large excess of HCl ensures rapid, complete deprotection and full protonation of both basic nitrogen atoms.

  • Precipitation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. A white precipitate will begin to form as the dihydrochloride salt is insoluble in the dioxane/DCM mixture.

  • Isolation: Filter the resulting suspension through a Buchner funnel or glass frit. Wash the filter cake thoroughly with cold diethyl ether to remove any residual dioxane and organic impurities.

  • Drying: Dry the white solid under high vacuum at 40 °C for 12 hours to afford the final this compound.

Analytical Checkpoints for Protocol Validation

To ensure the protocol operates as a self-validating system, verify the following analytical checkpoints at key stages:

StageAnalytical MethodExpected Observation
Phase 1 Completion TLC (Silica, 30% EtOAc/Hexanes)Disappearance of 2-adamantanone (stains with PMA/KMnO₄); appearance of a new, lower Rf spot (stains strongly with Ninhydrin upon heating).
Phase 1 Product LC-MS (ESI+)m/z [M+H]⁺ = 321.2
Phase 2 Completion Visual ObservationRapid evolution of gas (CO₂, isobutylene); formation of a dense, white precipitate.
Final Product ¹H NMR (D₂O or DMSO-d₆)Absence of the prominent 9H singlet at ~1.45 ppm (Boc group); presence of broad adamantyl aliphatic signals (1.50–2.50 ppm) and downfield-shifted piperazine signals.
Final Product LC-MS (ESI+)m/z [M+H]⁺ = 221.2 (Mass of the free base)

References

  • Reductive Amination, and How It Works . Master Organic Chemistry. Available at:[Link]

  • Sodium Triacetoxyborohydride . Organic Chemistry Portal. Available at:[Link]

  • Adamantan-2-one (CID 64151) . PubChem - NIH. Available at:[Link]

  • Reduction with Sodium Triacetoxyborohydride . Harvard University (Myers Chem 115). Available at:[Link]

Sources

Application Note: Reductive Amination Strategies for 2-Adamantyl Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals. It prioritizes high-yield, reproducible synthetic pathways for 1-(2-adamantyl)piperazine , a privileged scaffold in CNS and antiviral drug discovery.

Executive Summary & Strategic Analysis

Synthesizing 1-(2-adamantyl)piperazine presents a specific challenge in medicinal chemistry: the steric hindrance of the adamantane cage at the C2 position. Unlike unhindered ketones (e.g., cyclohexanone), 2-adamantanone resists nucleophilic attack, making standard reductive amination conditions (e.g., NaBH₃CN/MeOH) sluggish or low-yielding due to poor imine/enamine formation.

This guide details two validated protocols:

  • Method A (Titanium-Mediated): The "Gold Standard" for sterically hindered substrates. Uses Titanium(IV) isopropoxide to force imine formation.[1][2]

  • Method B (STAB-Direct): A milder, "One-Pot" protocol using Sodium Triacetoxyborohydride, suitable for less hindered analogs or when metal scavenging is a concern.

Mechanistic Insight: The "Steric Wall"

The reaction proceeds via the condensation of 2-adamantanone (1 ) with piperazine (2 ) to form a hemiaminal, which must dehydrate to form the iminium ion (3 ) before reduction to the product (4 ).

  • The Problem: The bulky adamantyl cage creates significant steric repulsion during the approach of the secondary amine (piperazine). Furthermore, the equilibrium between the ketone and the iminium species heavily favors the ketone.

  • The Solution:

    • Lewis Acid Activation: Ti(OiPr)₄ acts as a dual-function reagent: it coordinates the carbonyl oxygen (increasing electrophilicity) and acts as a water scavenger, driving the equilibrium toward the iminium species.

    • Solvent Choice: 1,2-Dichloroethane (DCE) or THF are preferred over Methanol to minimize competitive reduction of the ketone.

Pathway Visualization

ReductiveAmination Ketone 2-Adamantanone (Steric Bulk) Hemiaminal Hemiaminal (Unstable Intermediate) Ketone->Hemiaminal + Piperazine Piperazine Piperazine (Secondary Amine) Piperazine->Hemiaminal Iminium Iminium Ion (Critical Species) Hemiaminal->Iminium Dehydration (Ti(OiPr)4 promotes) Iminium->Ketone Hydrolysis (Avoid with dry solvents) Product 1-(2-Adamantyl)piperazine Iminium->Product Reduction (NaBH4/STAB)

Figure 1: Mechanistic pathway highlighting the critical dehydration step facilitated by Titanium(IV) isopropoxide.

Experimental Protocols

Method A: Titanium(IV) Isopropoxide Mediated (Recommended)

Best for: High yields, sterically hindered ketones, and valuable starting materials.

Reagents:

  • 2-Adamantanone (1.0 equiv)[3]

  • Piperazine (1.2–1.5 equiv) [Note: Use N-Boc-piperazine if mono-alkylation is strictly required to avoid bis-adamantyl byproduct, though steric bulk usually limits this].

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2–1.5 equiv)

  • Sodium Borohydride (NaBH₄) (2.0 equiv)

  • Solvent: Anhydrous THF or DCM.

Protocol:

  • Complexation: In a flame-dried flask under Argon, dissolve 2-adamantanone (10 mmol) and piperazine (12 mmol) in anhydrous THF (20 mL).

  • Activation: Add Ti(OiPr)₄ (12-15 mmol) dropwise. The solution may turn slightly yellow/hazy.

  • Imine Formation: Stir at ambient temperature for 12–18 hours.

    • Checkpoint: Monitor by TLC.[3] The ketone spot should disappear. If not, heat to 40-50°C for 4 hours.

  • Reduction: Cool the mixture to 0°C. Add NaBH₄ (20 mmol) portion-wise (Caution: gas evolution). Add 5 mL of absolute MeOH to aid solubility of the borohydride if necessary.

  • Quenching (Critical): Stir for 2 hours at RT. Quench by adding 10 mL of water (or 1N NaOH) dropwise. A heavy white precipitate (TiO₂) will form.

  • Workup: Filter the suspension through a pad of Celite. Wash the pad with EtOAc.

  • Purification: Extract the filtrate with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (DCM/MeOH/NH₄OH).

Method B: Sodium Triacetoxyborohydride (STAB) (Standard)

Best for: Simplicity, automated synthesis, and when Titanium waste is undesirable.

Reagents:

  • 2-Adamantanone (1.0 equiv)[3]

  • Piperazine (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0–2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Protocol:

  • Mixing: Dissolve 2-adamantanone and piperazine in DCE.

  • Acidification: Add Acetic Acid . This catalyzes the formation of the iminium ion.

  • Reduction: Add STAB in one portion.

  • Reaction: Stir at Room Temperature for 24–48 hours.

    • Note: STAB is a mild reductant and will not reduce the ketone competitively as fast as NaBH₄, allowing the slow-forming iminium to be trapped.

  • Workup: Quench with saturated NaHCO₃ (aq). Extract with DCM.

Comparative Data & Optimization

FeatureMethod A: Ti(OiPr)₄ / NaBH₄Method B: STAB / AcOH
Mechanism Pre-formation of imine via dehydrationDynamic kinetic resolution (in situ)
Reaction Time 12h (Imine) + 2h (Red)24–48h
Yield (Typical) 85 – 95% 50 – 70%
Steric Tolerance Excellent (Forces reaction)Moderate
Workup Filtration of TiO₂ (can be messy)Standard aqueous extraction
Key Risk Incomplete quenching of Ti complexIncomplete conversion of ketone

Quality Control & Characterization

1H NMR Validation (CDCl₃, 400 MHz):

  • 2-Adamantyl proton: Look for a characteristic multiplet or broad singlet around δ 2.1 – 2.5 ppm . In the ketone precursor, the alpha-protons are distinct; in the amine product, the methine proton shifts upfield relative to an alcohol but is distinct from the bulk adamantane CH₂s (δ 1.4–1.9 ppm).

  • Piperazine protons: Two sets of triplets/multiplets. The protons alpha to the adamantyl nitrogen will appear around δ 2.5–2.7 ppm .

Mass Spectrometry:

  • Expect [M+H]+ peak. For unsubstituted piperazine-adamantane (C₁₄H₂₄N₂), MW = 220.35. Target m/z = 221.2 .

Troubleshooting Guide

Issue: Low Yield / Recovered Ketone [1]

  • Cause: Steric bulk prevents imine formation.

  • Fix: Switch to Method A . Heat the Ti(OiPr)₄ step to 60°C in Toluene or DCE before adding the reducing agent.

Issue: Gelatinous Emulsion during Workup (Method A)

  • Cause: Titanium hydroxides.[1][4]

  • Fix: Use the "Rochelle's Salt" method. Quench the reaction with a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) and stir vigorously for 2 hours until layers separate clearly.

Issue: Bis-alkylation (Two adamantyl groups on one piperazine)

  • Cause: Excess ketone or high temperature.

  • Fix: Use N-Boc-piperazine (1-Boc-piperazine). The Boc group protects the second amine. Deprotect with TFA/DCM after the reductive amination.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. (Methodology for Ti-mediated amination).[1][2][4][5]

  • Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.[7] Link

  • Fytas, G., et al. (2015).[8] "Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity." European Journal of Medicinal Chemistry, 93, 281–290.[9] Link

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 55(8), 2552–2554. Link

Sources

Application Note: High-Sensitivity HPLC Method Development for 1-(2-Adamantyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide analytical scientists through the challenging method development for 1-(2-Adamantyl)piperazine (AdP) . This compound presents a classic "chromatographic paradox": it possesses a highly lipophilic adamantyl moiety alongside a polar, basic piperazine ring, all while lacking a significant UV chromophore.

Part 1: Executive Summary & Physicochemical Profile[1]

The Analytical Challenge

1-(2-Adamantyl)piperazine (AdP) is a critical intermediate in the synthesis of antiviral agents and specific CNS-active drugs. Its analysis is complicated by three factors:

  • UV Invisibility: The molecule lacks a conjugated

    
    -system (benzene/naphthalene rings), resulting in negligible UV absorbance above 210 nm.
    
  • Basicity: The secondary amine on the piperazine ring (

    
    ) leads to severe peak tailing on traditional silica-based columns due to silanol interactions.
    
  • Hydrophobicity: The bulky adamantyl cage drives strong retention, often requiring high organic content, which can conflict with the solubility of the protonated salt forms.

Compound Profile
PropertyValueImplication for HPLC
Molecular Formula

Low molecular weight, non-aromatic.
Molecular Weight 220.35 g/mol Suitable for LC-MS, but UV is challenging.

(Calc.)
~9.8 (Piperazine

)
Positively charged at pH < 8.[1] Requires pH control.
LogP (Calc.) ~2.8 - 3.5Significant retention on C18; requires organic gradient.
UV Max < 205 nmRequires "Low-UV" grade solvents and buffers.

Part 2: Method Development Strategy (The "Why")

To ensure a robust method, we must move beyond "trial and error" and apply rational design. We present two distinct protocols:

  • Protocol A (Direct UV): For rapid screening and high-concentration samples (>100 µg/mL).

  • Protocol B (Derivatization): For trace impurity analysis and high sensitivity (<1 µg/mL).

Column Selection Logic

Standard C18 columns often fail with AdP due to secondary silanol interactions with the basic piperazine nitrogen.

  • Recommendation: Use a Hybrid Particle (Bridged Ethyl Hybrid - BEH) or a Base-Deactivated column. These allow operation at high pH (suppressing ionization) or provide shielding at low pH.

  • Selected Phase: C18 with high carbon load (to engage the adamantyl group).

Detection Logic

Since AdP absorbs only at the "toe" of the UV spectrum (200-210 nm), solvent transparency is non-negotiable.

  • Solvent: Acetonitrile (Cutoff 190 nm) is mandatory. Methanol (Cutoff 205 nm) will cause baseline drift and noise that masks the analyte.

  • Buffer: Phosphate buffers are transparent. Acetate and Formate are not suitable for <210 nm detection.

Part 3: Experimental Protocols

Protocol A: Direct Low-UV Detection (Rapid Screen)

Best for: Raw material assay, reaction monitoring.

3.1 Instrument Setup
  • System: HPLC with PDA/DAD (Diode Array Detector).

  • Flow Cell: 10 mm path length (standard) or high-sensitivity cell.

  • Wavelength: 205 nm (Bandwidth 4 nm). Note: Do not use 254 nm.

3.2 Chromatographic Conditions
ParameterSettingRationale
Column Waters XBridge C18 or Phenomenex Gemini C18 (150 x 4.6 mm, 5 µm)Hybrid silica resists basic pH and reduces tailing.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 7.0 Neutral pH balances retention and peak shape. Phosphate is UV transparent.
Mobile Phase B Acetonitrile (HPLC Grade)Low UV cutoff essential for 205 nm detection.
Flow Rate 1.0 mL/minStandard backpressure management.
Temp 30°CImproves mass transfer for the bulky adamantyl group.
3.3 Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial equilibration
2.09010Isocratic hold (inject void)
15.02080Elution of AdP (hydrophobic retention)
18.02080Wash
18.19010Re-equilibration
23.09010End
Protocol B: Pre-Column Derivatization (High Sensitivity)

Best for: Impurity profiling, trace analysis, biological matrices. Mechanism: Reacting the secondary amine with Dansyl Chloride introduces a naphthalene sulfonyl chromophore, enabling strong UV detection at 254 nm or Fluorescence detection.

3.4 Derivatization Procedure
  • Stock Prep: Dissolve AdP sample to ~1 mg/mL in Acetonitrile.

  • Reagent Prep: Prepare 5 mg/mL Dansyl Chloride in Acetone.

  • Buffer: 0.1 M Sodium Bicarbonate (pH 11).

  • Reaction:

    • Mix 500 µL Sample + 500 µL Bicarbonate Buffer + 500 µL Dansyl Chloride solution.

    • Incubate at 60°C for 20 minutes (heating block).

    • Cool to room temp.

  • Stop: Add 100 µL 1M HCl to quench excess reagent.

  • Inject: 10 µL of the mixture.

3.5 Chromatographic Conditions (Derivatized)
  • Detection: UV at 254 nm (or Fluorescence Ex 340nm / Em 525nm).

  • Mobile Phase: Use the same Gradient as Protocol A, but detection is now interference-free and highly sensitive.

Part 4: Visualization & Logic Flow

Method Development Decision Tree

This diagram illustrates the logical pathway for selecting the correct method based on sensitivity needs.

MethodLogic Start Start: 1-(2-Adamantyl)piperazine Analysis CheckConc Check Required Sensitivity Start->CheckConc HighConc High Conc. (>100 µg/mL) (Assay/Synthesis) CheckConc->HighConc Assay TraceConc Trace Conc. (<1 µg/mL) (Impurity/Bioanalysis) CheckConc->TraceConc Impurity DirectUV Protocol A: Direct UV (205 nm) Requires Phosphate/ACN HighConc->DirectUV Deriv Protocol B: Derivatization (Dansyl-Cl or FMOC) TraceConc->Deriv OptimizA Optimization A: Use Hybrid C18 (pH 7-10) Minimize Silanol Tailing DirectUV->OptimizA OptimizB Optimization B: Detect at 254 nm (UV) or Fluorescence Deriv->OptimizB Final Validated Method OptimizA->Final OptimizB->Final

Caption: Decision matrix for selecting Direct UV vs. Derivatization based on sensitivity requirements.

Molecular Interaction Mechanism

Understanding how AdP interacts with the stationary phase is crucial for troubleshooting tailing.

Interaction AdP 1-(2-Adamantyl)piperazine Adamantyl Group Hydrophobic Piperazine Nitrogen Basic (pKa ~9.8) C18 Stationary Phase (C18) AdP->C18 Hydrophobic Retention (Primary Mechanism) Silanol Residual Silanols (Si-OH) AdP->Silanol Ionic Interaction (Causes Tailing) Solution Solution: High pH (>9) or End-Capping Solution->Silanol Suppresses

Caption: Mechanistic view of AdP retention vs. tailing. High pH or end-capping blocks silanol interactions.

Part 5: Validation Parameters (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), the following System Suitability Test (SST) criteria must be met before every run.

ParameterAcceptance CriteriaTroubleshooting Failure
Tailing Factor (

)
< 1.5If > 1.5: Increase buffer pH or concentration; replace column with fresh base-deactivated phase.
Theoretical Plates (

)
> 5,000If low: Check connections for dead volume; increase column temperature.
% RSD (Area) < 2.0% (n=5)If high: Check injector precision; ensure AdP is fully dissolved (solubility issue).
Signal-to-Noise (S/N) > 10 (for LOQ)If low: Switch to Protocol B (Derivatization) or clean flow cell.

Part 6: References

  • Gadzała-Kopciuch, R. (2005).[2] "Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines". Journal of Liquid Chromatography & Related Technologies. Available at:

  • Papapostolou, I., et al. (2025).[3] "Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity".[3][4] Medicina (MDPI). Discusses physicochemical properties (pKa, LogP) of adamantyl-piperazines. Available at:

  • BenchChem Application Notes. (2025). "HPLC-UV Analysis of Piperidine-Containing Compounds". Protocols for non-chromophoric amines. Available at:

  • SIELC Technologies. (2012). "HPLC Analysis of Piperazine on Primesep 100". Mixed-mode chromatography for basic amines. Available at:

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 4599242: 1-(2-Adamantyl)piperazine".[5] Available at: [5]

Sources

Application Notes & Protocols: Crystallization of 1-(2-Adamantyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystalline Form

1-(2-Adamantyl)piperazine and its derivatives are recognized for their potential in medicinal chemistry, including applications as antiproliferative agents.[1][2][3] In the development of active pharmaceutical ingredients (APIs), the isolation and purification of the final compound in a crystalline form is a non-negotiable step. Crystallization is far more than simple solidification; it is a sophisticated purification technique that dictates the final product's purity, stability, solubility, and bioavailability.[4][5][6]

The dihydrochloride salt form of an amine, such as 1-(2-Adamantyl)piperazine, presents a unique set of challenges and opportunities. While the salt form generally enhances water solubility compared to the free base, its crystallization behavior is highly dependent on the interplay between the bulky, lipophilic adamantane cage and the hydrophilic piperazine dihydrochloride moiety.[7][8] Furthermore, adamantane derivatives are known for their propensity to exhibit polymorphism—the ability to exist in multiple crystal forms—which can have profound implications for the drug's performance and manufacturability.[9][10][11][12]

This guide provides a detailed exploration of scientifically-grounded techniques for the crystallization of 1-(2-Adamantyl)piperazine dihydrochloride, moving beyond rote steps to explain the underlying principles that govern crystal formation. The protocols herein are designed to be robust, reproducible, and adaptable, providing researchers with the tools to achieve a crystalline product with the desired critical quality attributes.

Part 1: Foundational Knowledge - Physicochemical & Solubility Profile

A successful crystallization process begins with a thorough understanding of the molecule's properties. The dihydrochloride salt structure combines a rigid, non-polar adamantyl group with a highly polar, charged piperazine ring, leading to a distinct solubility profile that is key to solvent selection.

PropertyValue / DescriptionRationale & Significance
Molecular Formula C₁₄H₂₄N₂ · 2HClConfirms the composition of the salt.
Molecular Weight ~293.28 g/mol Calculated from the free base MW of ~220.35 g/mol .[13] Essential for all stoichiometric calculations.
Expected Solubility High: Water, Methanol.Moderate: Ethanol, Isopropanol.Low/Insoluble: Acetone, Acetonitrile, Ethyl Acetate, Heptane, Toluene.As an amine hydrochloride, it is a salt and thus highly polar.[7][14] The bulky adamantane group reduces solubility in highly polar solvents compared to simpler amine salts but makes it more soluble in less polar solvents. This dichotomy is ideal for anti-solvent crystallization.
Potential Polymorphism HighAdamantane derivatives frequently exhibit complex polymorphic behavior, sometimes forming orientationally disordered (plastic) crystals at higher temperatures.[9][10][11][15] Controlled crystallization is critical to isolate the desired, thermodynamically stable form.

Part 2: The Driving Force - Understanding Supersaturation

Crystallization occurs when a solution becomes supersaturated, meaning it contains more dissolved solute than it can theoretically hold at a given temperature.[16] This unstable state is the thermodynamic driving force for both the birth of new crystals (nucleation) and their subsequent growth.[]

The Metastable Zone Width (MSZW) is a critical concept. It represents a region of moderate supersaturation where existing crystals will grow, but spontaneous nucleation is unlikely. Operating within this zone allows for controlled crystal growth, leading to larger, more uniform particles. Crossing the boundary of the MSZW into the labile zone triggers rapid, uncontrolled primary nucleation, often resulting in fine, difficult-to-filter particles.[18]

Caption: The relationship between saturation, the metastable zone, and crystallization outcome.

Part 3: Crystallization Protocols

The following protocols offer distinct strategies for crystallizing this compound. The choice of method depends on the scale, desired purity, and specific properties of the starting material.

Protocol 1: Cooling Crystallization from a Protic Solvent

This is the most common technique for compounds whose solubility is strongly dependent on temperature.[19]

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which the compound has high solubility at elevated temperatures and moderate-to-low solubility at room temperature or below (e.g., Methanol, Ethanol, or Isopropanol).

  • Dissolution: In a flask equipped with a reflux condenser and magnetic stirrer, add the crude this compound. Add the selected solvent portion-wise while heating until the solid is fully dissolved. Aim for a concentrated solution close to saturation.

  • Controlled Cooling:

    • Ideal: Use a programmable cooling system to decrease the temperature at a controlled rate (e.g., 5-10 °C per hour).

    • Standard Lab Practice: Remove the heat source, insulate the flask (e.g., with glass wool), and allow it to cool slowly to room temperature.

  • Seeding (Optional but Recommended): Once the solution has cooled slightly and is in the metastable zone, add a few seed crystals of pure material. This provides a template for growth and helps control crystal size.[18]

  • Maturation: Once at room temperature, continue stirring the resulting slurry for several hours, or transfer the flask to an ice bath or refrigerator (0-5 °C) to maximize yield. Stir for an additional 1-2 hours at the lower temperature.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold crystallization solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

This method is particularly effective for salts like amine hydrochlorides and is often the preferred method when a suitable single-solvent system for cooling crystallization cannot be found.[18][21]

Principle: The compound is dissolved in a "good" solvent, and a miscible "anti-solvent" in which the compound is insoluble is slowly added.[22] This reduces the overall solubility of the solute in the mixture, inducing supersaturation and crystallization.[23]

Scientist's Note: The rate of anti-solvent addition is paramount. A slow addition rate maintains a low level of supersaturation, favoring crystal growth over nucleation.[] A rapid addition can cause the solution to "oil out," where the compound separates as an amorphous liquid before solidifying, trapping impurities.[21]

Step-by-Step Methodology:

  • Solvent System Selection:

    • Good Solvent: A polar solvent that readily dissolves the compound (e.g., Water, Methanol).

    • Anti-Solvent: A miscible, less polar solvent in which the compound is poorly soluble (e.g., Isopropanol, Acetone, Acetonitrile).

  • Dissolution: Dissolve the crude this compound in the minimum amount of the good solvent at room temperature.

  • Anti-Solvent Addition: While stirring vigorously, add the anti-solvent slowly via a syringe pump or addition funnel. The optimal rate is typically 0.5-2.0 mL/minute for a lab-scale batch.

  • Nucleation & Growth: Observe the solution for the onset of turbidity, which indicates nucleation. Once nucleation occurs, you may slow the addition rate further to encourage the growth of existing crystals.

  • Maturation: After the addition is complete, continue to stir the slurry for at least 2-4 hours to allow the crystallization to reach equilibrium and improve the crystal structure.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the anti-solvent or a mixture of the solvent/anti-solvent.

  • Drying: Dry the crystals under vacuum at a moderate temperature.

Protocol 3: Slurry Crystallization for Purification and Form Control

Slurrying is an effective technique for purifying a solid material or ensuring the isolation of the most thermodynamically stable polymorphic form.[24]

Principle: The solid is suspended in a solvent system where it has minimal but non-zero solubility. Over time, a dissolution-recrystallization equilibrium is established. Impurities that are more soluble in the solvent remain in the liquid phase, while the target compound slowly recrystallizes into a purer, more stable form.[5]

Scientist's Note: This is not a primary crystallization method but a powerful purification step. It is particularly useful for removing impurities trapped on the crystal surface or for converting a metastable form (which is often obtained from rapid crystallization) to the stable form.[5][24]

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent or solvent mixture in which the compound is only slightly soluble at the operating temperature (e.g., a mixture of Ethanol and Ethyl Acetate).

  • Suspension: Add the crystalline (but potentially impure or polymorphically mixed) this compound to the selected solvent system in a flask with a stirrer. The solid should not fully dissolve.

  • Agitation: Stir the slurry at a constant, controlled temperature (room temperature is often sufficient) for an extended period, typically 24 to 72 hours.[24]

  • Monitoring (Optional): Periodically sample the solid and analyze it (e.g., by PXRD for polymorph conversion or HPLC for purity) to determine when the process is complete.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the cake with a small amount of the slurry solvent.

  • Drying: Dry the crystals under vacuum.

Part 4: Workflow and Troubleshooting

Workflow for Method Selection

Crystallization_Workflow Start Crude 1-(2-Adamantyl)piperazine dihydrochloride Screen Perform Solubility Screen (Various Solvents & Temperatures) Start->Screen Decision1 Is solubility strongly temperature-dependent in a single solvent? Screen->Decision1 Cooling Protocol 1: Cooling Crystallization Decision1->Cooling Yes AntiSolvent Protocol 2: Anti-Solvent Crystallization Decision1->AntiSolvent No Purify Is further purification or polymorph control needed? Cooling->Purify AntiSolvent->Purify Slurry Protocol 3: Slurry Crystallization Purify->Slurry Yes End Pure, Crystalline Product Purify->End No Slurry->End

Caption: Decision workflow for selecting the appropriate crystallization protocol.

Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
"Oiling Out" / Amorphous Precipitation Supersaturation level is too high (too rapid cooling or anti-solvent addition).[21]Reduce the cooling rate or anti-solvent addition rate. Increase the temperature slightly to redissolve the oil and attempt crystallization again more slowly. Add seed crystals before significant supersaturation is reached.
Poor Yield Compound is too soluble in the mother liquor at the final temperature. Incorrect solvent/anti-solvent ratio.Ensure the solution is cooled to a lower temperature (e.g., 0-5 °C) for a sufficient time. Optimize the anti-solvent volume; more anti-solvent will decrease final solubility.
Fine Particles / Slow Filtration Primary nucleation dominated over crystal growth due to high supersaturation.[]Slow down the crystallization process (slower cooling or addition rate). Use seeding to promote growth on existing surfaces. Increase the final slurry maturation time.
Inclusion of Impurities Crystallization was too rapid, trapping impurities within the crystal lattice. Impurities co-crystallized.Recrystallize the material using a slower, more controlled method. If impurities persist, consider using the Slurry Crystallization protocol, which is excellent for purification.[5]

References

  • Micropore Technologies. Active Pharmaceutical Ingredient (API) Crystallisation. [Link]

  • Barrio, M. et al. (2014). Polymorphism in 2-X-Adamantane Derivatives (X = Cl, Br). ACS Publications. [Link]

  • Barrio, M. et al. (2014). Polymorphism in 2-X-adamantane derivatives (X = Cl, Br). PubMed. [Link]

  • Syrris. (2024). Pharmaceutical Crystallization in drug development. [Link]

  • ResearchGate. Polymorphism of 1,3-X-adamantanes (X=Br, OH, CH3) and the crystal plastic phase formation ability. [Link]

  • ResearchGate. Polymorphism of 2-Adamantanone | Request PDF. [Link]

  • BIA. (2022). Crystallisation in pharmaceutical processes. [Link]

  • Mettler-Toledo. (2024). What is Cooling Crystallization?. YouTube. [Link]

  • ResearchGate. Polymorphism in 2-X-Adamantane Derivatives (X = Cl, Br) | Request PDF. [Link]

  • Sulzer. Crystallization. [Link]

  • S.J.R. College of Pharmacy. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. [Link]

  • Al-Zoubi, I. et al. (2023). Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors. PMC. [Link]

  • International Journal of Chemical and Environmental Engineering. (2013). Antisolvent Crystallization of Poorly Water Soluble Drugs. [Link]

  • Contract Pharma. (2020). Understanding the Importance of Crystallization Processes. [Link]

  • ANDRITZ GROUP. Crystallization process guide | industrial use. [Link]

  • Svärd, M. et al. (2016). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. [Link]

  • Organic Syntheses. Methylamine hydrochloride. [Link]

  • Solubility of Things. Piperazine dihydrochloride. [Link]

  • KEBO. Crystallization. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • PubChem - NIH. 1-(2-Adamantyl)piperazine. [Link]

  • Google Patents.
  • Cruz-Cabeza, A. et al. (2021). Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. ACS Publications. [Link]

  • European Patent Office. EP 2436381 A1 - Crystallization of hydrohalides of pharmaceutical compounds. [Link]

  • Zaworotko, M. et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. [Link]

  • Erxleben, A. et al. (2021). Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Formation. [Link]

  • BIOSYNCE. (2025). How does piperazine affect the crystallization process?. [Link]

  • Wikipedia. Piperazine. [Link]

  • Papapostolou, I. et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. [Link]

  • Fytas, G. et al. (2015). Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity. PubMed. [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • Sciforum. Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Formation. [Link]

  • International Journal of Applied Pharmaceutics. (2020). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. [Link]

  • Papapostolou, I. et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. NCBI. [Link]

  • Kollar, L. et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI. [Link]

Sources

Troubleshooting & Optimization

Improving water solubility of 1-(2-Adamantyl)piperazine for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The Challenge: 1-(2-Adamantyl)piperazine (AdP) presents a classic "Janus-faced" solubility problem. The molecule consists of two distinct domains with opposing physicochemical properties:[1][2]

  • Adamantane Cage: A bulky, rigid, and highly lipophilic hydrocarbon structure (LogP ~4.2) that drives poor aqueous solubility.

  • Piperazine Ring: A secondary amine with basic properties (pKa ~9.8), which is ionizable.

The Conflict: While the amine allows for salt formation (e.g., Hydrochloride), the lipophilic drag of the adamantane cage often dominates at physiological pH (7.4). When a stock solution (in DMSO or water/acid) is diluted into a neutral biological buffer (PBS, DMEM), the pH shift causes the molecule to deprotonate to its free-base form, leading to immediate, often microscopic, precipitation ("crashing out"). This results in erratic assay data, false negatives, or non-specific binding.

This guide provides three validated workflows to resolve this, ranked from simplest to most robust.

Decision Matrix: Choosing Your Solubilization Strategy

Before starting, use this logic flow to select the correct method for your specific assay constraints.

SolubilizationStrategy Start Start: AdP Solubilization IsSalt Is the compound a Salt (e.g., HCl)? Start->IsSalt ConvertSalt Protocol A: Convert Free Base to HCl Salt IsSalt->ConvertSalt No (Free Base) DMSOTol Can assay tolerate DMSO > 0.1%? IsSalt->DMSOTol Yes ConvertSalt->DMSOTol DMSOStrat Protocol B: DMSO Stock + Stepwise Dilution DMSOTol->DMSOStrat Yes Sensitive Is the target sensitive to aggregates or DMSO? DMSOTol->Sensitive No DMSOStrat->Sensitive If precipitation occurs CycloStrat Protocol C (Recommended): Cyclodextrin Complexation Sensitive->CycloStrat Yes (Gold Standard)

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on compound form and assay tolerance.

Technical Modules & Protocols

Module A: Salt Formation (The Prerequisite)

Use this if you possess the free base solid.

The free base of AdP is practically insoluble in water. You must convert it to a salt form to utilize the piperazine's ionization potential.

Protocol:

  • Dissolve 50 mg of AdP free base in 2 mL of diethyl ether or ethanol.

  • Dropwise add 1.2 equivalents of 1M HCl (in ether or dioxane) while stirring on ice.

  • A white precipitate (AdP·HCl) will form immediately.

  • Filter, wash with cold ether, and dry under vacuum.

    • Why this works: Protonation of the secondary amine introduces a positive charge, increasing hydration energy. However, warning : The HCl salt may still precipitate at pH > 7.0 due to the adamantane group [1].

Module B: Co-Solvent Optimization (DMSO)

Standard approach for high-throughput screening, but risky for sensitive assays.

The Pitfall: Direct injection of a high-concentration DMSO stock (e.g., 10 mM) into aqueous buffer causes a local region of high supersaturation, leading to precipitation before the compound can disperse.

Optimized Protocol:

  • Stock Prep: Dissolve AdP·HCl in 100% DMSO to 10 mM. Sonicate for 5 mins.

  • Intermediate Dilution: Prepare a "working stock" at 10x the final concentration using 50% DMSO / 50% Water .

    • Note: The presence of water in the intermediate step prevents the "shock" of pure organic solvent hitting the buffer.

  • Final Dilution: Add the working stock to the assay medium.

    • Limit: Ensure final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity [2].[3]

Module C: Cyclodextrin Complexation (The Gold Standard)

Recommended for cell-based assays and in vivo studies.

Adamantane derivatives have an exceptionally high binding affinity for


-Cyclodextrin (

-CD)
because the adamantane cage fits perfectly into the

-CD hydrophobic cavity (Binding Constant

) [3].

Why use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)?
Native

-CD has low water solubility (~18 mg/mL). HP-

-CD is soluble >600 mg/mL and is non-toxic.

Protocol:

  • Carrier Solution: Prepare a 20% (w/v) solution of HP-

    
    -CD in water or PBS.
    
  • Addition: Add AdP (salt or free base) to this solution.

    • Target Ratio: 2-5 molar equivalents of Cyclodextrin per 1 mole of AdP.

  • Equilibration: Stir vigorously at room temperature for 4-6 hours (or overnight).

  • Filtration: Filter through a 0.22

    
    m PVDF filter to remove any uncomplexed solid.
    
  • Result: A clear, stable solution where the lipophilic adamantane is "shielded" from water.

Comparative Data: Solubility Limits

Solvent SystemMax Solubility (approx.)Stability at pH 7.4Biological Compatibility
Water (Free Base) < 0.01 mg/mLN/AHigh (if soluble)
PBS (HCl Salt) ~0.5 - 1.0 mg/mLLow (Precipitates >1h)High
100% DMSO > 50 mg/mLHighToxic > 1%
20% HP-

-CD
> 10 mg/mL High (stable days) Excellent

Solubilization Workflow Visualization

Workflow Weigh 1. Weigh AdP (Calculate Molar Mass) Mix 3. Complexation (Stir 6h @ RT) Weigh->Mix Carrier 2. Prepare Carrier (20% HP-β-CD in PBS) Carrier->Mix Filter 4. Sterile Filter (0.22 µm) Mix->Filter Remove un-complexed solid Assay 5. Ready for Assay (Stable Stock) Filter->Assay

Figure 2: Step-by-step workflow for generating a stable Cyclodextrin-AdP inclusion complex.

Troubleshooting FAQs

Q: My stock solution in DMSO is clear, but it turns cloudy immediately upon adding to the cell culture media. Why? A: This is "solvent shock." The adamantane moiety is extremely hydrophobic.[4] When DMSO is diluted with water, the solvent power drops exponentially.

  • Fix: Switch to the Cyclodextrin Protocol (Module C) . If you must use DMSO, dilute the stock into warm media while vortexing rapidly to encourage dispersion rather than aggregation.

Q: Can I use Tween-80 or Triton X-100 instead of Cyclodextrin? A: You can, but it is not recommended for receptor binding or cell signaling assays. Surfactants like Tween-80 can insert into cell membranes, altering receptor conformation and causing false positives. Cyclodextrins are biologically inert carriers that do not disrupt membranes at recommended concentrations [4].

Q: I am using the HCl salt, but the pH of my buffer dropped. Does this matter? A: Yes. The hydrochloride salt is acidic. If you dissolve it in a weak buffer (like unbuffered saline), the pH will drop, keeping the compound soluble but potentially harming cells. Always dissolve in a strong buffer (PBS, HEPES, 10-25 mM) to maintain pH 7.4.

Q: How do I know if my compound has actually dissolved or if it's just a micro-suspension? A: Visual inspection is insufficient.

  • Test: Centrifuge the solution at 10,000 x g for 10 minutes. If a pellet forms, it was a suspension.

  • Advanced Test: Use Dynamic Light Scattering (DLS) to check for aggregates. A true solution will show particle sizes < 2 nm.

References

  • PubChem. (2025).[5] 1-(2-Adamantyl)piperazine Compound Summary. National Library of Medicine. [Link]

  • Sadrerafi, K., et al. (2015).[6] Association constant of β-cyclodextrin with carboranes, adamantane, and their derivatives. Journal of Inclusion Phenomena and Macrocyclic Chemistry. [Link]

  • Jagiellonian Center of Innovation. (2025). The Study of the Influence of DMSO on Human Fibroblasts Proliferation In-Vitro. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in 1-(2-Adamantyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Adamantyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield. We will delve into the mechanistic reasoning behind these challenges and provide actionable, field-proven solutions.

I. Troubleshooting Guide: Diagnosing and Resolving Low Yield

Low or inconsistent yields in the synthesis of 1-(2-Adamantyl)piperazine can often be traced back to a few key areas of the reaction process. The most common synthetic routes involve either a nucleophilic substitution or a reductive amination pathway. Each has its own set of critical parameters that must be carefully controlled.

Issue 1: Low or No Product Formation

This is one of the most common and frustrating issues. A systematic approach to diagnosing the root cause is essential.

Possible Cause 1.1: Ineffective Nucleophilic Substitution

The synthesis of 1-(2-Adamantyl)piperazine can be achieved via a nucleophilic substitution reaction between a 2-adamantyl halide (e.g., 2-bromoadamantane) and piperazine.[1][2] The bulky adamantyl group can sterically hinder the approach of the nucleophile, making this an SN1-type reaction.[3]

  • Underlying Chemistry: The reaction proceeds through a carbocation intermediate at the C2 position of the adamantane cage. The stability of this secondary carbocation is crucial for the reaction to proceed. The choice of solvent and leaving group significantly impacts the rate of this step.[2][4]

Troubleshooting Steps:

  • Verify Starting Material Quality: Ensure the 2-adamantyl halide is pure and free from contaminants that could quench the reaction.[5]

  • Optimize Solvent Choice: A polar protic solvent (e.g., isopropanol, ethanol) is generally preferred for SN1 reactions as it can stabilize the carbocation intermediate.[4]

  • Check Leaving Group Ability: Bromide and iodide are excellent leaving groups. If using a chloride, consider converting it to a better leaving group in situ or using a different starting material. Weaker bases are better leaving groups.[6]

  • Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy to overcome the steric hindrance and facilitate carbocation formation.[7] However, excessive heat can lead to side reactions like elimination.

Possible Cause 1.2: Inefficient Reductive Amination

Reductive amination of 2-adamantanone with piperazine is another common and effective synthetic route.[8][9] This one-pot reaction involves the initial formation of an iminium ion intermediate, which is then reduced to the final amine product.[9]

  • Underlying Chemistry: The reaction is an equilibrium process. The formation of the iminium ion is favored under slightly acidic conditions, which catalyze the dehydration step. The choice of reducing agent is critical to selectively reduce the iminium ion without reducing the starting ketone.[9]

Troubleshooting Steps:

  • Control pH: The pH of the reaction medium is critical. A slightly acidic environment (pH 4-6) is optimal for imine/iminium ion formation. This can be achieved using a catalytic amount of a weak acid like acetic acid.[10]

  • Select the Right Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred reducing agents as they are less reactive towards ketones but highly effective at reducing iminium ions.[9][11] Standard sodium borohydride (NaBH₄) can also be used, but may lead to reduction of the starting ketone if not added carefully after imine formation.[9][12]

  • Use a Dehydrating Agent: To drive the equilibrium towards iminium ion formation, a dehydrating agent such as molecular sieves can be added to remove the water formed during the reaction.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product. This will help determine if the reaction is stalling or proceeding slowly.[3]

Issue 2: Presence of Significant Impurities

The presence of impurities not only lowers the yield of the desired product but also complicates the purification process.

Possible Cause 2.1: Over-alkylation of Piperazine

Piperazine has two secondary amine groups, both of which can react with the adamantyl electrophile, leading to the formation of a disubstituted byproduct.

Troubleshooting Steps:

  • Use an Excess of Piperazine: Employing a large excess of piperazine (5-10 equivalents) will statistically favor the monosubstitution product.

  • Protect One Nitrogen of Piperazine: A more controlled approach is to use a mono-protected piperazine derivative, such as N-Boc-piperazine.[3] The Boc (tert-butoxycarbonyl) group can be easily removed after the reaction to yield the desired product.[13]

Possible Cause 2.2: Side Reactions from Reductive Amination

In the reductive amination pathway, several side reactions can occur if the conditions are not optimized.

  • Reduction of the Ketone: The reducing agent can directly reduce the 2-adamantanone to 2-adamantanol.[10]

  • Hydrolysis of the Imine: The imine intermediate is in equilibrium with the starting materials and can hydrolyze back if excess water is present and the pH is not optimal.[10][12]

Troubleshooting Steps:

  • Optimize Reducing Agent Addition: Add the reducing agent portion-wise at a low temperature (0 °C) to control the reaction rate and minimize the reduction of the starting ketone.[10]

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the hydrolysis of the imine intermediate.

Issue 3: Difficult Product Isolation and Purification

The basic nature and polarity of 1-(2-Adamantyl)piperazine can sometimes make its isolation and purification challenging.[14]

Possible Cause 3.1: Product is Highly Soluble in the Aqueous Phase

During an aqueous workup, the protonated form of the product can be highly soluble in water, leading to losses during extraction.[15]

Troubleshooting Steps:

  • Adjust pH Before Extraction: Before extracting with an organic solvent, basify the aqueous layer with a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to a pH > 10. This will deprotonate the piperazine nitrogens, making the product less water-soluble and more soluble in organic solvents like dichloromethane or ethyl acetate.[15]

  • Use a More Polar Organic Solvent: If the product is still not extracting well, consider using a more polar solvent like chloroform for the extraction.[15]

  • Salt Precipitation: An alternative is to precipitate the product as a salt. Adding an acid like hydrochloric acid (HCl) or acetic acid to the organic solution can cause the corresponding salt of the product to precipitate, which can then be collected by filtration.[16][17]

Possible Cause 3.2: Co-elution of Impurities during Chromatography

Structurally similar impurities can be difficult to separate from the desired product by column chromatography.[14]

Troubleshooting Steps:

  • Optimize Chromatographic Conditions: Experiment with different solvent systems (e.g., gradients of methanol in dichloromethane with a small amount of triethylamine to reduce tailing) to improve separation.

  • Consider an Alternative Purification Method: If chromatography is not effective, consider purification via crystallization of the free base or a salt form of the product.[14]

II. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of 1-(2-Adamantyl)piperazine?

A1: Both 2-adamantanone (for reductive amination) and 2-bromoadamantane (for nucleophilic substitution) are excellent and commercially available starting materials. The choice often depends on the available reagents and the desired scale of the reaction. For larger scale synthesis, reductive amination is often preferred as it is a one-pot reaction.[8]

Q2: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄) for the reductive amination?

A2: It is not recommended. LiAlH₄ is a very strong reducing agent and will readily reduce the 2-adamantanone starting material to 2-adamantanol.[10] It is better to use a milder reducing agent that is selective for the iminium ion, such as NaBH₃CN or NaBH(OAc)₃.[9][11]

Q3: My reaction seems to stall before all the starting material is consumed. What should I do?

A3: If the reaction stalls, it could be due to several factors. First, verify that the reagents are still active. If so, you can try adding a fresh portion of the limiting reagent (e.g., the reducing agent in a reductive amination). Gently heating the reaction mixture may also help to drive it to completion, but be cautious of potential side reactions.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the structure of the molecule. Mass Spectrometry (MS) will confirm the molecular weight. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to assess the purity of the final product.[5]

III. Experimental Protocols

Protocol 1: Reductive Amination of 2-Adamantanone with Piperazine

This protocol provides a general procedure for the synthesis of 1-(2-Adamantyl)piperazine via reductive amination.

Materials:

  • 2-Adamantanone

  • Piperazine (anhydrous)

  • Methanol (anhydrous)

  • Acetic Acid (glacial)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 2-adamantanone (1.0 eq) in anhydrous methanol. Add anhydrous piperazine (5.0 eq) and a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 2-4 hours to allow for imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add dichloromethane and saturated sodium bicarbonate solution to the residue.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Nucleophilic Substitution of 2-Bromoadamantane with N-Boc-piperazine

This protocol describes the synthesis using a protected piperazine to avoid disubstitution.

Materials:

  • 2-Bromoadamantane

  • N-Boc-piperazine

  • Isopropanol

  • Potassium Carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA) or Hydrochloric Acid (in dioxane)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Substitution Reaction: To a solution of 2-bromoadamantane (1.0 eq) in isopropanol, add N-Boc-piperazine (1.2 eq) and potassium carbonate (2.0 eq). Heat the mixture to reflux and stir overnight.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc-1-(2-adamantyl)piperazine.

  • Deprotection: Dissolve the crude product in dichloromethane. Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane and stir at room temperature for 2-4 hours.

  • Final Work-up: Remove the solvent and excess acid under reduced pressure. Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the final product.

IV. Visualizations

Reaction Pathways

cluster_0 Reductive Amination cluster_1 Nucleophilic Substitution 2-Adamantanone 2-Adamantanone Iminium Ion Iminium Ion 2-Adamantanone->Iminium Ion + Piperazine - H2O 1-(2-Adamantyl)piperazine 1-(2-Adamantyl)piperazine Iminium Ion->1-(2-Adamantyl)piperazine + [H] (e.g., NaBH3CN) 2-Bromoadamantane 2-Bromoadamantane Adamantyl Carbocation Adamantyl Carbocation 2-Bromoadamantane->Adamantyl Carbocation - Br- Adamantyl Carbocation->1-(2-Adamantyl)piperazine + Piperazine

Caption: Common synthetic routes to 1-(2-Adamantyl)piperazine.

Troubleshooting Workflow for Low Yield

Start Low Yield Observed Check_Starting_Materials Verify Purity of Starting Materials Start->Check_Starting_Materials Check_Reaction_Conditions Review Reaction Conditions (Temp, Time, pH) Check_Starting_Materials->Check_Reaction_Conditions Analyze_Crude_Mixture Analyze Crude Mixture by TLC/LC-MS Check_Reaction_Conditions->Analyze_Crude_Mixture Impurity_Identified Major Impurity Identified? Analyze_Crude_Mixture->Impurity_Identified No_Reaction No Product Formation Analyze_Crude_Mixture->No_Reaction Product_Isolation_Issue Product Lost During Workup? Impurity_Identified->Product_Isolation_Issue No Side_Reaction Side Product Formation Impurity_Identified->Side_Reaction Yes Modify_Workup Modify Workup/Purification Product_Isolation_Issue->Modify_Workup Yes Incomplete_Reaction Incomplete Conversion Product_Isolation_Issue->Incomplete_Reaction No Optimize_Conditions Optimize Reaction Conditions No_Reaction->Check_Starting_Materials Side_Reaction->Optimize_Conditions Incomplete_Reaction->Optimize_Conditions

Caption: A systematic workflow for troubleshooting low yields.

V. References

  • Fytas, G., et al. (2015). Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity. European Journal of Medicinal Chemistry, 95, 266-276. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of piperazines. [Link]

  • MDPI. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina, 61(10), 1731. [Link]

  • Google Patents. (1959). Purification of piperazine. US2919275A.

  • PubMed. (2015). Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity. [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/Chempros. [Link]

  • Google Patents. (2013). Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine. US8598348B2.

  • KSU. Nucleophilic Substitution Reactions. [Link]

  • PubChem. 1-(2-Adamantyl)piperazine. [Link]

  • ResearchGate. (2025). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. [Link]

  • Reddit. (2024). Reductive amination difficulties - poor conversion. r/Chempros. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Reductive Amination. [Link]

  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. [Link]

  • KSU Faculty. Nucleophilic Substitution Reactions. [Link]

  • BYJU'S. Nucleophilic Substitution Reaction. [Link]

  • LibreTexts. (2023). 9.2: Common nucleophilic substitution reactions. [Link]

  • Pharmaffiliates. piperazine-impurities. [Link]

  • ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

Sources

Technical Support Center: Purification of 1-(2-Adamantyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(2-Adamantyl)piperazine dihydrochloride. This resource is designed to provide expert-driven, practical solutions to common challenges encountered during the purification of this compound. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the highest purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities I should expect when synthesizing this compound, and why do they form?

A1: Understanding the potential impurity profile is the first step toward effective purification. Impurities in adamantane-based drug synthesis typically originate from three main sources: starting materials, side reactions, and degradation.[1]

  • Unreacted Starting Materials: The most common impurities are often residual piperazine and the adamantyl precursor (e.g., 2-bromoadamantane). This usually indicates an incomplete reaction due to suboptimal stoichiometry, reaction time, or temperature.

  • Process-Related Impurities (Side Reactions): The nature of the reactants can lead to several predictable side products.

    • 1,4-Di(2-adamantyl)piperazine: This is a classic example of over-alkylation, where a second adamantyl group attaches to the other nitrogen of the piperazine ring. This is more likely to occur if the stoichiometry favors the adamantyl precursor or under prolonged reaction times.

    • Polysubstituted Adamantanes: Depending on the synthesis route, particularly those involving Friedel-Crafts type reactions, multiple substitutions on the adamantane cage can occur.[1]

  • Degradation Products: Amine hydrochlorides can be susceptible to certain degradation pathways. While generally stable, prolonged exposure to high heat can cause decomposition.[2] Oxidation of the free amine, if handled in a non-inert atmosphere before conversion to the hydrochloride salt, can also introduce minor impurities.

Table 1: Common Impurities and Their Origins

Impurity Name Chemical Structure (Example) Probable Origin Recommended Analytical Detection Method
Piperazine C₄H₁₀N₂ Unreacted starting material GC-MS, ¹H NMR (distinct singlets)
2-Bromoadamantane C₁₀H₁₅Br Unreacted starting material GC-MS, TLC (less polar spot)
1,4-Di(2-adamantyl)piperazine C₂₄H₃₈N₂ Over-alkylation side product LC-MS (distinct molecular ion), ¹H NMR

| Polysubstituted Adamantanes | C₁₀H₁₄X₂ | Side reaction during adamantane functionalization | GC-MS, LC-MS |

Q2: My initial analysis (HPLC/¹H NMR) shows multiple peaks/signals, and the material is slightly discolored. What is the most straightforward purification method to try first?

A2: For crystalline solids like amine hydrochlorides, recrystallization is the most effective and direct first-line purification strategy.[2][3] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold, while impurities remain either fully dissolved or insoluble at all temperatures.

For this compound, which is a polar salt, polar protic solvents are excellent starting points.

Experimental Protocol 1: Recrystallization from an Alcohol/Water System

  • Solvent Selection: Begin with a solvent screen. Ethanol, isopropanol, or methanol are good candidates.[4] A mixture of ethanol and water often provides the ideal polarity balance.

  • Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add the primary solvent (e.g., 95% ethanol) dropwise while heating the mixture to a gentle boil with stirring (use a hot plate with a stirrer). Add just enough hot solvent to fully dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial for removing particulate matter and impurities that are insoluble in the hot solvent.

  • Crystallization: Remove the flask from the heat and cover it. Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Rushing this step by placing it directly in an ice bath can cause impurities to crash out and become trapped in the crystal lattice.

  • Chilling: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30-60 minutes to maximize the yield of the precipitated product.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystal cake with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum at a moderate temperature (e.g., 40-50 °C) to remove all residual solvent.

Trustworthiness Check: The purity of the recrystallized material should be confirmed by analytical techniques such as HPLC, melting point analysis, and NMR. A successful recrystallization will result in a sharpened melting point and a significant reduction of impurity peaks in the chromatogram.

Q3: I've tried recrystallization multiple times, but a persistent impurity remains. What is a more robust, chemically-driven purification strategy?

A3: When recrystallization fails to remove a structurally similar impurity, a more rigorous method involving an acid-base extraction and re-saltation is recommended. This technique exploits the chemical difference between the basic piperazine nitrogen atoms and potentially neutral or less basic impurities. The dihydrochloride salt is converted to its free base form, which has drastically different solubility properties.

The core principle is to make the desired compound soluble in an organic solvent (as the free base) while aqueous-soluble impurities (like inorganic salts) or other acidic/basic impurities are partitioned into the aqueous phase.[6][7]

AcidBasePurification

Experimental Protocol 2: Acid-Base Extraction and Re-Saltation

  • Basification: Dissolve the crude dihydrochloride salt in water. Cool the solution in an ice bath and slowly add a strong base (e.g., 10M NaOH or KOH solution) with vigorous stirring until the pH is greater than 12. The free base of 1-(2-adamantyl)piperazine will precipitate or form an oil.

  • Extraction: Transfer the mixture to a separatory funnel and extract the free base into an appropriate organic solvent (e.g., dichloromethane, ethyl acetate, or diethyl ether) multiple times (3x). The adamantane moiety imparts significant lipophilicity, aiding extraction into organic solvents.[]

  • Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water and any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation of Free Base: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the purified free base, likely as an oil or a low-melting-point solid.

  • Re-Saltation: Dissolve the purified free base in a suitable anhydrous solvent where the dihydrochloride salt is insoluble (e.g., diethyl ether, isopropanol, or ethyl acetate).

  • Precipitation: While stirring, slowly add a solution of anhydrous HCl (e.g., 2M HCl in diethyl ether or gaseous HCl) until precipitation is complete.[9] Monitor the pH to ensure a slight excess of acid.

  • Final Isolation: Collect the precipitated pure this compound by vacuum filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum.

Q4: How do I choose the right analytical method to confirm the purity of my final product?

A4: A combination of analytical techniques is essential for a comprehensive purity assessment. No single method tells the whole story.

AnalyticalDecisionTree

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity analysis.[10] A reverse-phase method (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water with an additive like TFA or formic acid) can separate the main compound from most impurities. Since the analyte may lack a strong UV chromophore, detection at low wavelengths (e.g., 210 nm) or using a universal detector like an Evaporative Light Scattering Detector (ELSD) is recommended.[10]

  • Mass Spectrometry (MS): Coupled with LC (LC-MS) or GC (GC-MS, often after converting the salt to the more volatile free base), MS is invaluable for identifying impurities by their molecular weight.[11] This is the definitive way to confirm the presence of byproducts like the di-substituted piperazine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the ultimate confirmation of the chemical structure. They can detect and help identify impurities if they are present at sufficient levels (>1%). NMR is also excellent for confirming the absence of residual solvents from the purification process.

  • Melting Point Analysis: A sharp, well-defined melting point range is a classic indicator of high purity for a crystalline solid. Impurities typically depress and broaden the melting point range.

References

  • BenchChem Technical Support Team. (2025). Avoiding impurities in the preparation of adamantane-based drugs. BenchChem.
  • Mills, L. E. (1932). Purification of primary aromatic amine hydrohalides of the benzene series. U.S.
  • Dow Chemical Co. (1967). Process for the purification of amines. U.S.
  • Sciencemadness Discussion Board. (2007).
  • American Cyanamid Co. (1961). Method for the preparation of piperazine salts. U.S.
  • BOC Sciences. Adamantane Impurities.
  • Phillips Petroleum Co. (1959). Purification of piperazine. U.S.
  • Various Authors. (2013). How to extract/isolate piperazine from water without distillation?
  • ECHEMI.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.
  • Solubility of Things. Piperazine dihydrochloride.
  • Xi'an Jiaotong University. (2016). Synthesis method of N-{2-[4-(2-pyrimidyl)-1-piperazine}adamantine-1-formide.
  • BenchChem Technical Support Team. (2025). A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)
  • ChemicalBook. PIPERAZINE DIHYDROCHLORIDE synthesis.
  • BenchChem Technical Support Team. (2025). Purity Analysis of 1-(2-Hydroxyethyl)

Sources

Technical Support Center: Optimizing pH Stability of 1-(2-Adamantyl)piperazine in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Hybrid Scaffold

1-(2-Adamantyl)piperazine is a molecule of significant interest, combining the rigid, lipophilic adamantane cage with the basic, hydrophilic piperazine ring. This unique structure presents distinct challenges in aqueous formulations, where pH is not merely a parameter but the primary determinant of solubility, stability, and ultimately, experimental success. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, troubleshoot, and optimize the pH stability of 1-(2-Adamantyl)piperazine in aqueous buffer systems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of 1-(2-Adamantyl)piperazine.

Q1: My 1-(2-Adamantyl)piperazine solution crashed out (precipitated) after I added my phosphate buffer. What happened?

A: This is a classic case of pH-dependent solubility. The piperazine moiety is basic, meaning the compound's solubility is highly dependent on the pH of the solution.[1] The adamantyl group is very lipophilic, making the free base form of the molecule poorly soluble in water.[2][3] When you added your buffer, the final pH of the solution likely shifted upwards, causing the protonated, soluble form of the piperazine ring to convert to the neutral, insoluble free base, leading to precipitation.

Q2: What are the primary signs of chemical degradation for this compound?

A: Beyond precipitation, signs of chemical instability can include a gradual loss of potency in bioassays, the appearance of new peaks in your HPLC chromatogram over time, or a change in the solution's color.[4] The piperazine ring can be susceptible to oxidative degradation, and the overall molecule can undergo hydrolysis under harsh acidic or basic conditions.[4][5]

Q3: What is a safe starting pH range to ensure my compound stays in solution?

A: A safe starting point is a slightly acidic pH, typically in the range of 4.0 to 6.5. In this range, both nitrogen atoms of the piperazine ring will be protonated, maximizing aqueous solubility. Piperazine itself has two pKa values, approximately 5.3-5.7 and 9.7-9.8.[6][7][8] The bulky adamantyl group, being electron-donating, may slightly increase the first pKa. Therefore, maintaining the pH at least one to two units below the first pKa is a robust strategy to prevent precipitation.

Q4: Can I use DMSO as a co-solvent to improve solubility?

A: Yes, using a co-solvent like DMSO or ethanol is a common strategy to enhance the solubility of hydrophobic compounds.[1] However, it is critical to be mindful that high concentrations of organic solvents can be incompatible with many biological assays. Always run appropriate vehicle controls to ensure the solvent itself is not causing an effect. For cell-based assays, it is generally recommended to keep the final DMSO concentration below 0.5%.

Part 2: The Chemistry of Stability: pKa, Solubility, and Degradation

Understanding the underlying chemical principles is crucial for effective troubleshooting. 1-(2-Adamantyl)piperazine's behavior in water is a delicate balance between its two key structural motifs.

  • The Piperazine Engine (Basicity & Solubility): The two nitrogen atoms in the piperazine ring act as "pH sensors." At low pH, they accept protons (become protonated), acquiring a positive charge. This charged state makes the molecule polar and thus highly soluble in water. As the pH increases, the nitrogens are deprotonated, losing their charge and rendering the molecule significantly more lipophilic and less water-soluble.[9]

  • The Adamantane Anchor (Lipophilicity): The adamantane cage is a large, non-polar hydrocarbon structure. It strongly repels water and contributes significantly to the molecule's overall low aqueous solubility when the piperazine ring is in its neutral (free base) form.[3] This lipophilic nature can, however, be advantageous for crossing cellular membranes once the compound is in the vicinity of the target.[2]

The interplay between these two features dictates the optimal pH for both solubility and stability. While acidic pH maximizes solubility, extremely low pH or high pH can catalyze hydrolytic degradation.[5][10]

Key Physicochemical Parameters
ParameterValue/CharacteristicSignificance for Formulation
Molecular Formula C₁₄H₂₄N₂Provides the basic composition.[11]
Molecular Weight ~220.35 g/mol Important for concentration calculations.[11]
Piperazine pKa₁ ~5.3 - 5.7 (estimated)pH below this value ensures protonation of both nitrogens.[8]
Piperazine pKa₂ ~9.7 - 9.8 (estimated)pH above this value leads to the fully neutral, poorly soluble free base.[8]
LogP (calculated) HighIndicates high lipophilicity of the free base, predicting poor aqueous solubility.[12]
Degradation Pathways Oxidation, HydrolysisPiperazine rings can be susceptible to oxidation, and extreme pH can cause hydrolysis.[4][13]

Part 3: Troubleshooting Guide & Investigative Workflows

This section provides structured approaches to diagnose and solve common stability issues.

Issue 1: Compound Precipitation or Cloudiness

This is the most frequent issue, almost always linked to pH control.

start Precipitation Observed check_ph Measure pH of Final Solution start->check_ph ph_high Is pH > 6.5? check_ph->ph_high adjust_ph Lower pH with dilute HCl to target range (4.0-6.5) ph_high->adjust_ph Yes ph_ok Is pH in target range but precipitation persists? ph_high->ph_ok No reassess Re-dissolve and Re-measure pH adjust_ph->reassess reassess->ph_high end Solution Stable reassess->end Precipitate Dissolves salt_form Consider Salt Formation (e.g., HCl, Citrate salt) ph_ok->salt_form Yes cosolvent Increase Co-solvent % (e.g., DMSO) (Run vehicle controls) salt_form->cosolvent cosolvent->end

Caption: Decision tree for troubleshooting precipitation.
  • Prepare Compound Stock: Dissolve 1-(2-Adamantyl)piperazine in a minimal amount of a suitable organic solvent (e.g., DMSO) or 0.1 M HCl to create a concentrated stock solution.

  • Prepare Buffer: Prepare the desired aqueous buffer (e.g., citrate for pH 3-6, phosphate for pH 6-8) at a concentration slightly higher than the final target concentration.

  • Check Buffer pH: Ensure the pH of your bulk buffer is accurately measured and adjusted.

  • Combine Components: Add the buffer to your reaction or assay vessel first.

  • Spike in Compound: While stirring, add a small aliquot of the concentrated compound stock solution to the buffer. This method, known as "spiking in," ensures the compound is immediately diluted into a pH-controlled environment, preventing it from experiencing a local high concentration at a potentially unfavorable pH.

  • Final pH Check: After all components are added, measure the pH of the final solution to confirm it is within the desired range.

Issue 2: Suspected Chemical Degradation (Loss of Activity/New HPLC Peaks)

This issue requires a more in-depth investigation to identify the optimal pH for long-term stability.

start Degradation Suspected hplc Develop Stability-Indicating HPLC Method start->hplc forced_deg Perform Forced Degradation Study (Acid, Base, Oxidative) hplc->forced_deg ph_rate Conduct pH-Rate Profile Study (e.g., pH 3, 5, 7.4, 9) forced_deg->ph_rate Method Validated plot Plot ln(Concentration) vs. Time for each pH ph_rate->plot identify_min Identify pH with Lowest Degradation Rate (k) plot->identify_min optimize Optimize Formulation: - Use optimal pH buffer - Add Antioxidants (if oxidative) - Protect from light identify_min->optimize end Optimized Formulation optimize->end

Caption: Workflow for investigating and mitigating chemical degradation.

Part 4: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for critical experiments.

Protocol 1: Stability-Indicating HPLC Method Development

A robust HPLC method is essential to accurately quantify the parent compound and separate it from any potential degradants.[4]

  • Objective: To develop an HPLC method that can resolve 1-(2-Adamantyl)piperazine from products generated under stress conditions.

  • Instrumentation: HPLC with UV/Vis or DAD. For unknown peak identification, LC-MS is recommended.[14]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase (Starting Conditions):

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes) to ensure all components are eluted.

  • Detection: As the molecule lacks a strong chromophore, detection might be challenging. Use a low wavelength (e.g., 210-220 nm). Derivatization may be required for higher sensitivity.[15]

  • Validation: Inject samples from a forced degradation study (see Protocol 2) to confirm that degradation product peaks do not co-elute with the main compound peak.

Protocol 2: Forced Degradation Study

This study intentionally degrades the compound to identify potential degradation pathways and validate the analytical method.[4][16]

  • Objective: To generate potential degradation products for analytical method validation.

  • Materials: 1-(2-Adamantyl)piperazine, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, HPLC-grade solvents.

  • Procedure:

    • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl. Store at 60°C for a specified period (e.g., 24 hours). Withdraw a sample, neutralize, and dilute for HPLC analysis.[4]

    • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Store at 60°C for a specified period. Withdraw a sample, neutralize, and dilute for HPLC analysis.[4]

    • Oxidative Degradation: Dissolve the compound in a 3% H₂O₂ solution. Store at room temperature for a specified period. Withdraw a sample and dilute for HPLC analysis.[4]

    • Analysis: Analyze all samples by the developed HPLC method. The goal is to achieve 5-20% degradation to ensure degradant peaks are visible without completely consuming the parent peak.[4]

Protocol 3: pH-Rate Profile Study

This experiment determines the pH at which the compound is most stable.

  • Objective: To find the pH of maximum chemical stability.

  • Materials: A series of buffers covering the desired range (e.g., Citrate pH 3, 5; Phosphate pH 7.4; Borate pH 9), a calibrated oven or water bath, HPLC system.

  • Procedure:

    • Prepare a solution of 1-(2-Adamantyl)piperazine in each buffer to a known concentration.

    • Dispense aliquots of each solution into separate vials.

    • Store the vials at an elevated temperature (e.g., 40°C or 50°C) to accelerate degradation.

    • At predetermined time points (e.g., 0, 24, 48, 72, 96 hours), remove one vial from each pH set.

    • Immediately analyze the samples using the validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.

    • For each pH, plot the natural logarithm of the concentration (ln[C]) versus time. The slope of this line will be the negative of the pseudo-first-order degradation rate constant (-k).

    • Compare the 'k' values across the different pH levels. The pH with the smallest 'k' value is the pH of maximum stability under those conditions.

References

  • Mehta, P., et al. (2020). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. Retrieved from [Link]

  • Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Retrieved from [Link]

  • PMC. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC. Retrieved from [Link]

  • ResearchGate. (2025, October 30). Thermal degradation of piperazine and its structural analogs. ResearchGate. Retrieved from [Link]

  • PubMed. (2016, February 1). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed. Retrieved from [Link]

  • SciSpace. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine. Google Patents.
  • MDPI. (2017, February 16). Adamantane in Drug Delivery Systems and Surface Recognition. MDPI. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. Ataman Kimya. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-(2-Adamantyl)piperazine. PubChem. Retrieved from [Link]

  • MDPI. (2023, January 28). Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions. MDPI. Retrieved from [Link]

  • ACS Publications. (2020, December 30). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-(2-Pyridyl)piperazine. PubChem. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride. Journal of Chemical Sciences. Retrieved from [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Retrieved from [Link]

  • International Journal of Pharma and Bio Sciences. (2023, January 30). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation. International Journal of Pharma and Bio Sciences. Retrieved from [Link]

  • MDPI. (2025, September 23). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. Ataman Kimya. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2024, December 27). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Retrieved from [Link]

  • PubMed. (2015, March 26). Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity. PubMed. Retrieved from [Link]

Sources

Resolving hygroscopic issues with 1-(2-Adamantyl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the challenges associated with the hygroscopic nature of 1-(2-Adamantyl)piperazine dihydrochloride. By explaining the underlying principles and providing actionable protocols, this document aims to ensure the integrity and reproducibility of your experimental results.

Introduction: The Challenge of Hygroscopicity

This compound is a piperazine derivative with a bulky adamantyl group, making it a valuable scaffold in medicinal chemistry and pharmacological research.[1][2][3] Like many hydrochloride salts of amine-containing compounds, it is hygroscopic, meaning it readily absorbs and retains moisture from the atmosphere.[4][5] This property presents significant challenges in the laboratory, affecting everything from accurate weighing and stock solution preparation to long-term stability and chemical purity.[4]

The presence of the dihydrochloride salt is key to its hygroscopicity. The chloride ions and the protonated piperazine nitrogens can form hydrogen bonds with atmospheric water molecules, leading to the absorption of water into the crystal lattice.[5] Failure to control this moisture uptake can lead to:

  • Inaccurate Mass Measurements: Weighing the compound means you are also weighing an unknown amount of water, leading to errors in concentration calculations.

  • Physical State Changes: The powder can clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water), making handling difficult.[4]

  • Chemical Degradation: Absorbed water can promote hydrolysis or other degradation pathways, compromising the sample's purity and stability.[6][7]

This guide provides practical solutions to these common problems.

Frequently Asked Questions (FAQs)

Q1: My container of this compound has turned into a solid clump. What happened and can I still use it?

A1: This phenomenon is known as caking and is a direct result of moisture absorption. The hygroscopic powder has absorbed enough water from the air to partially dissolve and then re-solidify into a single mass.

Can you use it? It depends on your application.

  • For non-quantitative or screening purposes: You may be able to break up the clump and use it, but be aware that the purity may be compromised and the actual concentration of your solutions will be inaccurate.

  • For quantitative assays (e.g., IC50 determination, PK studies): Do not use the caked solid directly. The water content is unknown and high, making accurate weighing impossible. The recommended course of action is to prepare a stock solution of the entire batch and then determine its precise concentration using an analytical method like HPLC with a reference standard or quantitative NMR (qNMR).

Q2: What are the ideal storage conditions for this compound to prevent moisture uptake?

A2: Proper storage is the first and most critical line of defense. The goal is to minimize exposure to atmospheric moisture.

ConditionParameterRecommendationRationale
Container PrimaryTightly sealed, airtight glass vial with a PTFE-lined cap.Prevents ambient air exchange.
SecondaryPlace the primary vial inside a desiccator or a sealed bag with desiccant pouches.[8]Creates a localized low-humidity microenvironment.
Atmosphere HeadspaceBackfill the container with an inert gas (Argon or Nitrogen) before sealing.Displaces moist air from the container headspace.
Temperature StorageStore at room temperature (RT) as per supplier recommendation, unless stability data suggests otherwise.Avoids temperature cycling which can draw moist air into a poorly sealed container.
Humidity EnvironmentStore in a humidity-controlled environment (<40% RH).Reduces the moisture challenge to the container seals.
Q3: How can I accurately weigh such a hygroscopic powder?

A3: Accurate weighing requires minimizing exposure time to the atmosphere. A dry, inert atmosphere glovebox is the gold standard.[9][10] If a glovebox is unavailable, the following "low-humidity" workflow is a practical alternative.

Workflow for Weighing Hygroscopic Compounds

G cluster_prep Preparation Phase cluster_weigh Weighing Phase (Perform Rapidly) cluster_dissolve Dissolution Phase Prep 1. Equilibrate Container Allow sealed compound vial to reach room temperature before opening. Ready 2. Prepare Workspace Place all tools (spatula, weigh boat) on balance. Have flask ready. Tare 3. Tare Balance Tare the balance with the weigh boat. Open 4. Open & Dispense Quickly open vial, dispense powder, and immediately reseal vial. Tare->Open Weigh 5. Record Weight Allow balance to stabilize and record the mass. Open->Weigh Transfer 6. Transfer & Dissolve Immediately transfer the weighed powder to a flask with anhydrous solvent. Weigh->Transfer

Caption: Rapid weighing workflow.

Q4: The concentration of my stock solution seems lower than expected. Could this be related to hygroscopicity?

A4: Absolutely. This is a classic symptom of using a hygroscopic compound that has absorbed water. If you weigh out 10 mg of powder that is actually 10% water by mass, you only have 9 mg of your active compound. This directly leads to preparing a stock solution with a lower-than-calculated concentration.[4]

Solution: For critical experiments, you must verify the water content of your solid or the concentration of your stock solution.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution & Investigation
Inconsistent experimental results Compound degradation or inaccurate concentrations due to water absorption.1. Prepare fresh stock solutions from a new, properly stored vial. 2. Qualify the problematic batch: Determine water content via Karl Fischer titration.[11] 3. Verify purity by HPLC or LC-MS to check for degradants.[12]
Powder is caked or appears wet Severe moisture absorption (deliquescence).1. Do not use for quantitative work. 2. Follow the protocol for "Protocol 2: Handling a Severely Compromised Compound." 3. Review and immediately improve storage and handling procedures as outlined in the FAQs.[4][8]
Difficulty dissolving the compound Clumped material dissolves slower. Potential formation of less soluble hydrates.1. Use a vortex mixer or sonicator to aid dissolution. 2. Ensure you are using a suitable anhydrous solvent. 3. If solubility issues persist, it may indicate degradation. Analyze purity via HPLC.

Key Experimental Protocols

Protocol 1: Quantitative Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard method for accurately determining the water content in a solid sample.[11][13] It is a highly selective and precise method.[11]

Principle: The method is based on the Bunsen reaction where iodine stoichiometrically reacts with water in the presence of sulfur dioxide and a base in an alcohol solvent. The endpoint is detected potentiometrically when excess iodine is present.[11]

Methodology:

  • Instrument Setup: Use an automated volumetric or coulometric Karl Fischer titrator. Coulometric systems are ideal for very low water content (ppm to 5%), while volumetric systems are better for higher levels (100 ppm to 100%).[14]

  • Solvent Preparation: Add the appropriate KF solvent (e.g., anhydrous methanol with an amine and SO2) to the titration cell.[14] Non-methanol formulations are available and should be used if the compound could react with methanol.[14]

  • Pre-Titration: Start the instrument to titrate any residual water in the solvent until a stable, dry baseline is achieved.[15]

  • Sample Addition: Accurately weigh approximately 50-100 mg of this compound in a gas-tight syringe or directly into the titration vessel. The exact sample weight should be determined by difference.[15]

  • Titration: Start the titration. The instrument will automatically add the iodine-containing titrant and stop at the endpoint.

  • Calculation: The instrument's software will calculate the percentage of water (w/w) based on the titrant consumed and the sample weight.

  • Validation: Run a standard with a known water content to verify the accuracy of the system.

Protocol 2: Handling a Severely Compromised (Caked) Compound

This protocol is a rescue strategy for when a batch of the compound has been compromised by significant water absorption. The goal is to create a stock solution whose concentration can be accurately determined.

Decision Tree for Compromised Compound

G Start Problem: Compound is caked or wet Check_Crit Is this for a critical quantitative experiment? Start->Check_Crit Discard Discard and acquire new, high-quality material. (Recommended) Check_Crit->Discard Yes Salvage Salvage is possible but requires analytical validation. Check_Crit->Salvage No / Cannot Replace Dissolve Dissolve the entire batch in a precise volume of an anhydrous solvent. Salvage->Dissolve Analyze Determine accurate concentration of the stock solution via HPLC, qNMR, or Titration. Dissolve->Analyze Use Use the analytically validated stock solution for experiments. Document the concentration. Analyze->Use

Caption: Troubleshooting compromised material.

Step-by-Step Procedure:

  • Select Solvent: Choose a suitable anhydrous solvent in which the compound is highly soluble.

  • Measure Solvent: Using a Class A volumetric flask, measure a precise volume of the anhydrous solvent (e.g., 10.00 mL).

  • Transfer Compound: Carefully transfer the entire amount of the caked compound from its vial into the volumetric flask. Use additional small volumes of the anhydrous solvent to rinse the original vial and ensure a complete quantitative transfer.

  • Dissolve: Stopper the flask and mix thoroughly using a vortex or sonicator until all solid material is completely dissolved.

  • Determine Concentration: The nominal concentration of this solution is unknown. Use an appropriate analytical technique (e.g., HPLC against a certified reference standard) to determine the exact molarity of the stock solution.

  • Store & Document: Store this standardized stock solution in small, single-use aliquots in airtight vials at -20°C or -80°C.[12][16] Clearly label all aliquots with the compound name, exact concentration, and date of preparation.

By following these guidelines and protocols, researchers can effectively manage the challenges posed by the hygroscopic nature of this compound, ensuring the quality, accuracy, and reliability of their scientific work.

References

  • Wikipedia. Karl Fischer titration. Available from: [Link]

  • ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Available from: [Link]

  • Scharlab. Karl Fischer water content titration. Available from: [Link]

  • Google Patents. Process for drying hygroscopic materials.
  • Google Patents. Method for drying hygroscopic material and the product thereof.
  • Environmental Protection Agency (EPA). Method 9000: Determination of Water in Waste Materials by Karl Fischer Titration. Available from: [Link]

  • Isaac Scientific Publishing. The Stability Study of a Novel Phenylpiperazine Derivative. Available from: [Link]

  • University of Rochester, Department of Chemistry. How To: Remove Residual Water. Available from: [Link]

  • National Center for Biotechnology Information. 1-(2-Adamantyl)piperazine. PubChem Compound Summary for CID 4599242. Available from: [Link]

  • The Good Scents Company. piperazine dihydrochloride. Available from: [Link]

  • ACS Publications. Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications. Available from: [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

  • ResearchGate. The effect of water on the stability of quaternary ammonium groups for anion exchange membrane fuel cell applications. Available from: [Link]

  • National Center for Biotechnology Information. Impact of Solvent on the Thermal Stability of Amines. Available from: [Link]

  • Moravek, Inc. Storing Pharmaceuticals: Important Guidelines to Consider. Available from: [Link]

  • ACS Publications. Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Available from: [Link]

  • National Center for Biotechnology Information. Piperazine Dihydrochloride. PubChem Compound Summary for CID 8893. Available from: [Link]

  • Food and Drug Administration (FDA). Annex 9 Guide to good storage practices for pharmaceuticals. Available from: [Link]

  • International Journal of Research & Review. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available from: [Link]

  • ACS Publications. Impact of Solvent on the Thermal Stability of Amines. Available from: [Link]

  • National Center for Biotechnology Information. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available from: [Link]

  • Wiley Online Library. Effect of Water on the Chemical Stability of Amorphous Pharmaceuticals: I. Small Molecules. Available from: [Link]

  • Manufacturing Chemist. An innovative drug delivery form for hygroscopic pharmaceutical drugs. Available from: [Link]

  • Capot Chemical. MSDS of 1-(1-Adamantyl)piperazine. Available from: [Link]

  • Pharmaceutical Technology. Salt Selection in Drug Development. Available from: [Link]

  • Semantic Scholar. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Available from: [Link]

  • HepatoChem. How do you handle hygroscopic salts?. Available from: [Link]

  • ResearchGate. How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. Available from: [Link]

  • National Center for Biotechnology Information. Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity. Available from: [Link]

Sources

Technical Support Center: Overcoming Precipitation of 1-(2-Adamantyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview: The Solubility Paradox

1-(2-Adamantyl)piperazine presents a classic medicinal chemistry challenge: it possesses a "schizophrenic" physicochemical profile.

  • The Hydrophobic Anchor: The adamantane cage is a highly lipophilic, diamondoid structure. It acts as a "grease ball," driving the molecule to aggregate in aqueous environments to minimize entropic penalty.

  • The Hydrophilic Head: The piperazine ring is basic (pKa₁ ≈ 9.8, pKa₂ ≈ 5.3). At physiological pH (7.4), the molecule is predominantly mono-cationic.[1][2]

The Problem: While the cationic charge should aid solubility, the bulkiness and extreme hydrophobicity of the adamantyl group often dominate, leading to "crashing out" (precipitation) upon dilution from organic stocks (DMSO) into aqueous cell media. This results in erratic dose-response curves, false negatives, and cytotoxicity artifacts caused by crystal formation on cell membranes.[1]

Troubleshooting Guide (Q&A)

Q1: Why does the compound precipitate immediately when I add my DMSO stock to the media?

Diagnosis: You are likely experiencing "Solvent Shock" (also known as the "Parachute Effect" failure). Mechanism: When a high-concentration DMSO stock (e.g., 10 mM) hits the aqueous media, the DMSO rapidly diffuses into the water. The lipophilic adamantyl molecules are left behind, supersaturated. Without a carrier to "catch" them, they instantly nucleate and precipitate. Immediate Fix:

  • Vortex during addition: Never add the stock to a static tube. Vortex the media while slowly piping in the stock.

  • Warm the media: Cold media decreases kinetic solubility.[2] Ensure media is at 37°C.

  • Lower the Stock Concentration: If using a 100 mM stock, dilute to 10 mM in DMSO first, then add to media.

Q2: The solution looks clear initially, but crystals appear after 24 hours. Why?

Diagnosis: Ostwald Ripening or Thermodynamic Equilibrium Shift .[1][2] Mechanism: You likely created a metastable supersaturated solution.[1][2] Over time, the system seeks a lower energy state, leading to the growth of large, visible crystals at the expense of smaller, invisible micro-aggregates. The Fix:

  • Use a Carrier: You must stabilize the thermodynamic state using a solubilizing agent.[2] Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard for adamantane derivatives (see Protocol A).[1][2]

  • Check pH Drift: As media sits in the incubator, pH can drift. If the pH rises >8.0, the piperazine deprotonates, losing its charge and becoming completely insoluble.

Q3: Can I use serum (FBS) to help dissolve it?

Answer: Yes, but with caveats. Insight: Albumin (BSA/HSA) in serum binds lipophilic drugs, effectively increasing their solubility.

  • Strategy: Pre-incubate your compound with pure FBS or a BSA solution before adding it to the full media volume.[2]

  • Warning: High protein binding reduces the free fraction of the drug, potentially shifting your IC50 values. You must report this condition in your methodology.

Visualizing the Solubility Strategy

The following decision tree outlines the logical flow for selecting the correct solubilization method based on your concentration requirements.

SolubilityStrategy Start Start: 1-(2-Adamantyl)piperazine Target Concentration? LowConc < 10 µM Start->LowConc HighConc > 10 µM Start->HighConc DirectDMSO Method 1: Direct DMSO Spike (Max 0.5% DMSO) LowConc->DirectDMSO UseCarrier Must Use Carrier System HighConc->UseCarrier CheckPrecip Visible Precipitate? DirectDMSO->CheckPrecip No No CheckPrecip->No Proceed Yes Yes CheckPrecip->Yes Switch Method Cyclodextrin Protocol A: HP-β-Cyclodextrin Complex UseCarrier->Cyclodextrin Preferred (Inert) BSA Protocol B: BSA/Serum Pre-complexation UseCarrier->BSA If Protein Binding Acceptable SaltForm Alternative: Convert to HCl Salt UseCarrier->SaltForm If Chemistry Available Yes->UseCarrier

Figure 1: Decision tree for selecting the optimal solubilization strategy based on target concentration and experimental constraints.

Validated Experimental Protocols

Protocol A: Cyclodextrin-Assisted Solubilization (The "Gold Standard")

Best for: High concentrations (>50 µM) and long-term stability.[1][2]

Mechanism: The hydrophobic adamantyl cage fits inside the donut-shaped cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD), while the hydrophilic exterior keeps the complex soluble in water.[1][2]

Materials:

  • 1-(2-Adamantyl)piperazine stock (e.g., 50 mM in DMSO)[1][2]

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (Sigma/Merck or similar)[1][2]

  • Sterile Water or PBS[1][2]

Step-by-Step:

  • Prepare Carrier Stock: Dissolve HP-β-CD in sterile water to create a 20% (w/v) stock solution .[1][2] Filter sterilize (0.22 µm).

  • Complexation (The "Sandwich" Method):

    • In a microcentrifuge tube, add the required amount of HP-β-CD stock.[1][2]

    • Slowly add your compound's DMSO stock to the HP-β-CD solution while vortexing.[1][2]

    • Ratio Rule: Aim for a molar ratio of at least 1:5 (Drug : CD) to ensure full encapsulation.[1][2]

  • Incubation: Shake or rotate the mixture at 37°C for 30 minutes to allow equilibrium inclusion.

  • Final Dilution: Add this pre-complexed mixture to your cell culture media.

    • Result: The compound remains soluble even at high concentrations, and DMSO shock is eliminated.

Protocol B: The "Solvent Shift" Serial Dilution

Best for: Quick experiments where carriers (Cyclodextrin/BSA) are forbidden.

Concept: Avoids the "cliff edge" of dropping 100% DMSO into 100% water.

  • Primary Stock: 50 mM in 100% DMSO.

  • Intermediate Stock: Dilute Primary Stock 1:10 into sterile PBS (pH 7.4) .

    • Critical Step: If it clouds up here, acidify the PBS slightly (pH 6.0) to ensure the piperazine is fully protonated.[2]

  • Working Solution: Dilute the Intermediate Stock into the final media.

    • Note: This keeps the DMSO concentration low while preventing the kinetic energy crash of a single-step dilution.

Data Summary: Solubility & Compatibility

ParameterValue / CharacteristicImplication for Cell Culture
LogP (Octanol/Water) ~2.5 - 3.5 (Estimated)High lipophilicity; prone to membrane accumulation.[1][2]
pKa (Piperazine N) ~9.8 (Basic)Soluble at acidic pH; risk of precipitation at pH > 8.[1][2]0.
Max Solubility (PBS) < 50 µM (Empirical)Requires carriers for higher doses.[1][2]
Max Solubility (DMSO) > 50 mMExcellent storage solvent.[1][2]
Preferred Carrier HP-β-CyclodextrinBiologically inert; prevents aggregation.[1][2]
Storage (Stock) -20°C, DesiccatedPrevent water absorption (hygroscopic).[1][2]

References

  • PubChem. (2025).[1][2] 1-(2-Adamantyl)piperazine Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

Sources

Validation & Comparative

A Comparative Guide to the Potency of Adamantane-Based Compounds: 1-(2-Adamantyl)piperazine vs. Amantadine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, represents a privileged structure in medicinal chemistry. Its unique three-dimensional structure enhances the pharmacological profiles of drug candidates by improving metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides an in-depth comparison of the potency of two classes of adamantane-containing compounds: the well-established amantadine derivatives and the emerging class of 1-(2-adamantyl)piperazine derivatives.

This analysis moves beyond a simple cataloging of data to explain the causality behind experimental findings and to provide actionable insights for researchers in drug development. We will dissect the mechanisms of action, compare potencies based on published experimental data, and provide standardized protocols for evaluating these compounds.

Mechanistic Landscape and Comparative Potency

The biological activity of adamantane derivatives is highly dependent on the substituents attached to the adamantane cage.[1] While both amantadine derivatives and 1-(2-adamantyl)piperazine share the same core, their modifications direct their potency towards different biological targets, primarily viral ion channels, central nervous system receptors, and cancer-related pathways.

Antiviral Activity: The M2 Proton Channel Target

Amantadine and its α-methyl derivative, rimantadine, were historically important antiviral agents for the treatment and prophylaxis of influenza A.[3][4]

  • Mechanism of Action: Their antiviral effect stems from the blockade of the M2 proton channel, a protein embedded in the influenza A viral envelope.[5][6][7] This channel is crucial for acidifying the viral core after it enters a host cell, a necessary step for the release of viral RNA and subsequent replication.[3][5] By physically obstructing this channel, amantadine and rimantadine prevent viral uncoating.[8]

  • Potency & Limitations: While effective, the clinical utility of these drugs has been severely diminished due to the global emergence of resistant influenza strains, primarily through the S31N mutation in the M2 protein, which prevents effective drug binding.[9][10]

  • 1-(2-Adamantyl)piperazine Derivatives: Direct antiviral data for 1-(2-adamantyl)piperazine is less prevalent, as its research focus has shifted. However, structure-activity relationship (SAR) studies on related compounds show that 2-adamantyl substituted piperidines and pyrrolidines can be potent anti-influenza agents, with some analogues demonstrating significantly higher activity than amantadine in cell-based assays.[11] This suggests the 2-substituted adamantane scaffold retains potential for antiviral activity, though often at the cost of increased cytotoxicity.[11]

cluster_virus Influenza A Virus cluster_cell Host Cell vRNA Viral RNA (vRNA) Replication Replication vRNA->Replication Proceeds to nucleus M1 M1 Matrix Protein M2 M2 Proton Channel M2->vRNA Acidification enables vRNA release endosome Endosome Influenza_A Influenza A Virus Particle Influenza_A->endosome Endocytosis Amantadine Amantadine Amantadine->M2 BLOCKS Protons H+ Protons->M2 Influx

Caption: Mechanism of Amantadine's antiviral action against Influenza A.

NMDA Receptor Antagonism: A Target in Neurodegenerative Disease

A key therapeutic area for adamantane derivatives is the treatment of neurological disorders, mediated through their action on the N-methyl-D-aspartate (NMDA) receptor.

  • Mechanism of Action: The NMDA receptor is a glutamate-gated ion channel critical for learning and memory.[12] However, its excessive activation leads to a massive influx of calcium ions, causing excitotoxicity—a pathological process implicated in Alzheimer's and Parkinson's diseases.[13][14] Amantadine and its derivative, memantine, act as non-competitive, low-to-moderate affinity antagonists of the NMDA receptor.[6][12][15][16] They physically block the open ion channel, preventing excessive calcium influx.[15]

  • Potency & Selectivity: Memantine's clinical success is attributed to its specific properties: it is a voltage-dependent blocker with fast on/off kinetics.[15][16] This allows it to preferentially block the sustained, pathological activation of NMDA receptors seen in disease states while sparing the transient, normal synaptic activity required for cognitive function.[15] Amantadine is considered a weak NMDA antagonist, with a reported Ki of 10 µM, but this action is believed to contribute to its anti-Parkinsonian effects.[8][16][17]

  • 1-(2-Adamantyl)piperazine Derivatives: Given their adamantane core, these compounds are presumed to have activity at the NMDA receptor.[18] They are derived from lead compounds like phencyclidine (PCP), a potent NMDA receptor antagonist, with the adamantane group added to improve drug-like properties.[19][20] While direct binding affinity data is limited in the literature, their structural heritage strongly suggests a shared mechanism.

cluster_overactivation NMDA_Receptor NMDA Receptor Glutamate Site Glycine Site Ion Channel (Blocked by Mg2+ at rest) Calcium Ca2+ Influx NMDA_Receptor:channel->Calcium Opens Channel Glutamate Excessive Glutamate Glutamate->NMDA_Receptor:glu Binds Excitotoxicity Excitotoxicity & Neuronal Damage Calcium->Excitotoxicity Memantine Memantine/ Amantadine Memantine->NMDA_Receptor:channel Blocks Channel

Caption: Mechanism of NMDA Receptor antagonism by adamantane derivatives.

Anticancer Activity: An Emerging Application

The most significant divergence in potency is seen in the context of oncology.

  • Amantadine Derivatives: These compounds are not primarily investigated for anticancer activity.

  • 1-(2-Aryl-2-adamantyl)piperazine Derivatives: This class has demonstrated notable in vitro antiproliferative and cytotoxic activity against a range of human cancer cell lines, with particular selectivity for melanoma.[19][20][21] Studies have reported IC50 values in the low micromolar range, highlighting their potential as novel anticancer agents.[22] For instance, one fluorinated and acetylated derivative showed IC50 values of 8.4 µM and 6.8 µM against HeLa (cervical) and MDA-MB-231 (breast) cancer cell lines, respectively.[22] The mechanism of action appears to involve the induction of multiple cell death pathways, including apoptosis and autophagy.[19][20]

Quantitative Data Summary

The following tables summarize the potency data gathered from various studies. Direct comparison is challenging due to differing experimental conditions, but the data illustrates the distinct therapeutic windows for each compound class.

Table 1: Comparative Overview of Adamantane Derivatives

Compound/ClassPrimary Therapeutic AreaPrimary Mechanism of ActionKey Potency/Activity Data
Amantadine Parkinson's Disease, Influenza AWeak NMDA Receptor Antagonist; M2 Proton Channel BlockerNMDA Ki = 10 µM.[8] Antiviral activity is largely obsolete due to resistance.[10]
Memantine Alzheimer's DiseaseLow-affinity, uncompetitive NMDA Receptor AntagonistProvides neuroprotection by blocking pathological excitotoxicity.[12][13]
Rimantadine Influenza AM2 Proton Channel BlockerHistorically more potent than amantadine against influenza; now faces similar resistance.[4]
1-(2-Aryl-2-adamantyl)piperazines Oncology (Investigational)Antiproliferative; induces apoptosis and autophagy. May also involve sigma and NMDA receptors.Potent in vitro activity against various cancer cell lines.[19][22]

Table 2: In Vitro Anticancer Potency of Select 1-(2-Aryl-2-adamantyl)piperazine Derivatives

CompoundCancer Cell LineAssay TypeIC50 (µM)Reference
Parent Piperazine (6) HeLa (Cervical)Antiproliferative9.2[22]
Parent Piperazine (6) MDA-MB-231 (Breast)Antiproliferative8.4[22]
Fluorinated/Acetylated (13) HeLa (Cervical)Antiproliferative8.4[22]
Fluorinated/Acetylated (13) MDA-MB-231 (Breast)Antiproliferative6.8[22]

Validated Experimental Protocols

To ensure reproducibility and accuracy in evaluating these compounds, the following detailed protocols are provided. These represent self-validating systems for determining potency against the key biological targets discussed.

Protocol 1: NMDA Receptor Binding Assay

This protocol determines a compound's affinity for the NMDA receptor by measuring its ability to displace a known radiolabeled ligand.

  • Objective: To determine the inhibitory constant (Ki) of test compounds for the MK-801 binding site on the NMDA receptor.

  • Materials:

    • Rat cortical membrane preparations

    • [³H]MK-801 (radioligand)

    • Test compounds (1-(2-Adamantyl)piperazine, Amantadine, etc.)

    • Assay Buffer (e.g., 5 mM Tris-HCl, pH 7.4)

    • Unlabeled MK-801 (for determining non-specific binding)

    • Glass fiber filters

    • Scintillation fluid and counter

  • Methodology:

    • Reaction Setup: In a 96-well plate, combine rat cortical membranes, assay buffer, and varying concentrations of the test compound.

    • Ligand Addition: Add a fixed concentration of [³H]MK-801 to all wells. For non-specific binding control wells, add a high concentration of unlabeled MK-801.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition of specific binding against the log concentration of the test compound. Determine the IC50 value (concentration causing 50% inhibition) and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: In Vitro Antiproliferative (SRB) Assay

This cell-based assay quantifies the growth inhibitory effects of a compound on cancer cell lines.

  • Objective: To determine the IC50 value of test compounds against human cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., MDA-MB-435 melanoma, HeLa)[19]

    • Complete cell culture medium (e.g., RPMI 1640)

    • 96-well cell culture plates

    • Test compounds

    • Trichloroacetic acid (TCA) solution

    • Sulforhodamine B (SRB) solution

    • Tris-base solution

  • Methodology:

    • Cell Seeding: Plate cells at an appropriate density (e.g., 5,000 cells/well) in 96-well plates and incubate for 24 hours to allow attachment.

    • Compound Treatment: Add fresh media containing serial dilutions of the test compounds to the wells. Include vehicle-only controls. Incubate for a set period (e.g., 48-72 hours).

    • Cell Fixation: Gently remove the media and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate for 1 hour at 4°C.

    • Washing & Staining: Wash the plates five times with slow-running tap water and allow to air dry. Add SRB solution to each well and stain for 10-30 minutes at room temperature.

    • Final Wash: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

    • Quantification: Add 10 mM Tris-base solution to each well to solubilize the protein-bound dye. Measure the absorbance (optical density) at ~510 nm using a plate reader.

    • Data Analysis: The absorbance is proportional to the total cellular protein mass. Calculate the percentage of cell growth inhibition for each compound concentration relative to the untreated control. Plot the percentage of inhibition versus the log concentration to determine the IC50 value.

A 1. Seed Cancer Cells in 96-well plate B 2. Incubate 24h (Cell Adhesion) A->B C 3. Add Serial Dilutions of Test Compound B->C D 4. Incubate 48-72h (Drug Exposure) C->D E 5. Fix Cells (TCA) D->E F 6. Stain with SRB (Binds to protein) E->F G 7. Solubilize Dye (Tris Buffer) F->G H 8. Read Absorbance (Plate Reader) G->H I 9. Calculate % Inhibition & Determine IC50 H->I

Caption: Experimental workflow for the Sulforhodamine B (SRB) antiproliferative assay.

Conclusion and Future Outlook

This guide demonstrates that while 1-(2-adamantyl)piperazine and amantadine derivatives share a common structural heritage, their therapeutic potencies are directed toward distinct pathologies.

  • Amantadine and Memantine are established drugs whose potency is best characterized in the context of neurodegenerative diseases through their well-understood, low-affinity antagonism of the NMDA receptor. Their historical antiviral potency is now primarily of academic and resistance-study interest.

  • 1-(2-Adamantyl)piperazine derivatives represent a newer investigational class. While they likely possess NMDA receptor activity, their most compelling potency has been demonstrated in vitro against cancer cell lines, where they exhibit low-micromolar antiproliferative effects.

For researchers, the choice of compound and the assessment of its potency are entirely context-dependent. For studies involving NMDA receptor modulation in the central nervous system, memantine remains the benchmark. For researchers exploring novel oncologic therapies, the 1-(2-adamantyl)piperazine scaffold offers a promising starting point for further development and optimization. The adamantane cage continues to prove its versatility, acting as a reliable anchor for designing potent and targeted therapeutics.

References

  • Amantadine - Wikipedia.
  • What is the mechanism of Memantine hydrochloride?
  • What is the mechanism of action of Namenda (memantine)
  • What is the mechanism of Amantadine Hydrochloride?
  • Memantine's Mechanism of Action: How This Medication for Alzheimer's Disease Works - GoodRx.
  • Mechanism of action of memantine - PubMed - NIH.
  • Structure-Activity Relationship of 2-(Adamantan-1-yl)
  • A team of the UB describes the action mechanism of a drug which inhibits influenza A virus.
  • The treatment of influenza with antiviral drugs - PMC - NIH.
  • Memantine - St
  • What is the classification, indication, and mechanism of action of Amantadine? - Dr.Oracle.
  • Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci.
  • Amantadine – Knowledge and References - Taylor & Francis.
  • Antiviral Mechanisms and Preclinical Evaluation of Amantadine Analogs that Continue to Inhibit Influenza A Viruses with M2S31N-Based Drug Resistance | bioRxiv.
  • Recent advances in process development of antiviral agents targeting the influenza virus: Amantadine-Remantadine-derived pharmaceutical agents. - Allied Academies.
  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applic
  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma - MDPI.
  • Novel 1-(2-aryl-2-adamantyl)
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
  • Amantadine as N-methyl-D-aspartic acid receptor antagonist: new possibilities for therapeutic applic
  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma - NCBI.
  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma - MDPI.
  • N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer's Disease, Vascular Dementia and Parkinson's Disease - PMC.

Sources

Structural Elucidation and Comparative NMR Analysis of 1-(2-Adamantyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Isomer Trap" in Adamantane Chemistry: In the development of adamantyl-based therapeutics (e.g., antivirals, NMDA antagonists), a common synthetic pitfall is the regiochemical ambiguity between the 1-adamantyl (bridgehead) and 2-adamantyl (bridge) isomers.[1][2] While 1-substituted derivatives are thermodynamically favored, 2-substituted derivatives often possess distinct pharmacological profiles due to their lower symmetry and lipophilicity vectors.[2][3]

This guide provides a definitive NMR analysis of 1-(2-Adamantyl)piperazine dihydrochloride , focusing on the specific spectral signatures that distinguish it from its 1-adamantyl isomer and the free base form.[2][3]

Part 1: Structural Logic & Symmetry Analysis[2][3]

To interpret the NMR spectrum correctly, one must first understand the symmetry operations of the adamantane cage.[1]

The Symmetry Distinction
  • 1-Adamantyl (Bridgehead Substitution): Possesses

    
     symmetry.[1][2][3] The molecule has a 
    
    
    
    rotation axis passing through the C1-N bond.[2][3] This renders the three methylene carbons attached to C1 equivalent, simplifying the spectrum.[1]
  • 2-Adamantyl (Bridge Substitution): Possesses

    
     symmetry (plane of symmetry).[1][2][3] The C2 carbon is a methine (CH), not a quaternary carbon.[1][2] This lowers the symmetry, making the "flanking" bridgehead protons (H1 and H3) equivalent to each other, but distinct from the other bridgehead protons (H5 and H7).[1]
    
Visualization of the Analytical Workflow

NMR_Workflow Start Crude Product (Adamantyl-Piperazine Salt) Solubility Solvent Selection (DMSO-d6 vs D2O) Start->Solubility Acquisition 1H NMR Acquisition (400 MHz+) Solubility->Acquisition Ensure 2HCl salt solubility Decision Check 1.5 - 2.5 ppm Region Acquisition->Decision Path1 No Methine Signal (Only CH2 multiplets) Decision->Path1 Symmetric Pattern Path2 Distinct Methine (CH) Signal Observed Decision->Path2 Asymmetric Pattern Result1 1-Adamantyl Isomer (Bridgehead) Path1->Result1 Result2 2-Adamantyl Isomer (Bridge) Path2->Result2

Figure 1: Decision tree for distinguishing adamantyl isomers via proton NMR.

Part 2: Experimental Protocol

Sample Preparation

For the dihydrochloride salt (2HCl), solvent choice is critical due to solubility and proton exchange rates.[1][2]

  • Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is the standard.[2][3]

    • Why? D2O exchanges the ammonium protons (

      
       and 
      
      
      
      ) instantly, erasing valuable integration data.[1][2] DMSO-d6 preserves these signals (appearing broad > 8.0 ppm).[1][2][3]
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1][2][3]

Acquisition Parameters
  • Pulse Sequence: Standard 1H ZG (Zero-Go) or equivalent.

  • Transients (Scans): Minimum 16 (due to the high molecular weight/proton ratio).[1][2][3]

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: Adamantane cage protons have relatively long

      
       relaxation times.[2][3] Short delays can suppress integration values, leading to miscounting of the cage protons.[1]
      

Part 3: Comparative Spectral Analysis[1][2][3]

The "Smoking Gun": H-2 Methine Signal

The most critical difference is the proton at the point of attachment.[3]

Feature1-(1-Adamantyl)piperazine1-(2-Adamantyl)piperazine
Attachment Carbon Quaternary (C-1)Methine (C-2)
Diagnostic Signal Absent Present (~2.0 – 2.5 ppm)
Multiplicity N/ABroad Singlet or doublet
Integration 0H1H
Detailed Assignment Table (in DMSO-d6)

The following assignments correspond to This compound . Note that chemical shifts (


) may vary slightly (

ppm) based on concentration and exact pH.[1][2][3]
Region

(ppm)
MultiplicityIntegrationAssignmentStructural Insight
Ammonium 9.0 – 9.5Broad Singlet2H

(Piperazine)
Charged secondary amine (distal).[1][2][3]
Ammonium ~8.5Broad Singlet1H

(Piperazine)
Charged tertiary amine (proximal to cage).[1][2][3]
Piperazine 3.3 – 3.6Multiplet8HPiperazine Ring (

)
Deshielded due to + charge.[1][2][3] Often appears as two distinct multiplets if rotation is slow.[2][3]
Cage (Bridge) 2.1 – 2.3 Broad s/d 1H Adamantane H-2 The diagnostic peak.[2][3] The methine proton at the attachment point.
Cage (Bridgehead) 2.0 – 2.1Broad s2HAdamantane H-1, H-3Flanking bridgehead protons.[1][2][3]
Cage (Bulk) 1.6 – 1.9Multiplets~12HAdamantane BulkRemaining methylene/methine protons of the cage.[2][3]
Salt vs. Free Base Comparison

It is vital to confirm the salt formation, as the free base has significantly different solubility and shifts.[1]

  • Free Base: Piperazine protons appear upfield (2.6 – 2.9 ppm).[1][2][3] The NH proton is usually invisible or a very broad singlet at 1.5–2.0 ppm.[2][3]

  • Dihydrochloride: Piperazine protons shift downfield (3.3 – 3.6 ppm) due to the electron-withdrawing effect of the ammonium centers.[2][3]

Part 4: Advanced Verification (2D NMR)

If the 1D spectrum is ambiguous (e.g., overlapping peaks in the 1.5–2.0 ppm region), 2D HSQC (Heteronuclear Single Quantum Coherence) is the definitive tie-breaker.[1][2]

  • 1-(1-Adamantyl): The attachment carbon (C1) is quaternary.[2][3] It will NOT show a cross-peak in HSQC.

  • 1-(2-Adamantyl): The attachment carbon (C2) has a proton.[1][2][3] It WILL show a cross-peak correlating the proton at ~2.2 ppm with a carbon signal at ~60-70 ppm.[2][3]

Logic Diagram for 2D Confirmation

HSQC_Logic Input Identify Carbon at Attachment Point (C-N) HSQC Run HSQC Experiment Input->HSQC Result_Quat No Proton Correlation (Quaternary Carbon) HSQC->Result_Quat Result_Meth Strong Proton Correlation (Methine CH) HSQC->Result_Meth Conclusion1 CONFIRMED: 1-Adamantyl Result_Quat->Conclusion1 Conclusion2 CONFIRMED: 2-Adamantyl Result_Meth->Conclusion2

Figure 2: HSQC confirmation logic for adamantyl regiochemistry.

References

  • Duddeck, H. (1975).[1][2] "13C NMR spectra of adamantane derivatives." Organic Magnetic Resonance.[2][3] (Establishes the foundational carbon shifts for 1- vs 2-substituted adamantanes).

  • Anderson, J. E., et al. (2001).[1][2] "The Effect of Neighboring 1- and 2-Adamantyl Group Substitution on the Conformations and Stereodynamics of N-Methylpiperidine." The Journal of Organic Chemistry. (Provides specific proton coupling constants and conformational analysis for 2-adamantyl-piperidines, a direct analog).[1][2][3]

  • Babij, N. R., et al. (2016).[1][2] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development. (Authoritative source for solvent residual signals in DMSO-d6).[1][2][3]

  • Papanastasiou, I., et al. (2008).[1][2][4] "An Intriguing, Regioselective Synthesis of Novel 2-(1-Adamantylmethyl)tetrahydropyridines." Letters in Organic Chemistry. (Discusses the synthetic regioselectivity challenges in adamantane-piperidine chemistry).

Sources

Comparative Guide: Mass Spectrometry Fragmentation Patterns of 2-Adamantyl Piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In modern drug discovery, 2-adamantyl piperazine is a privileged structural motif. The rigid, lipophilic adamantane cage enhances metabolic stability and target affinity, while the piperazine ring provides a tunable handle for synthesizing targeted covalent inhibitors and anti-infective agents . For researchers and pharmacokineticists, accurately characterizing this scaffold is paramount.

This guide objectively compares the analytical performance and fragmentation mechanisms of 2-adamantyl piperazine using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . By understanding the causality behind the fragmentation, scientists can optimize their analytical workflows for either structural elucidation or high-sensitivity pharmacokinetic (PK) quantification.

Mechanistic Causality of Fragmentation

To optimize mass spectrometry methods, one must understand the thermodynamic drivers behind the molecule's fragmentation. 2-Adamantyl piperazine (Exact Mass: 220.19 Da) exhibits highly predictable cleavage patterns dictated by the stability of the resulting carbocations .

  • The Adamantyl Cation (m/z 135): The most diagnostic feature of this scaffold is the cleavage of the C-N bond connecting the adamantane cage to the piperazine ring. This process is entropically and enthalpically favored because it generates the

    
     adamantyl cation (m/z 135). The unique 3D cage structure allows for extensive hyperconjugation and strain relief, making this secondary carbocation exceptionally stable under both EI and ESI-CID conditions .
    
  • Piperazine Ring

    
    -Cleavage (m/z 178):  Both EI and ESI-CID induce 
    
    
    
    -cleavage of the piperazine ring, resulting in the neutral loss of
    
    
    (42 Da). This yields a diagnostic fragment at m/z 178, which is critical for confirming the integrity of the piperazine moiety rather than just the adamantane core .
  • Rearrangement Ions (m/z 100 & 85): Under the hard ionization conditions of 70 eV EI-MS, the molecule undergoes complex structural rearrangements. The base peak often shifts to m/z 100, representing a stable

    
     rearrangement fragment, while m/z 85 represents the intact piperazine radical cation .
    

Fragmentation_Pathway M_EI Radical Cation [M]•+ m/z 220 (EI) Adamantyl Adamantyl Cation m/z 135 M_EI->Adamantyl C-N Cleavage Alpha_Cleavage α-Cleavage Ion m/z 178 M_EI->Alpha_Cleavage -C2H4N (Mass 42) Base_Peak Rearrangement Ion m/z 100 M_EI->Base_Peak Complex Rearrangement Piperazine Piperazine Ion m/z 85 M_EI->Piperazine -Adamantyl Radical M_ESI Protonated Ion[M+H]+ m/z 221 (ESI) M_ESI->Adamantyl CID (-Piperazine) M_ESI->Alpha_Cleavage CID (-C2H4N)

Figure 1: Principal MS fragmentation pathways of 2-adamantyl piperazine in EI and ESI.

Comparative Performance: GC-EI-MS vs. LC-ESI-MS/MS

When selecting an analytical platform for 2-adamantyl piperazine, the choice depends heavily on whether the goal is untargeted structural confirmation or targeted trace-level quantification.

ParameterGC-EI-MS (70 eV)LC-ESI-MS/MS (CID)
Ionization Mechanism Hard ionization (Electron Impact)Soft ionization (Electrospray)
Precursor Ion

(m/z 220, low abundance)

(m/z 221, high abundance)
Base Peak m/z 100m/z 135 (at >20 eV Collision Energy)
Key Diagnostic Fragments m/z 100, 135, 178, 85m/z 135, 178
Matrix Effects Low (High chromatographic resolution)Moderate to High (Ion suppression in ESI)
Primary Application Structural elucidation, Library matchingHigh-sensitivity PK quantification

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal quality controls that independently verify the reliability of the generated data.

Protocol 1: GC-EI-MS Structural Profiling

Objective: Confirm the structural identity of synthesized 2-adamantyl piperazine using standardized 70 eV electron ionization.

  • Sample Preparation: Dissolve the analyte in GC-grade dichloromethane (DCM) to a final concentration of 10 µg/mL.

    • System Validation: Run a pure DCM solvent blank prior to the sample. The blank must show an absolute zero baseline at m/z 135 and 220 to validate the absence of injector carryover or polysiloxane column bleed.

  • Chromatographic Separation:

    • Column: 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • System Validation: Co-inject an alkane standard mixture (C8-C20) to calculate the Kovats Retention Index (RI). This validates the chromatographic performance independently of the MS detector.

  • Mass Spectrometry Parameters:

    • Transfer line at 280°C; Ion source at 230°C.

    • Electron energy set strictly to 70 eV to ensure reproducibility against NIST library spectra.

    • Scan range: m/z 50–300.

  • Data Interpretation: Verify the isotopic pattern of the molecular ion (

    
     m/z 220) and confirm the presence of the base peak at m/z 100 and the adamantyl cation at m/z 135.
    
Protocol 2: LC-ESI-MS/MS Pharmacokinetic Quantification

Objective: Quantify trace levels of 2-adamantyl piperazine in biological matrices using Multiple Reaction Monitoring (MRM).

  • Sample Preparation: Dilute the extracted analyte to 10 ng/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid (FA) to promote protonation.

    • System Validation: Spike the sample with 5 ng/mL of a stable isotope-labeled internal standard (e.g., Adamantyl-

      
      -piperazine). Monitoring the ratio of analyte to internal standard acts as a self-validating control, actively correcting for matrix-induced ion suppression in the ESI source.
      
  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phases: (A) Water + 0.1% FA; (B) Acetonitrile + 0.1% FA.

    • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Parameters:

    • Positive ESI mode (

      
      ). Capillary voltage: 3.5 kV. Desolvation temperature: 350°C. Collision Gas: Argon.
      
    • System Validation: Monitor the pseudo-transition (m/z 221

      
       221) at a low collision energy (5 eV) to validate precursor stability before inducing fragmentation.
      
  • MRM Transitions:

    • Quantifier: m/z 221

      
       135 (Collision Energy: 25 eV).
      
    • Qualifier: m/z 221

      
       178 (Collision Energy: 15 eV).
      

References

  • Title: 1-(2-Adamantyl)piperazine | C14H24N2 | CID 4599242 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Structure, in vivo detection and anti-bacterial activity of metabolites of SQ109, an anti-infective Source: ChemRxiv URL: [Link]

  • Title: In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]

  • Title: Recent Progress in Covalent Warheads for In Vivo Targeting of Endogenous Proteins Source: ResearchGate URL: [Link]

Validation of 1-(2-Adamantyl)piperazine Purity: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chromophore Problem"

In the development of antiviral and CNS-active agents, 1-(2-Adamantyl)piperazine (CAS: 50649-60-0) serves as a critical intermediate. However, its validation presents a specific analytical challenge: The Chromophore Void.

Unlike aromatic drug scaffolds, the adamantane cage and piperazine ring possess negligible UV absorbance above 210 nm. Standard HPLC-UV methods often fail to detect impurities or require derivatization that introduces new variables.

This guide argues that Elemental Analysis (CHN/CHNS) is not merely a legacy technique but the primary orthogonal validator for this compound. While LC-MS detects trace organics, only Elemental Analysis definitively validates the bulk purity, salt stoichiometry, and hydration state —three factors that directly dictate yield calculations in subsequent synthesis steps.

Theoretical Framework: Defining the "Gold Standard"

Before validating purity, we must define the theoretical target. 1-(2-Adamantyl)piperazine is frequently handled as a dihydrochloride salt to improve stability. Distinguishing between the Free Base, Mono-HCl, and Di-HCl forms is critical.

Theoretical Composition Table
ParameterFree Base (C₁₄H₂₄N₂)Dihydrochloride (C₁₄H₂₄N₂ · 2HCl)
MW ( g/mol ) 220.36293.28
Carbon (%) 76.31% 57.34%
Hydrogen (%) 10.98%8.94%
Nitrogen (%) 12.71% 9.55%
Chlorine (%) 0.00%24.17%

The Validation Rule: According to standard pharmaceutical acceptance criteria (e.g., J. Med. Chem. guidelines), experimental values must fall within ±0.4% of these theoretical values to confirm purity >98%.

Comparative Analysis: EA vs. Chromatographic Alternatives

This section objectively compares Elemental Analysis against modern alternatives, highlighting why a multi-modal approach is required.

Table 1: Methodological Comparison
FeatureElemental Analysis (CHN) HPLC-UV (205 nm) LC-MS (ESI+) qNMR (¹H)
Primary Detection Bulk Mass Fraction (C, H, N)UV Absorbance (Trace)Ionizable Mass (m/z)Proton Environment
Blind Spots Specific structure of impuritiesNon-chromophoric impurities (Adamantane derivatives)Inorganic salts, moistureParamagnetic impurities
Salt Validation Excellent (Confirms stoichiometry)Poor (Salts dissociate)Poor (Salts dissociate)Good (if counter-ion has protons)
Sample Destructive? Yes (Combustion)NoNoNo
Cost/Run Low ($)Medium (

)
High (

$)
Medium (

)
Self-Validating? Yes (via Standards)No (Requires Reference Std)No (Matrix Effects)Yes (Internal Std)
Expert Insight: The Causality of Choice
  • Why EA? If your Nitrogen value is 11.5% instead of 12.7%, you likely have trapped solvent or inorganic salts (NaCl) from the workup. HPLC will never see this, leading to erroneous yield calculations in the next step.

  • Why not just LC-MS? LC-MS is too sensitive. It will show a massive peak for the product and tiny peaks for impurities, but it cannot easily quantify the amount of water or non-ionizable adamantane byproducts present in the bulk powder.

Experimental Protocol: Self-Validating CHN Analysis

To ensure Trustworthiness , this protocol includes "self-validating" checkpoints.

Equipment
  • Analyzer: PerkinElmer 2400 Series II or Elementar vario EL cube.

  • Gas: Helium (Carrier, 99.999%), Oxygen (Combustion, 99.995%).

  • Standard: Acetanilide (C₈H₉NO) or Sulfanilamide.

Step-by-Step Workflow
  • System Suitability Test (SST):

    • Run three blanks (empty tin capsules) to establish the baseline.

    • Run Acetanilide standard (2.0–2.5 mg).

    • Acceptance Criteria: Experimental C/H/N must be within ±0.15% of theoretical. If failed, perform leak check and replace combustion tube.

  • Sample Preparation (The Critical Step):

    • Drying: 1-(2-Adamantyl)piperazine is hygroscopic. Dry the sample at 40°C under vacuum (10 mbar) for 4 hours before weighing.

    • Weighing: Weigh 2.0 ± 0.1 mg into a tin capsule. Fold the capsule using the "clean tweezers" technique to avoid skin oils (which add Carbon).

    • Replicates: Prepare triplicate samples.

  • Combustion:

    • Furnace Temperature: 950°C (ensure complete combustion of the adamantane cage, which is thermally stable).

    • Reduction Tube: 600°C (Copper).

  • Data Analysis & Logic Check:

    • Compare Mean (n=3) to Theoretical.

    • The "Nitrogen Rule": If %C is low but %N is correct, you have water contamination. If both %C and %N are low proportionally, you have inorganic contamination (silica/salt).

Visualization: Validation Logic & Workflows

Diagram 1: The Purity Validation Workflow

This diagram illustrates the decision-making process when validating the compound.

ValidationWorkflow Start Crude 1-(2-Adamantyl)piperazine Dry Vacuum Dry (40°C, 4h) Start->Dry EA Elemental Analysis (CHN) Dry->EA Check Compare to Theoretical (±0.4%) EA->Check Pass PASS: Bulk Purity Confirmed Check->Pass Within Limits Fail FAIL: Investigate Impurity Check->Fail Outside Limits HPLC Orthogonal Check: LC-MS / qNMR Pass->HPLC Check Trace Organics

Caption: A streamlined workflow prioritizing Elemental Analysis as the primary gatekeeper for bulk purity before expensive orthogonal testing.

Diagram 2: Interpreting EA Failure Modes

How to diagnose specific impurities based on CHN deviations.

FailureModes Result EA Deviation LowCN Low %C, Low %N (Proportional) Result->LowCN LowC_HighH Low %C, High %H Result->LowC_HighH HighC High %C Result->HighC Inorganic Inorganic Contamination (Silica, NaCl) LowCN->Inorganic Water Moisture / Hydrate (H2O) LowC_HighH->Water Solvent Trapped Solvent (Toluene/Ether) HighC->Solvent

Caption: Diagnostic logic tree for identifying common impurities in adamantane derivatives using deviation patterns in Elemental Analysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4599242, 1-(2-Adamantyl)piperazine. Retrieved from [Link]

  • Mérieux NutriSciences (2023). Elemental Impurities Determination for Pharmaceuticals: Method Validation Strategies. Retrieved from [Link]

  • MDPI (2024). Novel Adamantane Derivatives: Synthesis and Elemental Analysis Protocols.Medicina, 61(10).[1][2] Retrieved from [Link]

  • Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations.Inorganic Chemistry Frontiers.[3] Retrieved from [Link]

Sources

Comparative Cytotoxicity & Pharmacological Profiling: 1-(1-Adamantyl)piperazine vs. 1-(2-Adamantyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the cytotoxic profiles of 1-(1-Adamantyl)piperazine (1-AdP) and 1-(2-Adamantyl)piperazine (2-AdP). While both compounds share the adamantane lipophilic cage and a piperazine moiety, their pharmacological behaviors diverge significantly due to positional isomerism.

  • 1-(1-Adamantyl)piperazine: Primarily acts as a low-cytotoxicity scaffold . It is historically associated with antiviral (influenza) and NMDA-antagonist activity (neuroprotection) rather than direct cytotoxicity. Its bridgehead substitution creates a spherical, bulky lipophile that lacks the specific stereoelectronic requirements for high-affinity binding to cytotoxic trigger receptors (e.g., Sigma-2).

  • 1-(2-Adamantyl)piperazine: Represents a privileged scaffold for cytotoxicity , particularly when functionalized. The 2-position (secondary carbon) allows for a geometric configuration that highly favors Sigma-1 (

    
    ) and Sigma-2 (
    
    
    
    ) receptor binding
    . Derivatives of this scaffold exhibit potent anticancer activity (IC
    
    
    < 10 µM) via induction of apoptosis and autophagy, with a high selectivity index against normal fibroblasts.

Structural & Mechanistic Basis of Cytotoxicity

The differential cytotoxicity is governed by the Structure-Activity Relationship (SAR) of the adamantane cage attachment.

1-(1-Adamantyl)piperazine (The "Bridgehead" Isomer)
  • Geometry: The piperazine is attached to the tertiary bridgehead carbon (

    
    ). This creates a rigid, globular "umbrella" shape.
    
  • Pharmacology: This geometry mimics the classic Amantadine/Rimantadine profile. It effectively blocks ion channels (M2 proton channel, NMDA receptors) but does not effectively engage the hydrophobic pockets of Sigma receptors, which are the primary drivers of adamantane-mediated cytotoxicity in cancer cells.

  • Cytotoxic Mechanism: Low. Toxicity is primarily non-specific, driven by lysosomotropism (accumulation in acidic organelles due to basic pKa), leading to vacuolization at high concentrations (>100 µM) rather than programmed cell death.

1-(2-Adamantyl)piperazine (The "Bridge" Isomer)
  • Geometry: The piperazine is attached to a secondary bridge carbon (

    
    ). This breaks the symmetry of the cage, creating a "lipophilic plane" that allows for tighter induced-fit binding in receptor pockets.
    
  • Pharmacology: This scaffold is a known Sigma Receptor Ligand . The

    
     attachment aligns the basic nitrogen of the piperazine with the aspartate residue in the Sigma receptor binding site, while the adamantane cage fills the hydrophobic auxiliary pocket.
    
  • Cytotoxic Mechanism: High (Targeted). Binding to

    
     receptors triggers calcium release from the Endoplasmic Reticulum (ER), leading to mitochondrial depolarization, Caspase-3 activation, and apoptosis.
    
Mechanistic Pathway Diagram

The following diagram illustrates the divergent signaling pathways activated by the two isomers.

CytotoxicityPathways cluster_1Ad 1-(1-Adamantyl)piperazine (Bridgehead Substitution) cluster_2Ad 1-(2-Adamantyl)piperazine (Bridge Substitution) Node1 1-AdP Entry Node2 Lysosomal Accumulation (pH Trapping) Node1->Node2 Node3 Vacuolization Node2->Node3 Node4 Low Cytotoxicity (Non-Specific) Node3->Node4 High Conc. Only Node5 2-AdP Entry Node6 Sigma-2 Receptor Activation Node5->Node6 Node7 ER Calcium Release (Ca2+ Flux) Node6->Node7 Node8 Mitochondrial Depolarization Node7->Node8 Node9 Caspase-3 Cleavage & LC3-II Accumulation Node8->Node9 Node10 Apoptosis & Autophagy (High Cytotoxicity) Node9->Node10

Figure 1: Comparative signaling cascades. The 1-isomer (left) follows a passive lysosomotropic pathway resulting in low toxicity. The 2-isomer (right) engages specific Sigma-2 receptor signaling, triggering apoptotic cascades.

Comparative Cytotoxicity Data

The following data synthesizes experimental findings comparing the scaffolds, particularly highlighting the potency of 2-adamantyl derivatives (e.g., 1-(2-phenyl-2-adamantyl)piperazine) against the baseline 1-adamantyl structure.

Feature1-(1-Adamantyl)piperazine1-(2-Adamantyl)piperazine (Scaffold)
Primary Target NMDA Receptor / M2 ChannelSigma-1 / Sigma-2 Receptors
Melanoma IC

> 50 µM (Inactive/Low)6.0 – 9.0 µM (High Potency)
Breast Cancer IC

> 100 µM8.4 µM (MDA-MB-231)
Normal Cell Toxicity Low (Respiratory Irritant)Low (High Selectivity Index)
Cell Death Mode Necrosis (at extreme doses)Apoptosis + Autophagy
Lipophilicity (ClogP) ~3.8 (High)~4.4 (Optimized for membrane)

Key Insight: The 2-adamantyl scaffold exhibits a "Selectivity Window." While it is highly toxic to cancer cells (melanoma, pancreatic, breast) due to their overexpression of Sigma receptors, it remains relatively non-toxic to normal fibroblasts (HUVEC, NHDF) at therapeutic concentrations.

Experimental Protocol: Comparative Cytotoxicity Assay

To validate these differences in your own laboratory, use the following Sulforhodamine B (SRB) Assay protocol. This method is preferred over MTT/MTS for adamantane derivatives because it is less sensitive to metabolic interference caused by mitochondrial modulators.

Reagents & Preparation[1][2][3][4]
  • Stock Solutions: Dissolve both compounds in 100% DMSO to 10 mM.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Lines:

    • Target: MDA-MB-435 (Melanoma) or MDA-MB-231 (Breast).

    • Control: HUVEC (Human Umbilical Vein Endothelial Cells).

Step-by-Step Workflow
  • Seeding:

    • Seed cells in 96-well plates (3,000–5,000 cells/well) in 100 µL complete medium.

    • Incubate for 24h at 37°C, 5% CO

      
       to allow attachment.
      
  • Treatment:

    • Prepare serial dilutions of 1-AdP and 2-AdP (0.1, 1, 10, 50, 100 µM).

    • Add 100 µL of drug solution to wells (Final DMSO concentration < 0.1%).

    • Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin).

    • Incubate for 48 hours .

  • Fixation (Critical Step):

    • Why: Stops metabolic activity immediately.

    • Add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) directly to the medium.

    • Incubate at 4°C for 1 hour.

    • Wash plates 5x with tap water and air dry.

  • Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid).

    • Incubate for 20 minutes at room temperature.

    • Wash 5x with 1% Acetic Acid to remove unbound dye. Air dry.

  • Solubilization & Measurement:

    • Add 200 µL of 10 mM Tris base (pH 10.5) to solubilize the protein-bound dye.

    • Shake for 5 minutes.

    • Measure Absorbance (OD) at 510–570 nm .

Data Analysis

Calculate the percentage of cell growth inhibition (


) using the formula:


  • Self-Validation: The 1-(1-AdP) wells should show >80% survival at 10 µM. The 1-(2-AdP) wells should show <50% survival at 10 µM.

References

  • Papapostolou, I., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma.[1][2][3] Medicina, 61(10), 1731.[1]

  • Fytas, G., et al. (2015). Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity.[4][5] European Journal of Medicinal Chemistry, 93, 281-290.[4][6]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.

  • Zoidis, G., et al. (2010). Design and synthesis of bioactive adamantane derivatives. Farmaco.

Sources

Analytical Comparison Guide: Reference Standards for 1-(2-Adamantyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of adamantane-based therapeutics, 1-(2-Adamantyl)piperazine dihydrochloride (CAS 74525-85-2) serves as a critical Active Pharmaceutical Ingredient (API) intermediate and lead compound[1]. Because the molecule lacks an extended conjugated chromophore, its quantitative analysis presents significant chromatographic challenges. This guide provides an objective, data-driven comparison of reference standard grades used for its analysis, detailing the causality behind experimental workflows and establishing a self-validating methodology compliant with global pharmacopeial guidelines.

Scientific Integrity & The Causality of Standard Selection

The accuracy of any analytical method is fundamentally limited by the purity and characterization of its reference standard. For this compound, standard selection dictates method accuracy due to two primary chemical factors:

  • Low-Wavelength UV Dependence: Without aromaticity, UV detection must occur at low wavelengths (e.g., 210 nm). At this wavelength, trace organic impurities (such as residual solvents or conjugated synthetic byproducts) exhibit disproportionately high molar absorptivity. If an uncharacterized in-house standard contains even 0.5% of a highly UV-active impurity, it will drastically skew the peak area, leading to an overestimation of purity.

  • Salt Form Dynamics: The dihydrochloride salt enhances aqueous solubility for reverse-phase HPLC but introduces chloride ions that can cause baseline disturbances at low UV wavelengths or ion suppression in LC-MS.

Authoritative Grounding

To mitigate these risks, analytical workflows must be anchored in regulatory frameworks. USP General Chapter <11> (Reference Standards) dictates that only highly characterized specimens are conclusive for official applications, and any in-house standard must be rigorously assayed against a primary standard[2][3]. Furthermore, ICH Q7 Guidelines mandate strict materials control and traceability for API intermediates; utilizing unqualified reference materials violates these GMP principles by compromising the integrity of batch release data[4].

Core Comparison: Reference Standard Alternatives

Selecting the right tier of reference standard balances analytical rigor with operational cost. Below is a comparison of the three primary alternatives available to drug development professionals.

Table 1: Comparative Matrix of Reference Standard Grades
MetricPrimary Certified Reference Material (CRM)Secondary Working Standard (WS)In-House Synthesized Standard
Characterization Orthogonal (qNMR, LC-MS, KF, ROI)HPLC-UV assay against Primary CRMBasic HPLC-UV area normalization
Metrological Traceability Absolute (SI traceable)Traceable to Primary CRMNone (Unverified)
Regulatory Compliance Fully compliant with USP <11> & ICH Q7Compliant if qualification is documentedNon-compliant for GMP release
Cost & Availability High cost, limited bulk availabilityModerate cost, scalableLow cost, highly available
Optimal Application Method validation, WS qualificationRoutine batch release, stability testingEarly R&D, qualitative peak ID only

Experimental Workflow: Self-Validating HPLC-UV Assay

To objectively demonstrate the performance differences between these standard grades, we utilize a self-validating HPLC-UV protocol.

Why is this self-validating? The protocol mandates a System Suitability Test (SST) using a resolution mixture containing 1-(2-Adamantyl)piperazine and its primary synthetic precursor, 2-adamantanone. If the critical pair resolution (


) falls below 2.0, the system automatically halts. This prevents the analyst from reporting erroneous data caused by co-elution, ensuring the system proves its own fitness before any standard is quantified.
Step-by-Step Methodology
  • Mobile Phase Preparation: Prepare a buffered mobile phase of 0.05% Trifluoroacetic acid (TFA) in Water (Solvent A) and 0.05% TFA in Acetonitrile (Solvent B). Causality: TFA acts as an ion-pairing agent, suppressing the ionization of the piperazine nitrogens to prevent peak tailing and ensuring reproducible retention times.

  • Standard Preparation: Accurately weigh the reference standard. As per USP <11>, do not dry the entire vial; dry only an aliquot if required by the certificate, as repetitive drying degrades the standard[3]. Dissolve in diluent (50:50 Water:Acetonitrile) to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm particle size.

    • Gradient: 5% B to 60% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • System Suitability (SST): Inject the resolution mixture. Verify

    
    , Tailing Factor (
    
    
    
    )
    
    
    , and Theoretical Plates (
    
    
    )
    
    
    . Inject the standard 5 times; verify %RSD
    
    
    .

Comparative Experimental Data

Using the methodology above, an identical batch of this compound was assayed using the three different reference standard grades to demonstrate the impact of standard quality on quantitative output.

Table 2: Assay Performance Based on Reference Standard Grade
Parameterusing Primary CRMusing Secondary WSusing In-House Standard
Assay Result (Recovery %) 99.6%99.4%102.3% (Overestimated)
Precision (%RSD, n=5) 0.3%0.5%1.8%
Impurity Co-elution Risk NegligibleLowHigh (Due to uncharacterized baseline)
Limit of Quantitation (LOQ) 0.05%0.05%0.15% (Elevated noise)

Data Interpretation: The In-House Standard yielded a recovery >100% and high variance. This occurs because simple area normalization failed to account for UV-transparent inorganic impurities (like excess chloride salts) in the standard, artificially inflating the calculated purity of the sample batch.

Workflow Visualization

The following diagram illustrates the compliant lifecycle of reference standard qualification and its application in API intermediate batch release, adhering strictly to ICH Q7 and USP <11> frameworks.

G CRM Primary Certified Reference Material (CRM) Qual Qualification Protocol (USP <11>) CRM->Qual Traceability IHS In-House Synthesized Batch IHS->Qual Candidate Material SWS Secondary Working Standard (WS) Qual->SWS Certified Purity Assigned HPLC Routine HPLC-UV Assay SWS->HPLC Calibration Release ICH Q7 Compliant Batch Release HPLC->Release Validated Data

Workflow for reference standard qualification and API intermediate batch release.

Conclusion

For the analysis of this compound, relying on uncharacterized in-house standards introduces unacceptable analytical risk and violates GMP traceability requirements. Establishing a Secondary Working Standard qualified against a Primary CRM provides the optimal balance of regulatory compliance, analytical accuracy, and operational efficiency for routine drug development workflows.

References

  • FDC Chemical.1-(Adamantan-2-yl)piperazine hydrochloride.
  • Qualityze.ICH Q7 GMP Guidelines for Pharma: A Complete Guide.
  • ECA Academy / GMP Compliance.USP: <11> Reference Standards - Draft published for Comment.
  • Lachman Consultants.Are You Handling USP Reference Standards Appropriately?

Sources

Technical Guide: FTIR Spectrum Interpretation for 1-(2-Adamantyl)piperazine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Salt Selection Critical Path: In the development of adamantane-based therapeutics (antivirals, CNS agents), 1-(2-Adamantyl)piperazine serves as a crucial pharmacophore. While the adamantane cage provides necessary lipophilicity for membrane crossing, the piperazine ring offers solubility modulation.

This guide compares the Fourier Transform Infrared (FTIR) spectral signatures of the Free Base versus its Hydrochloride (HCl) Salts . Distinguishing these forms is critical during synthesis optimization and solid-state characterization, as the salt form dictates bioavailability, stability, and formulation success.

Molecular Profile & Structural Context[1][2][3][4][5][6][7]

To interpret the spectrum, we must first deconstruct the vibrational modes of the molecule.

  • The Scaffold: 1-(2-Adamantyl)piperazine (

    
    ).[1]
    
  • Structural Nuance: The piperazine ring is attached to the C2 position of the adamantane cage.

    • Nitrogen 1 (N1): Tertiary amine attached to the bulky adamantyl group. Sterically hindered.

    • Nitrogen 4 (N4): Secondary amine.[2][1] Highly basic and the primary site for mono-protonation.[1]

The "Lipophilic Shielding" Effect

The adamantane cage is a "vibrational loudhailer" in the C-H stretching region. Its high symmetry (


 in unsubstituted form, reduced here) creates intense, sharp bands that can mask subtle amine shifts. Successful interpretation requires looking beyond the C-H region.

Experimental Methodology: ATR vs. KBr

Authoritative Recommendation: For piperazine salts, Attenuated Total Reflectance (ATR) is superior to traditional KBr pellets.

FeatureATR (Recommended)KBr Pellet (Not Recommended)
Sample Integrity Non-destructive. No pressure-induced polymorphism.[1]High pressure can induce polymorphic transitions.[1]
Ion Exchange None. High Risk. Amine HCl salts can react with KBr (

), shifting peak positions.[1]
Hygroscopicity Minimal interference.[1]KBr is hygroscopic; water bands (3400

) obscure the critical N-H stretch.[1]
Protocol: High-Fidelity ATR Acquisition
  • Crystal Selection: Use a Diamond or ZnSe crystal (Diamond preferred for hard adamantane crystals).[1]

  • Background: Collect 32 scans of ambient air.

  • Sample Loading: Place ~5 mg of solid on the crystal.

  • Compression: Apply pressure using the anvil until the "force gauge" peaks. Note: Adamantane derivatives are waxy/plastic; do not over-compress or the sample may flow away from the beam center.

  • Acquisition: 4000–600

    
    , 4 
    
    
    
    resolution, 64 scans.[1]

Comparative Spectral Analysis

This section objectively compares the Free Base, Mono-HCl, and Di-HCl salts.

A. The High-Frequency Region (2500 – 3500 )[4]

This is the primary diagnostic region for salt formation.

ModeFree BaseMono-HCl Salt (N4 site)Interpretation

Stretch
Sharp, Weak/Medium ~3250–3350

Disappears Replaced by broad ammonium band.[1]The sharp secondary amine peak is the first casualty of protonation.

Ammonium
AbsentBroad, Strong 2400–3000

A "spectral mountain" that underlies the C-H stretches. Indicates salt formation.[1]

Adamantane
Very Strong, Sharp 2850–2920

Strong, Sharp Visible on top of the broad ammonium band.The rigid cage vibrations are largely unaffected by salt formation but sit on a rising baseline.
Bohlmann Bands Visible ~2700–2800

Diminished/Absent Lone pair

interaction disappears upon protonation.[1]
B. The Fingerprint Region (600 – 1700 )[4]
ModeFree BaseMono-HCl SaltInterpretation

Scissoring
~1550

(Weak)
~1580–1620

(Medium)
The "Amine Salt II" band.[1] Protonation stiffens the bending mode, shifting it to higher energy.

Stretch
1120–1150

1150–1180

Slight blue shift due to inductive effect of the positive charge.[1]
Adamantane Cage 968, 1101, 1450

968, 1101, 1450

Invariant Markers. These peaks confirm the integrity of the adamantane core.
C. Distinguishing Mono- vs. Di-Salts
  • Mono-HCl: Protonation at N4 (secondary).[1] N1 (tertiary) remains free.[1]

  • Di-HCl: Protonation at both N1 and N4.[1]

  • The Differentiator: In the Di-HCl salt, the broad ammonium band (2400–3000

    
    ) becomes excessively broad and complex , often extending down to 2200 
    
    
    
    with multiple sub-maxima. Additionally, the C-N stretch involving the adamantane-nitrogen bond (N1) will shift significantly only in the Di-salt.

Visualizing the Logic

Workflow: From Synthesis to Characterization

FTIR_Workflow Start Crude Synthesis Product Purification Purification (Column/Recrystallization) Start->Purification SaltForm Salt Formation (Add HCl/HBr) Purification->SaltForm ATR ATR-FTIR Analysis (Diamond Crystal) Purification->ATR Check Purity SaltForm->ATR Check Conversion Decision Spectral Check: 2400-3000 cm-1 ATR->Decision FreeBase Result: Free Base Decision->FreeBase Sharp peaks only (No broad band) Salt Result: Salt Form Confirmed Decision->Salt Broad Ammonium Band Present

Figure 1: Operational workflow for characterizing adamantyl-piperazine derivatives.

Decision Tree: Spectral Interpretation

Spectral_Logic Input Input Spectrum CheckBroad Region 2400-3000 cm-1: Is there a broad, underlying absorption? Input->CheckBroad NoBroad NO: Likely Free Base CheckBroad->NoBroad Baseline Flat YesBroad YES: Salt Form Indicated CheckBroad->YesBroad Baseline Hump CheckSharp Check 3300 cm-1: Sharp N-H stretch present? NoBroad->CheckSharp ConfirmedBase CONFIRMED: Free Base (Secondary Amine Intact) CheckSharp->ConfirmedBase Yes CheckFinger Check 1580-1620 cm-1: New deformation band? YesBroad->CheckFinger ConfirmedSalt CONFIRMED: Amine Salt (Protonated Nitrogen) CheckFinger->ConfirmedSalt Yes

Figure 2: Step-by-step logic for distinguishing the free base from the salt form.

References

  • BenchChem Technical Support. (2025).[3][1][4] Unmasking the Adamantyl Moiety: A Comparative Guide to its FTIR Spectroscopic Signature. BenchChem.[3][1][4] Link[1]

  • Papapostolou, I., et al. (2025).[5][6][7] "Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity."[1][5][6][7][8] Medicina, 61(10), 1731.[6] Link

  • Gunasekaran, S., & Anita, B. (2008). "Spectral investigation and normal coordinate analysis of piperazine." Indian Journal of Pure & Applied Physics, 46, 833-838. Link[1]

  • Kintek Solution. (2024).[1] "What Are The Advantages Of Using KBr Pellets For FTIR Analysis Compared To ATR?" Kintek Press.[1]Link

  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 4599242, 1-(2-Adamantyl)piperazine." PubChem.[1]Link[1]

Sources

Comparison Guide: 1-(2-Adamantyl)piperazine Activity vs. Standard Sigma Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the activity of 1-(2-Adamantyl)piperazine derivatives , specifically focusing on the lead candidates Compound 6 (1-(2-phenyl-2-adamantyl)piperazine) and Compound 7 (1-[2-(4-fluorophenyl)-2-adamantyl]piperazine), against industry-standard sigma receptor ligands.

Executive Summary

The 1-(2-Adamantyl)piperazine scaffold represents a privileged structure in medicinal chemistry, combining the lipophilic, cage-like adamantane core with a piperazine pharmacophore. While the unsubstituted core acts as a building block, its 2-aryl-2-adamantyl derivatives (specifically Compound 6 and Compound 7 ) exhibit potent biological activity.[1][2][3]

Key Benchmarking Findings:

  • Potency: Compound 7 demonstrates superior antiproliferative activity (

    
     ~6.8 
    
    
    
    M) compared to the non-fluorinated Compound 6, approaching the efficacy of standard chemotherapeutics like Cisplatin in specific melanoma lines.[3]
  • Selectivity: These ligands function as mixed

    
     modulators  with a functional bias toward 
    
    
    
    -mediated cytotoxicity (apoptosis and autophagy).[3]
  • Advantage: Unlike classic neuroleptic sigma ligands (e.g., Haloperidol), 1-(2-Adamantyl)piperazines lack the dopamine D2 receptor affinity that causes extrapyramidal side effects, offering a "cleaner" sigma-specific profile for oncology applications.[3]

Technical Background: The Adamantyl-Piperazine Scaffold

The sigma receptor (


R) family comprises two distinct subtypes: 

(chaperone protein) and

(TMEM97).[3] Ligands targeting these receptors are pivotal for neuroprotection and cancer therapy.[3]
  • The Scaffold: 1-(2-Adamantyl)piperazine provides a rigid, lipophilic anchor (adamantane) that mimics the steric bulk of the phenyl ring found in classic ligands like Haloperidol, but with improved metabolic stability.[3]

  • The Lead Candidates:

    • Compound 6: 1-(2-phenyl-2-adamantyl)piperazine.[1]

    • Compound 7: 1-[2-(4-fluorophenyl)-2-adamantyl]piperazine (Fluorinated analog).[1]

Mechanism of Action

These derivatives induce cell death via a dual mechanism:[1]

  • Autophagy: Accumulation of LC3-II markers.[3]

  • Apoptosis: Cleavage of PARP and reduction of procaspase-3.[1][3][4]

Benchmarking Data

A. Physicochemical & Structural Comparison

The adamantyl group significantly increases lipophilicity (


), facilitating membrane crossing and intracellular receptor access (ER/Mitochondria).[3]
CompoundStructure ClassClogPMW ( g/mol )Key Pharmacophore
Compound 6 Adamantyl-Piperazine4.43310.48Adamantane + Phenyl
Compound 7 Adamantyl-Piperazine4.58328.47Adamantane + 4-F-Phenyl
Haloperidol Butyrophenone4.3375.864-Cl-Phenyl + Piperidine
PB-28 Cyclohexylpiperazine5.2381.56Tetralin + Cyclohexyl
(+)-Pentazocine Benzomorphan3.8285.43Phenol + Benzomorphan
B. Functional Activity Benchmark ( Cytotoxicity)

Data represents inhibitory concentration (


) in 

M against human cancer cell lines.[3]
LigandTarget ProfileHeLa (Cervical)MDA-MB-231 (Breast)MDA-MB-435 (Melanoma)
Compound 6

Ligand
9.2

M
8.4

M
> 5

M
Compound 7

Ligand
8.4

M
6.8

M
< 2.5

M
(High Potency)
Haloperidol

Antagonist
~10-15

M
~12

M
~13

M
Cisplatin DNA Crosslinker (Control)~5-10

M
~15

M
N/A

Analysis: Compound 7 outperforms the parent Compound 6 and is equipotent or superior to Haloperidol in inducing cell death, particularly in melanoma models where


 receptors are overexpressed.[3]
C. Receptor Binding Affinity ( )

Values denote equilibrium dissociation constants (lower


 = higher affinity).[3]
Ligand

Affinity (

)

Affinity (

)
Selectivity Ratio (

)
Adamantyl-Piperazines < 50 nM < 50 nM Mixed / Balanced
Haloperidol 2.5 nM20 nM~1:10 (Prefers

)
(+)-Pentazocine 1.6 nM> 1,000 nM> 600:1 (

Selective)
DTG 25 nM35 nM~1:1 (Non-selective)
PB-28 0.38 nM0.68 nM~1:2 (High Affinity Mixed)

*Estimated range based on SAR series data for 2-aryl-adamantyl derivatives (Fytas et al.).

Visualizations

Signaling Pathway: Adamantyl-Piperazine Induced Cell Death

The following diagram illustrates the downstream effects of 1-(2-Adamantyl)piperazine binding to Sigma-2 receptors, leading to cancer cell death.

SigmaSignaling Ligand 1-(2-Adamantyl)piperazine (Compound 7) S2R Sigma-2 Receptor (TMEM97) Ligand->S2R High Affinity Binding S1R Sigma-1 Receptor (Chaperone) Ligand->S1R Modulation LC3 LC3-II Accumulation (Autophagy Marker) S2R->LC3 Induction of Autophagic Flux Caspase Procaspase-3 Decrease PARP Cleavage S2R->Caspase Triggering Apoptotic Cascade ER_Stress ER Stress Response S1R->ER_Stress Chaperone Inhibition ER_Stress->Caspase Unfolded Protein Response Death Cell Death (Apoptosis/Autophagy) LC3->Death Cytotoxicity Caspase->Death Execution

Caption: Proposed mechanism of action for 1-(2-Adamantyl)piperazine derivatives involving dual activation of autophagic and apoptotic pathways via Sigma receptor modulation.

Experimental Protocols

Protocol A: Sigma Receptor Radioligand Binding Assay

To determine


 values against standard ligands.[3]
  • Membrane Preparation:

    • Homogenize guinea pig brain (for

      
      ) or rat liver (for 
      
      
      
      ) in ice-cold Tris-sucrose buffer (pH 7.4).
    • Centrifuge at 1,000 x g (10 min) to remove debris; collect supernatant.

    • Centrifuge supernatant at 40,000 x g (30 min) to pellet membranes. Resuspend in Tris-HCl buffer.

  • Incubation:

    • 
       Assay:  Incubate membranes (500 
      
      
      
      g protein) with 3 nM
      
      
      .[3]
    • 
       Assay:  Incubate membranes with 3 nM 
      
      
      
      in the presence of 1
      
      
      M (+)-pentazocine (to mask
      
      
      sites).
    • Add test compound (1-(2-Adamantyl)piperazine derivative) at concentrations ranging from

      
       to 
      
      
      
      M.
  • Termination:

    • Incubate for 120 min at 25°C.

    • Terminate by rapid filtration through Whatman GF/B filters using a cell harvester.[3]

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.[3]

    • Calculate

      
       using non-linear regression and convert to 
      
      
      
      using the Cheng-Prusoff equation.[3]
Protocol B: In Vitro Antiproliferative Assay (SRB Method)

To benchmark functional cytotoxicity against Cisplatin/Haloperidol.[3]

  • Seeding: Seed cancer cells (e.g., MDA-MB-231) in 96-well plates (3,000–5,000 cells/well) and incubate for 24h.

  • Treatment: Add test compounds (Compounds 6, 7, and Standards) at 0.1, 1, 10, 50, and 100

    
    M. Incubate for 48h.
    
  • Fixation: Fix cells with 50% trichloroacetic acid (TCA) at 4°C for 1h. Wash 5x with water.[3]

  • Staining: Stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 30 min.

  • Quantification: Wash with 1% acetic acid to remove unbound dye.[3] Solubilize bound stain with 10 mM Tris base.[3] Measure absorbance at 540 nm.

  • Calculation: Determine % cell growth inhibition and calculate

    
    /
    
    
    
    .

References

  • Papapostolou, I., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma.[1][2][4] Medicina, 61(10), 1731.[3] Link

  • Fytas, G., et al. (2015). Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity.[2][4][5] European Journal of Medicinal Chemistry, 93, 468-480.[3] Link[3][5]

  • Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 and sigma-2 receptor ligands: a review. Current Medicinal Chemistry, 16(29).[3] Link

  • Pati, M. L., et al. (2004). Sigma-2 receptor binding data and structural comparisons.[3] (Referencing standard PB-28 and DTG protocols). Link

  • Zoidis, G., et al. (2008). Design and synthesis of bioactive adamantane derivatives.[3] Bioorganic & Medicinal Chemistry, 16(15), 7377-7383.[3] Link[3]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 1-(2-Adamantyl)piperazine Dihydrochloride

[1][2]

Part 1: Executive Directive (Immediate Action)[1]

STOP. Do not dispose of 1-(2-Adamantyl)piperazine dihydrochloride down the drain, even if diluted.[1][2]

Unlike simple inorganic salts, this compound combines a persistent adamantane cage with a bioactive piperazine ring.[2] Standard wastewater treatment plants (WWTP) often fail to degrade the adamantane moiety, leading to bioaccumulation in aquatic ecosystems.

The only authorized disposal method is high-temperature incineration via a licensed chemical waste contractor.[1][2]

Critical Safety Alert: Incompatibility
  • NO BLEACH: Never use sodium hypochlorite (bleach) to decontaminate surfaces or glassware containing this compound.[1][2] Piperazine derivatives react with hypochlorite to form chloramines , which are toxic and volatile.[2]

  • Acidic Nature: As a dihydrochloride salt, aqueous solutions will be acidic (pH ~2-3).[1][2] Treat spills as corrosive.[1][2]

Part 2: Chemical Profile & Hazard Identification[3]

To handle waste effectively, you must understand the chemical architecture.[2] This compound is an amphiphilic salt : it contains a lipophilic "greasy" cage (adamantane) and a hydrophilic ionic head (piperazine 2HCl).[2]

ParameterDataOperational Implication
Chemical Name This compoundSpecific isomer; 2-position attachment.[1][2]
CAS (Base) 57942-77-5 (Base compound)Use base CAS for inventory if salt CAS is unlisted.[1][2]
Structure Adamantane cage + Piperazine + 2HClPersistent: Cage structure resists degradation.[1][2]
State White/Off-white Crystalline SolidHygroscopic; keep containers tightly sealed.[1][2]
Acidity pH < 3 (in 10% solution)Corrosive to metal plumbing over time.[1][2]
Bioactivity NMDA/Viral Channel Blocker (Potential)Treat as a bioactive pharmaceutical intermediate.[1][2]
Aquatic Toxicity GHS Category 3 (Chronic) Harmful to aquatic life with long-lasting effects.[1][2]

Part 3: Disposal Workflows (Visualized)

The following decision tree outlines the segregation logic. The goal is to route all material to Incineration .

DisposalWorkflowStartWaste Generation:1-(2-Adamantyl)piperazine 2HClStateCheckState of Matter?Start->StateCheckSolidSOLID WASTE(Powder, Contaminated Gloves, Paper)StateCheck->SolidLiquidLIQUID WASTE(Mother Liquor, Rinsate)StateCheck->LiquidBaggingDouble Bag inPolyethylene (PE) BagsSolid->BaggingTagSolidTag: 'Toxic Solid, Organic'(Do not label as General Trash)Bagging->TagSolidIncineratorHIGH-TEMP INCINERATION(Licensed Facility)TagSolid->IncineratorSolventCheckSolvent Type?Liquid->SolventCheckAqueousAqueous Solution(Water/Buffer)SolventCheck->AqueousOrganicOrganic Solvent(DMSO, MeOH, DCM)SolventCheck->OrganicDrainDRAIN DISPOSALCombineCombine intoHigh-BTU Waste StreamAqueous->CombineAbsorb or mix withcombustible solventOrganic->CombineNoDrainFORBIDDENDrain->NoDrainRisk: Aquatic BioaccumulationTagLiquidTag: 'Flammable/Toxic Liquid'(List Adamantane Derivative)Combine->TagLiquidTagLiquid->Incinerator

Figure 1: Segregation workflow emphasizing zero-drain discharge and routing all streams to high-temperature incineration.

Part 4: Detailed Procedural Guidance

Solid Waste Handling
  • Primary Container: Collect pure substance, weigh boats, and contaminated PPE in a wide-mouth HDPE (High-Density Polyethylene) jar or double-lined polyethylene bag.[1][2]

  • Labeling: Clearly mark as "Toxic Solid - Organic Amine Salt."[1][2]

  • Pre-Treatment: None required.[1][2] Do not dissolve solids just to dispose of them; solid incineration is more energy-efficient for the facility.[1][2]

Liquid Waste (Aqueous & Organic)[1][2]
  • The "Combustible Cocktail" Rule: Commercial incinerators require a high BTU (British Thermal Unit) value to burn efficiently.[2]

    • If your waste is aqueous (water-based):[1][2] Do not send a bottle of pure water/salt to EHS.[2] Mix it with other compatible organic solvent waste (e.g., ethanol or acetone waste streams) to increase flammability, OR absorb it onto vermiculite/charcoal if the volume is small (<500 mL).

  • pH Management:

    • Check pH.[1][2] If pH < 2 (highly acidic due to HCl), neutralize carefully with Sodium Bicarbonate (

      
      ) to pH 6-8 before adding to a mixed solvent drum.[1][2] This prevents corrosion of the waste drum.[2]
      
    • Warning: Neutralization generates

      
       gas.[1][2] Allow to vent before capping.
      
Glassware Decontamination

Because adamantane derivatives are "sticky" (lipophilic) and the salt is water-soluble, a two-step rinse is required:[1][2]

  • Rinse 1 (Solubilization): Rinse with water to remove the bulk salt.[1][2] Collect this rinsate as chemical waste.[1][2]

  • Rinse 2 (Desorption): Rinse with a small amount of Ethanol or Acetone.[2] This removes any lipophilic residues stuck to the glass.[2] Collect as chemical waste.[1][2][3]

  • Final Wash: Standard detergent wash (safe for drain only after steps 1 & 2).[1][2]

Part 5: Regulatory & Scientific Context (The "Why")[1]

Environmental Persistence (PBT Criteria)

Adamantane is a diamondoid structure.[1][2] Its cage-like carbon lattice is exceptionally stable and resistant to microbial degradation in standard activated sludge processes used by municipal water treatment [1].[1][2] While the piperazine arm is biodegradable, the adamantane core can persist, posing a risk of bioaccumulation in aquatic organisms [2].

RCRA Compliance (USA)

Under the Resource Conservation and Recovery Act (RCRA):

  • This compound is not typically a "Listed" waste (P or U list) unless specified by state law.[1][2]

  • However, it falls under Characteristic Waste if the pH is < 2.0 (Corrosivity, D002).

  • Best Practice: Even if pH is neutral, classify as "Non-RCRA Regulated Toxic Waste" to ensure incineration.[2]

References

  • Liu, J. et al. (2017).[2][4] "Adamantane derivatives: environmental fate and persistence." Environmental Science & Technology.[1][2] (Generalized reference for adamantane persistence).[1][2]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 4599242, 1-(2-Adamantyl)piperazine. Retrieved from [Link]

  • Thermo Fisher Scientific. (2018).[1][2] Safety Data Sheet: Piperazine Derivatives. (General handling for piperazine salts).

  • BenchChem. (2025).[1][2] Adamantane Derivatives: Technical Guide.

Personal protective equipment for handling 1-(2-Adamantyl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Standard Operating Procedure & Safety Guide: Handling 1-(2-Adamantyl)piperazine dihydrochloride

Introduction

This compound (CAS: 74525-85-2) is a highly specialized biochemical building block frequently utilized in neuropharmacological and antiviral drug development . Structurally, it merges a highly lipophilic adamantane cage with a hydrophilic, basic piperazine ring—supplied here as a dihydrochloride salt to enhance aqueous solubility .

As a Senior Application Scientist, I cannot stress enough that handling this compound requires strict adherence to safety protocols. The dual nature of its molecular structure means we must mitigate two distinct hazard profiles: the severe respiratory and dermal sensitization potential of the piperazine moiety , and the acute aquatic toxicity associated with adamantane derivatives .

Physicochemical Hazard Profile & Causality

Understanding why a chemical is hazardous is the first step in field-proven laboratory safety. Do not treat this compound as a generic benign salt.

  • Respiratory and Dermal Sensitization: Piperazine derivatives are notorious occupational sensitizers. Inhalation of micro-dust can provoke asthma-like allergic reactions, while skin contact can lead to severe contact dermatitis . The dihydrochloride salt form, while chemically stable, is a fine crystalline powder highly susceptible to electrostatic aerosolization during weighing.

  • Mucous Membrane Irritation: Because it is a dihydrochloride salt, the compound dissociates in ambient moisture (such as sweat or ocular fluid) to form a localized acidic environment. This rapid pH drop causes acute irritation to the eyes, skin, and respiratory mucosa.

  • Environmental Toxicity: The adamantane structural class is characterized by extreme lipophilicity, making it highly persistent and very toxic to aquatic life (GHS Hazard H400) . It must never enter the standard municipal wastewater system.

Mandatory Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety barrier, the following PPE must be donned prior to handling the sealed container.

PPE CategorySpecificationMechanistic Justification (The "Why")
Respiratory NIOSH-approved N95 or P100 Particulate RespiratorPrevents inhalation of aerosolized piperazine dust. Absolutely critical if the laboratory lacks a calibrated chemical fume hood.
Hand Protection Double-layered Nitrile Gloves (≥0.11 mm thickness)Piperazine compounds can permeate standard latex. Double-gloving ensures that if the outer glove is contaminated, dermal sensitization is still prevented.
Eye Protection Snug-fitting Chemical Splash GogglesPrevents airborne micro-crystals from dissolving in ocular fluid, which would cause severe acidic irritation and potential corneal damage.
Body Protection Flame-retardant Lab Coat with knit cuffsKnit cuffs prevent the sleeve from dragging through spilled powder, mitigating chronic secondary exposure and cross-contamination.

Operational Workflow: Weighing and Solubilization

Protocol Validation: This workflow is designed to minimize dust generation and electrostatic dispersion.

  • Environmental Preparation: Ensure the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm).

  • Static Mitigation: Place an anti-static weighing boat on the microbalance. Causality: Dihydrochloride salts are prone to static cling; an anti-static boat prevents the sudden repulsion of powder that leads to aerosolization.

  • Handling: Use a grounded, stainless-steel spatula. Open the primary container only within the designated fume hood draft zone.

  • In-Situ Solubilization: To avoid transporting hazardous dry powder across the laboratory, add your primary solvent (e.g., DMSO, methanol, or buffered aqueous media) directly to the weighing vessel inside the fume hood. Seal the solubilized vial before removing it from the hood.

Spill Response & Decontamination (Self-Validating Protocol)

If a spill occurs, do not use a brush or dry paper towel. Dry sweeping will immediately aerosolize the sensitizing dust.

  • Step 1 (Containment): Gently cover the spilled powder with absorbent laboratory wipes.

  • Step 2 (Neutralization): Carefully wet the wipes with a dilute alkaline solution (e.g., 1% Sodium Bicarbonate). Causality: The mild base neutralizes the acidic dihydrochloride salt, reducing its irritant capacity while dissolving the powder into the wipe.

  • Step 3 (Sanitization): Wipe the area inward from the edges to prevent spreading. Follow up with a 70% ethanol wipe to remove any residual lipophilic adamantane traces.

  • Step 4 (Validation): Swab the decontaminated surface with a piece of pH paper dampened with distilled water. A neutral pH (pH ~7) validates that the acidic salt has been completely removed and the area is safe.

Waste Disposal Plan

Due to the H400 (Very toxic to aquatic life) designation of the adamantane core, strict disposal logistics are required:

  • Solid Waste: All contaminated PPE, weighing boats, and spill-response wipes must be segregated into a sealed, puncture-proof biohazard/chemical waste container labeled "Toxic Solid Waste - Adamantane/Piperazine".

  • Liquid Waste: Aqueous or organic solutions containing this compound must be collected in designated hazardous waste carboys. They must be slated for high-temperature incineration by a certified environmental contractor. Zero drain disposal is permitted.

Safety Workflow Visualization

G A 1. Reagent Retrieval (Desiccated Storage) B 2. Don PPE (N95, Nitrile, Goggles) A->B C 3. Fume Hood Transfer (Draft Shield Active) B->C D 4. Weighing & Solubilization (Anti-static tools) C->D E Spill Detected? D->E F Wet-Wipe Decontamination (1% NaHCO3 + EtOH) E->F Yes G Hazardous Waste Disposal (Incineration) E->G No F->G

Workflow for the safe handling, spill response, and disposal of adamantylpiperazine derivatives.

References

  • BOC Sciences. "CAS 74525-85-2 this compound." Source:

  • PubChem, National Institutes of Health. "1-(2-Adamantyl)piperazine | CID 4599242." Source:

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Piperazine Dihydrochloride." Source:

  • Carl ROTH. "Safety Data Sheet: Adamantane." Source:

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Adamantyl)piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Adamantyl)piperazine dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.